molecular formula C54H94O38 B140806 Adrabetadex CAS No. 128446-35-5

Adrabetadex

货号: B140806
CAS 编号: 128446-35-5
分子量: 1351.3 g/mol
InChI 键: NJWCVQBHNBLNOZ-ZRMYETLXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

What is 2-Hydroxypropyl-b-cyclodextrin?

(2-Hydroxypropyl)-b-cyclodextrin is a widely used drug delivery vehicle to improve stability and bioavailability.

2-Hydroxypropyl-b-cyclodextrin (HP-b-CD) is a chemically modified cyclic oligosaccharide produced from starch that is commonly used as an excipient. Although HP-BCD has been suggested to be an adjuvant for vaccines in the past, its immunological properties and mechanism of action remain unknown.

Chemische Eigenschaften of 2-Hydroxypropyl-b-cyclodextrin

2-Hydroxypropyl-b-cyclodextrin (HP-b-CD) is a cyclic oligosaccharide containing seven D-(+)-glucopyranose units widely used to improve the aqueous solubility of various compounds, especially those containing a phenyl group.1,2,3 The circular arrangement of its glucose units produces a torus-shaped ring configuration in which the CH2 groups and ether linkages of the molecule face the hollow interior, resulting in a nonpolar, hydrophobic cavity and a polar, hydrophilic exterior. Combining the HP-b cyclodextrin with other compounds will cause the nonpolar aromatic parts to interact with the HP-b molecule's nonpolar interior. This results in a nonpolar, hydrophobic cavity and a polar, hydrophilic exterior.1,4 HPB-CD is a mixture containing HPB-CD with variable hydroxypropyl group substitutions.

Biological activity of 2-Hydroxypropyl-b-cyclodextrin 

Modified cyclodextrin is the most commonly used, and it's the lipophilic cavity made up of 7 glucose units. Complexing with HBC can significantly increase drug solubility in water.

This ingredient is a solid that acts as a chelating agent. The production of cholesterol-free products is possible because cyclodextrins can form host-guest complexes containing hydrophobic molecules. Combining beta-cyclodextrin with certain carotenoid foods colorants has increased color intensity, water solubility, and light stability.

Uses of 2-Hydroxypropyl-b-cyclodextrin

2-Hydroxypropyl-b-cyclodextrin is a cyclodextrin oligosaccharide that improves the aqueous solubility of various compounds, especially those containing a phenyl group.

(2-Hydroxypropyl)-b-cyclodextrin is used to enhance the solubility of hydrophobic compounds by forming a complex with them. This makes it a good choice for pharmaceutics and drug manufacturing. Beta-cyclodextrin, and its methyl derivative, are used to remove cholesterol in cultured cells. Beta-cyclodextrin is a common component of many chiral stationary phases used in high-performance liquid chromatography columns.

属性

CAS 编号

128446-35-5

分子式

C54H94O38

分子量

1351.3 g/mol

IUPAC 名称

(1S,3R,5R,6S,8R,10R,11S,13S,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,47R,48S,49R)-5,20,30,35-tetrakis(hydroxymethyl)-49-(2-hydroxypropoxy)-10,15,25-tris(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,47,48-dodecol

InChI

InChI=1S/C54H94O38/c1-17(59)10-75-14-27-22-5-21(63)48(84-27)87-44-26(9-58)83-54(47(40(44)74)78-13-20(4)62)92-43-25(8-57)82-50(38(72)32(43)66)88-41-23(6-55)80-52(36(70)30(41)64)91-46-29(16-77-12-19(3)61)86-53(39(73)34(46)68)89-42-24(7-56)81-51(37(71)31(42)65)90-45-28(15-76-11-18(2)60)85-49(79-22)35(69)33(45)67/h17-74H,5-16H2,1-4H3/t17?,18?,19?,20?,21-,22+,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40+,41-,42-,43-,44-,45-,46-,47-,48-,49+,50-,51-,52-,53-,54-/m1/s1

InChI 键

NJWCVQBHNBLNOZ-ZRMYETLXSA-N

手性 SMILES

CC(COC[C@@H]1[C@@H]2C[C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OCC(C)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCC(C)O)CO)COCC(C)O)CO)CO)CO)O)O

规范 SMILES

CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O

外观

Assay:≥95%A crystalline solid

其他CAS编号

128446-35-5

物理描述

Dry Powder, Liquid;  Liquid;  Dry Powder

同义词

2 Hydroxypropyl beta cyclodextrin
2 hydroxypropyl-beta-cyclodextrin
2-hydroxypropyl-beta-cyclodextrin
beta Hydroxypropylcyclodextrin
beta-hydroxypropylcyclodextrin
Betadex, Hydroxypropyl
HP-beta-CD
HPbetaCD
Hydroxypropyl beta cyclodextrin
Hydroxypropyl Betadex
hydroxypropyl-beta-cyclodextrin

产品来源

United States

Foundational & Exploratory

Adrabetadex's effect on intracellular cholesterol transport

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Adrabetadex's Effect on Intracellular Cholesterol Transport

Niemann-Pick Type C (NPC) disease is a rare, autosomal recessive neurodegenerative disorder characterized by the pathological accumulation of unesterified cholesterol and other lipids within the late endosomes and lysosomes (LE/L) of cells.[1][2] This lysosomal storage disease is caused by mutations in either the NPC1 or NPC2 gene.[1][3] These genes encode for proteins essential for the egress of cholesterol from lysosomes.[1][4] The NPC1 protein is a large transmembrane protein located on the limiting membrane of LE/L, while NPC2 is a smaller, soluble protein within the lysosomal lumen.[1] Together, they work in a tandem mechanism to transport cholesterol out of the lysosome.[1][5]

A defect in either protein disrupts this transport pathway, leading to the sequestration of cholesterol within the lysosomes.[1][6] This accumulation triggers a cascade of detrimental cellular events, including impaired calcium homeostasis, oxidative stress, and ultimately, progressive neurodegeneration and visceral damage.[1] While cholesterol is trapped in the lysosomes, a paradoxical state of cellular cholesterol deficiency occurs in other organelles, such as the endoplasmic reticulum (ER), which disrupts the synthesis of essential molecules and cellular signaling.[1][7] this compound (also known as VTS-270 or 2-hydroxypropyl-β-cyclodextrin, HPβCD) has emerged as a promising investigational therapy that targets this fundamental cellular defect.[3][8]

This compound: Mechanism of Action

This compound is a cyclic oligosaccharide with a unique molecular structure—a hydrophilic exterior and a lipophilic interior cavity.[3] This structure allows it to act as a cholesterol-sequestering agent.[1][3] In the context of NPC, this compound functions by bypassing the defective NPC1/NPC2-mediated transport pathway.[1] The drug is taken up by cells through endocytosis and delivered to the cholesterol-laden lysosomes.[9]

Within the lysosome, this compound encapsulates the trapped unesterified cholesterol into its central cavity, forming a soluble complex.[3] This complex can then exit the lysosome and transport the cholesterol to other cellular compartments, most notably the endoplasmic reticulum (ER).[3][6][9] By restoring the availability of cholesterol to the ER, this compound helps to normalize cellular cholesterol homeostasis, reducing the toxic lysosomal accumulation and alleviating the paradoxical cellular cholesterol deficit.[6][7] This mobilization of cholesterol has been shown to reduce lipid storage, delay the progression of neurodegeneration, and prolong lifespan in preclinical models of NPC.[2][8]

cluster_Extracellular Extracellular Space cluster_Cell NPC Disease Cell cluster_Lysosome Late Endosome / Lysosome cluster_ER Endoplasmic Reticulum (ER) Adrabetadex_ext This compound Adrabetadex_int This compound Adrabetadex_ext->Adrabetadex_int Endocytosis Cholesterol_acc Accumulated Cholesterol NPC1_def Defective NPC1/NPC2 Transport Cholesterol_acc->NPC1_def Blocked Egress Complex This compound- Cholesterol Complex Cholesterol_acc->Complex Adrabetadex_int->Complex Encapsulates ACAT ACAT Enzyme Complex->ACAT Cholesterol Transport (Bypasses Defect) CYP46A1 CYP46A1 Enzyme Complex->CYP46A1 Cholesterol Transport Esters Cholesteryl Esters ACAT->Esters Esterification OHC 24(S)-OHC CYP46A1->OHC Hydroxylation OHC_out 24(S)-OHC in CSF OHC->OHC_out Export from cell (Biomarker)

Figure 1. Proposed mechanism of this compound in NPC cells.

Quantitative Data on this compound's Efficacy

The administration of this compound has demonstrated measurable biological effects, correcting key pathological markers of NPC disease. Clinical studies have focused on cerebrospinal fluid (CSF) biomarkers to assess the drug's impact on cholesterol metabolism and neuronal health within the central nervous system, which is severely affected by NPC.[10][11]

Impact on Cholesterol Trafficking and Metabolism

One of the most direct indicators of this compound's action is the change in levels of 24(S)-hydroxycholesterol (24(S)OHC), a brain-specific metabolite of cholesterol.[7] In NPC, the transport of cholesterol to the ER is impaired, limiting the substrate available for the ER-localized enzyme CYP46A1 to produce 24(S)OHC.[7] Treatment with this compound restores cholesterol availability, leading to a significant increase in 24(S)OHC levels, which serves as a proximal biomarker of target engagement.[7][10][12]

Biomarker / MeasureBaseline Status in NPCEffect of this compoundQuantitative ChangeReference
24(S)-hydroxycholesterol (24(S)OHC) DecreasedIncreased27.7% median increase from baseline to week 52[10]
Cholesterol Esterification Markedly DecreasedIncreased-[6][9]
Filipin Staining Intensity High (indicates accumulation)Decreased-[9]

Table 1. Summary of this compound's effect on cholesterol trafficking biomarkers.

Markers of Neuronal Injury

By alleviating the toxic buildup of cholesterol, this compound is also associated with a reduction in markers of neuronal damage.

BiomarkerFunction / IndicationEffect of this compoundQuantitative ChangeReference
Calbindin D Marker of neuronal (Purkinje cell) injuryDecreased18.3% median decrease from baseline to week 52[10]
Fatty Acid-Binding Protein 3 (FABP3) Marker of neuronal injuryDecreased40.5% median decrease from baseline to week 52[10]

Table 2. Effect of this compound on markers of neurodegeneration.

Key Experimental Protocols

Assessing the efficacy of compounds like this compound relies on specific cell-based assays that can visualize and quantify changes in intracellular cholesterol distribution and trafficking.

Filipin Staining for Unesterified Cholesterol

Filipin, a fluorescent polyene antibiotic, specifically binds to unesterified cholesterol.[13] In NPC fibroblasts, it produces a characteristic punctate perinuclear fluorescence, indicating cholesterol accumulation in LE/L. This assay is a primary method for diagnosing NPC and evaluating the clearing effect of therapeutic agents.[9][14]

Protocol:

  • Cell Culture: Culture fibroblasts or other relevant cell types on glass coverslips in a suitable medium until desired confluency.[13]

  • Rinsing: Rinse the cells three times with Phosphate-Buffered Saline (PBS) to remove culture medium.[15]

  • Fixation: Fix the cells with a freshly prepared 3-4% paraformaldehyde (PFA) solution in PBS for 60 minutes at room temperature.[15][16]

  • Quenching: Rinse the cells three times with PBS. To quench unreacted PFA, incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.[15][16]

  • Staining: Prepare a filipin working solution of 0.05 mg/mL in PBS containing 10% Fetal Bovine Serum (FBS). Protect the solution from light.[15][16] Stain the cells by incubating them with the filipin solution for 2 hours at room temperature in the dark.[15][16]

  • Final Wash: Rinse the cells three times with PBS to remove excess stain.[15]

  • Microscopy: Mount the coverslips and immediately view them using a fluorescence microscope equipped with a UV filter set (e.g., excitation 340-380 nm, emission >430 nm).[15] Note that filipin fluorescence is prone to rapid photobleaching.[15]

  • Quantification: Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity per cell or within specific regions of interest to measure changes in cholesterol accumulation.[13][17]

A 1. Culture Cells on Coverslips B 2. Rinse 3x with PBS A->B C 3. Fix with 4% PFA (60 min, RT) B->C D 4. Quench with Glycine (10 min, RT) C->D E 5. Stain with Filipin (0.05 mg/mL, 2h, RT, Dark) D->E F 6. Rinse 3x with PBS E->F G 7. Mount and Image (UV Excitation) F->G H 8. Quantify Fluorescence G->H

Figure 2. Experimental workflow for Filipin staining.

Cholesterol Esterification Assay

This assay measures the transport of LDL-derived cholesterol from the lysosome to the ER, where the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT) esterifies it for storage.[1][6] In NPC, this process is significantly diminished. An increase in cholesterol esterification following treatment indicates a restoration of cholesterol trafficking.[6][9]

Protocol:

  • Cell Culture: Grow cells (e.g., fibroblasts) in a medium containing lipoprotein-deficient serum to deplete intracellular cholesterol stores.[18]

  • LDL Loading: Incubate the cells with Low-Density Lipoprotein (LDL) to allow for its uptake and delivery to lysosomes.

  • Labeling: Add a radiolabeled fatty acid precursor, such as [3H]-oleic acid, to the culture medium.[18] This allows for the tracking of newly synthesized cholesteryl esters.

  • Incubation: Incubate the cells for a defined period (e.g., several hours) to allow for the transport of LDL-derived cholesterol from the lysosome to the ER and its subsequent esterification by ACAT.[9]

  • Lipid Extraction: Harvest the cells and extract total lipids using a solvent system (e.g., hexane/isopropanol).

  • Chromatography: Separate the extracted lipids using thin-layer chromatography (TLC) to distinguish cholesteryl esters from other lipid species.[18]

  • Quantification: Quantify the amount of radiolabeled cholesteryl esters using scintillation counting.[18] An increase in radioactivity in the cholesteryl ester fraction of treated cells compared to untreated controls indicates enhanced cholesterol transport to the ER.

A 1. Culture Cells in Lipoprotein-Deficient Serum B 2. Add LDL and [3H]-Oleic Acid A->B C 3. Incubate to Allow Esterification B->C D 4. Harvest Cells and Extract Total Lipids C->D E 5. Separate Lipids via TLC D->E F 6. Quantify Radioactivity in Cholesteryl Ester Band E->F

Figure 3. Workflow for Cholesterol Esterification Assay.

Conclusion

This compound addresses the fundamental molecular defect in Niemann-Pick Type C disease by acting as a shuttle for cholesterol, bypassing the non-functional NPC1/NPC2 transport system.[1][3] Its mechanism involves the endocytic uptake into lysosomes, encapsulation of accumulated cholesterol, and subsequent transport to the endoplasmic reticulum.[9] This restoration of intracellular cholesterol transport has been quantitatively verified through the normalization of key biomarkers, such as increased production of 24(S)OHC and reduced markers of neuronal damage.[7][10] Standardized experimental protocols, including filipin staining and cholesterol esterification assays, are crucial for evaluating the efficacy of this compound and similar emerging therapies. The data strongly support the therapeutic potential of this compound in modifying the disease course of NPC by directly targeting the primary cellular pathology.[11]

References

Adrabetadex: A Technical Guide to the Restoration of Lipid Homeostasis in Niemann-Pick Type C Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Niemann-Pick type C (NPC) disease is a rare, autosomal recessive neurodegenerative disorder characterized by the accumulation of unesterified cholesterol and other lipids within the late endosomes and lysosomes.[1] This lysosomal storage disorder stems from mutations in the NPC1 or NPC2 genes, which are critical for the intracellular trafficking of cholesterol.[1][2] The resulting lipid accumulation leads to cellular dysfunction, progressive neurological damage, and premature death.[2] Adrabetadex (formerly known as VTS-270), a proprietary mixture of 2-hydroxypropyl-β-cyclodextrin (HPβCD) isomers, has emerged as a promising investigational therapy that directly addresses the core pathology of NPC by facilitating the mobilization and clearance of trapped lipids.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved in the restoration of lipid homeostasis.

Mechanism of Action: Restoring Cholesterol Egress and Cellular Function

The primary pathogenic feature of NPC is the sequestration of unesterified cholesterol within the late endosomal/lysosomal (LE/Ly) compartment, leading to a state of cellular cholesterol deficiency despite the lysosomal overload.[5] this compound, a cyclic oligosaccharide, functions as a cholesterol-chelating agent.[6] Its unique toroidal structure allows it to encapsulate lipophilic molecules like cholesterol within its hydrophobic core, facilitating their removal from the lysosomal lumen.[2]

The proposed mechanism of action involves several key steps:

  • Direct Cholesterol Binding: this compound directly interacts with and binds to the accumulated unesterified cholesterol within the LE/Ly compartment.[2]

  • Mobilization and Transport: By forming a soluble complex, this compound facilitates the egress of cholesterol from the lysosomes, making it bioavailable to other cellular compartments.[5]

  • Restoration of Cholesterol Homeostasis: The mobilized cholesterol can then be transported to the endoplasmic reticulum (ER), where it can be esterified for storage or utilized for other cellular processes, thereby restoring normal cellular cholesterol metabolism.[7]

  • Enhancement of Autophagy: this compound has been observed to improve autophagic flux, the cellular process for degrading and recycling damaged components, which is impaired in NPC.[2] By restoring lysosomal function, this compound helps clear the backlog of autophagic substrates, contributing to improved overall cellular health.[8]

Quantitative Data on the Effects of this compound

The efficacy of this compound in restoring lipid homeostasis has been evaluated in preclinical animal models and clinical trials in patients with NPC. The following tables summarize key quantitative findings from these studies.

Table 1: Cerebrospinal Fluid (CSF) Biomarker Changes in NPC Patients Treated with this compound
BiomarkerStudy PopulationTreatment DurationBaseline Level (Mean ± SD)Post-Treatment Level (Mean ± SD)Median Percent Change from Baselinep-valueReference
24(S)-hydroxycholesterol (24(S)-OHC) Pediatric NPC1 Patients52 weeks--+27.7%0.0012[9]
24(S)-hydroxycholesterol (24(S)-OHC) Pediatric-onset NPC1 Patients (long-term)4.3 to 8.9 years0.27 ± 0.20 ng/mL0.43 ± 0.22 ng/mL-0.0289[5]
Calbindin D Pediatric NPC1 Patients52 weeks---18.3%0.0117[9]
Fatty Acid-Binding Protein 3 (FABP3) Pediatric NPC1 Patients52 weeks---40.5%0.0079[9]

Note: Dashes indicate data not provided in the cited source.

Table 2: Effects of this compound (HPβCD) on Lipid Levels in NPC1 Animal Models
Animal ModelTissueLipidTreatment GroupControl Group (Untreated NPC1)Percent ReductionReference
Feline NPC1BrainAlkyl-lysophosphatidylcholinesHPβCD TreatedElevatedReduced[10]
Feline NPC1LiverAlkyl-lysophosphatidylcholinesHPβCD TreatedElevatedReduced[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound in restoring lipid homeostasis.

Quantification of Unesterified Cholesterol in Cultured Cells using Filipin Staining

This protocol is used to visualize and quantify the accumulation of unesterified cholesterol in the LE/Ly compartment of cultured fibroblasts from NPC patients.

Materials:

  • Filipin complex (e.g., Sigma F-9765)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS)

  • Paraformaldehyde (PFA)

  • Glycine

  • Fluorescence microscope with a UV filter set

Procedure:

  • Cell Culture: Plate NPC1 mutant fibroblasts on coverslips and culture to the desired confluency.

  • Preparation of Filipin Staining Solution: Prepare a stock solution of 25 mg/mL Filipin in DMSO. On the day of use, prepare a working solution of 50 µg/mL Filipin in PBS containing 10% FBS. Protect the solution from light.

  • Cell Fixation: Wash the cells three times with PBS. Fix the cells with 4% PFA in PBS for 30-60 minutes at room temperature.

  • Quenching: Wash the cells three times with PBS. Incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench the PFA.

  • Staining: Wash the cells three times with PBS. Incubate the cells with the Filipin working solution for 2 hours at room temperature in the dark.

  • Washing: Wash the cells three times with PBS.

  • Imaging: Mount the coverslips and immediately visualize the cells using a fluorescence microscope with a UV filter (excitation ~340-380 nm, emission >430 nm). Filipin fluorescence is prone to rapid photobleaching.

  • Quantification: Acquire images and use image analysis software to quantify the fluorescence intensity per cell, which corresponds to the amount of unesterified cholesterol.

Quantification of 24(S)-hydroxycholesterol in Cerebrospinal Fluid by LC-MS/MS

This protocol describes a validated method for the sensitive quantification of 24(S)-OHC, a key biomarker of cholesterol mobilization from the central nervous system.

Materials:

  • Cerebrospinal fluid (CSF) samples

  • 2-hydroxypropyl-β-cyclodextrin (HPβCD)

  • Internal standard (e.g., deuterated 24(S)-OHC)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Collection and Preparation: Collect CSF by lumbar puncture. To prevent nonspecific binding of 24(S)-OHC, add HPβCD to the collection tubes to a final concentration of 2.5%. Store samples at -80°C until analysis.

  • Lipid Extraction: Perform a liquid-liquid extraction of the CSF samples using an appropriate organic solvent.

  • Derivatization: Derivatize the extracted lipids to enhance ionization efficiency for mass spectrometry analysis.

  • LC-MS/MS Analysis: Inject the derivatized sample into a 2D-LC-MS/MS system. Use a suitable chromatographic method to separate 24(S)-OHC from other lipid species.

  • Quantification: Use a multiple reaction monitoring (MRM) method to detect and quantify 24(S)-OHC and the internal standard. Generate a standard curve to determine the concentration of 24(S)-OHC in the CSF samples.

Cholesterol Esterification Assay in Cultured Fibroblasts

This assay measures the activity of acyl-CoA:cholesterol acyltransferase (ACAT), an ER-resident enzyme that esterifies free cholesterol. Increased ACAT activity is indicative of enhanced cholesterol delivery to the ER.

Materials:

  • NPC1 mutant fibroblasts

  • [¹⁴C]-oleic acid

  • Lipoprotein-deficient serum (LPDS)

  • ACAT inhibitor (optional, for control)

  • Solvents for lipid extraction (e.g., hexane/isopropanol)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

Procedure:

  • Cell Culture and Treatment: Culture NPC1 fibroblasts in a medium containing LPDS. Treat the cells with this compound for the desired duration.

  • Labeling: Add [¹⁴C]-oleic acid to the culture medium and incubate for a defined period to allow for its incorporation into cholesteryl esters.

  • Lipid Extraction: Wash the cells with PBS and then extract the total lipids using a suitable solvent mixture.

  • TLC Separation: Spot the lipid extracts onto a TLC plate and develop the chromatogram using a solvent system that separates cholesteryl esters from other lipids.

  • Quantification: Scrape the silica corresponding to the cholesteryl ester band and quantify the radioactivity using a scintillation counter. Normalize the results to the total protein content of the cell lysate.

Monitoring Autophagic Flux using a Tandem Fluorescent-Tagged LC3 Reporter

This method allows for the visualization and quantification of autophagic flux by distinguishing between autophagosomes and autolysosomes.

Materials:

  • NPC1 cells stably expressing a tandem mRFP-GFP-LC3 reporter.

  • Live-cell imaging system with appropriate filter sets for GFP and RFP.

  • Autophagy modulators (e.g., rapamycin as an inducer, bafilomycin A1 as an inhibitor).

Procedure:

  • Cell Culture and Treatment: Culture the reporter cell line and treat with this compound.

  • Live-Cell Imaging: Acquire fluorescence images of the cells over time using a live-cell imaging system.

  • Image Analysis:

    • Autophagosomes will appear as yellow puncta (GFP and RFP colocalization).

    • Autolysosomes will appear as red puncta (GFP fluorescence is quenched in the acidic environment of the lysosome, while RFP is more stable).

  • Quantification of Autophagic Flux: Quantify the number of yellow and red puncta per cell. An increase in the number of red puncta upon this compound treatment indicates an enhancement of autophagic flux. The ratio of red to yellow puncta can be used as a quantitative measure of flux.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.

This compound-Mediated Restoration of Cholesterol Homeostasis

Adrabetadex_Cholesterol_Homeostasis cluster_Lysosome Late Endosome / Lysosome cluster_Cytoplasm Cytoplasm Cholesterol Accumulated Unesterified Cholesterol This compound This compound Complex This compound-Cholesterol Complex Cholesterol->Complex Encapsulates This compound->Complex Binds ER Endoplasmic Reticulum (ER) Complex->ER Cholesterol Egress ACAT ACAT CholesterylEster Cholesteryl Ester (Storage) ER->CholesterylEster Esterification via ACAT

Caption: this compound facilitates cholesterol egress from the lysosome.

Role of this compound in Modulating Autophagy in NPC

Adrabetadex_Autophagy cluster_NPC_Pathology NPC Pathology cluster_Adrabetadex_Intervention This compound Intervention cluster_Cellular_Outcome Cellular Outcome LysosomalDysfunction Lysosomal Dysfunction (Cholesterol Accumulation) ImpairedAutophagy Impaired Autophagic Flux LysosomalDysfunction->ImpairedAutophagy This compound This compound RestoredLysosomalFunction Restored Lysosomal Function This compound->RestoredLysosomalFunction Reduces Cholesterol Accumulation EnhancedAutophagy Enhanced Autophagic Flux RestoredLysosomalFunction->EnhancedAutophagy Clearance Clearance of Damaged Organelles & Proteins EnhancedAutophagy->Clearance ImprovedHealth Improved Cellular Health Clearance->ImprovedHealth Experimental_Workflow cluster_assays Cellular Assays cluster_analysis Data Analysis start NPC1 Mutant Fibroblasts treatment Treat with this compound start->treatment control Vehicle Control start->control filipin Filipin Staining for Unesterified Cholesterol treatment->filipin esterification Cholesterol Esterification Assay ([14C]-oleic acid) treatment->esterification autophagy Autophagic Flux Assay (mRFP-GFP-LC3) treatment->autophagy control->filipin control->esterification control->autophagy quant_chol Quantify Cholesterol Accumulation filipin->quant_chol quant_ester Measure Cholesteryl Ester Formation esterification->quant_ester quant_flux Assess Autophagic Flux autophagy->quant_flux

References

Physicochemical Properties of Adrabetadex Formulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrabetadex (also known as VTS-270) is an investigational drug formulation primarily composed of a proprietary mixture of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) isomers.[1][2] It is under investigation for its potential therapeutic role in diseases characterized by abnormal cholesterol accumulation, such as Niemann-Pick disease type C (NPC).[1][3] The mechanism of action of this compound is centered on its ability to form inclusion complexes with cholesterol, thereby facilitating its transport and removal from cells.[3] This technical guide provides an in-depth overview of the physicochemical properties of the this compound formulation, drawing upon available data for HP-β-CD and its interaction with cholesterol.

Formulation Composition

The this compound formulation for clinical use is an injectable solution. The key components of the formulation are detailed in the table below.

ComponentConcentration/SpecificationPurpose
This compound (HP-β-CD)200 mg/mLActive Pharmaceutical Ingredient
Water for Injectionq.s. to final volumeVehicle
Sodium Chloride0.9% w/vIsotonicity agent
Sodium Hydroxide / Hydrochloric AcidAs neededpH adjustment

Table 1: Composition of this compound Injectable Solution.[4]

The final product is a clear, colorless solution, free from visible particles, and is sterilized by autoclaving.[4]

Physicochemical Properties

The physicochemical properties of this compound are largely dictated by its active ingredient, 2-hydroxypropyl-β-cyclodextrin.

Solubility
SolventSolubility of HP-β-CD
Water> 33 g / 100 cm³ at 25 °C
Methanol> 33 g / 100 cm³ at 25 °C
Dimethylformamide (DMF)> 33 g / 100 cm³ at 25 °C
Ethanol, DMSOApprox. 30 mg/mL
PBS (pH 7.2)Approx. 50 mg/mL

Table 2: Solubility of 2-hydroxypropyl-β-cyclodextrin.

Stability

Studies on HP-β-CD solutions indicate that they are stable under stress conditions, including elevated temperature (40°C), oxygen pressure (700 kPa), and varying pH (3, 5, 7, and 9) and ionic strengths (0 mM and 150 mM). The degradation of HP-β-CD, which can be monitored by changes in molar substitution and the concentration of reducing sugars, is minimal under these conditions.

Mechanism of Action: Cholesterol Sequestration

The therapeutic potential of this compound lies in its ability to form an inclusion complex with cholesterol. The hydrophobic interior of the cyclodextrin cavity encapsulates the nonpolar cholesterol molecule, while the hydrophilic exterior maintains the solubility of the complex in aqueous environments. This facilitates the removal of cholesterol from cells where it has accumulated.

Cholesterol_Sequestration cluster_cell Cell with Cholesterol Accumulation Cholesterol Accumulated Cholesterol Complex This compound-Cholesterol Inclusion Complex Cholesterol->Complex This compound This compound (HP-β-CD) This compound->Cholesterol Encapsulation Excretion Cellular Cholesterol Excretion Complex->Excretion Facilitates

Mechanism of this compound action.

Experimental Protocols

Detailed methodologies for the characterization of cyclodextrin-based formulations are crucial for quality control and further development.

Phase Solubility Studies

Objective: To determine the stoichiometry and stability constant of the this compound-cholesterol complex.

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of this compound.

  • Add an excess amount of cholesterol to each solution.

  • Agitate the mixtures at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 48 hours).

  • Filter the suspensions to remove undissolved cholesterol.

  • Determine the concentration of dissolved cholesterol in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Plot the concentration of dissolved cholesterol against the concentration of this compound. The resulting phase solubility diagram can be used to determine the complex stoichiometry and stability constant. An AP-type Higuchi phase solubility diagram is indicative of the formation of an inclusion complex.[5]

Phase_Solubility_Workflow start Start prep_cd Prepare this compound solutions of varying concentrations start->prep_cd add_chol Add excess cholesterol prep_cd->add_chol agitate Agitate at constant temperature (e.g., 25°C) for 48h add_chol->agitate filter Filter to remove undissolved cholesterol agitate->filter analyze Analyze cholesterol concentration in filtrate (HPLC) filter->analyze plot Plot [Cholesterol] vs. [this compound] analyze->plot analyze_plot Determine stoichiometry and stability constant plot->analyze_plot end End analyze_plot->end

Workflow for Phase Solubility Study.
Differential Scanning Calorimetry (DSC)

Objective: To investigate the thermal properties and confirm the formation of an inclusion complex.

Methodology:

  • Accurately weigh a small amount of the sample (e.g., 2-5 mg) into an aluminum pan.

  • Seal the pan and place it in the DSC instrument.

  • Use an empty sealed pan as a reference.

  • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C).

  • Record the heat flow as a function of temperature. The absence of the cholesterol melting peak in the thermogram of the complex indicates the formation of an inclusion complex.[5][6]

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the formulation.

Methodology:

  • Place a small, accurately weighed sample into the TGA instrument.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

  • Record the change in mass as a function of temperature.

  • The resulting TGA curve provides information on the decomposition temperature and mass loss at different stages.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups and confirm complex formation through changes in vibrational frequencies.

Methodology:

  • Prepare the sample, typically by mixing with potassium bromide (KBr) and pressing into a pellet.

  • Place the sample in the FTIR spectrometer.

  • Record the infrared spectrum over a specific range (e.g., 4000-400 cm⁻¹).

  • Changes in the position and intensity of characteristic peaks of cholesterol upon complexation with this compound can confirm the formation of the inclusion complex.[5][7]

X-ray Diffraction (XRD)

Objective: To determine the crystalline or amorphous nature of the formulation components and the complex.

Methodology:

  • Place the powdered sample on the sample holder of the X-ray diffractometer.

  • Expose the sample to a monochromatic X-ray beam.

  • Measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

  • Crystalline materials produce sharp diffraction peaks, while amorphous materials show a broad halo. The disappearance of the crystalline peaks of cholesterol in the complex indicates its encapsulation within the amorphous cyclodextrin.[5][8]

Characterization of this compound-Cholesterol Complex

The formation of an inclusion complex between this compound (HP-β-CD) and cholesterol has been demonstrated through various analytical techniques.

TechniqueObservation for CholesterolObservation for HP-β-CDObservation for Physical MixtureObservation for Inclusion Complex
DSC Sharp endothermic peak corresponding to its melting point.Broad endotherm due to water loss.Superposition of the individual component thermograms.Disappearance of the cholesterol melting peak.[5]
FTIR Characteristic absorption peaks.Broad O-H stretching band, C-H and C-O vibrations.A simple overlay of the spectra of the two components.Alteration or disappearance of some of cholesterol's characteristic peaks.[5]
XRD Crystalline pattern with sharp peaks.Amorphous halo.A combination of the crystalline peaks of cholesterol and the amorphous halo of HP-β-CD.An amorphous halo, indicating the encapsulation of crystalline cholesterol.[5]

Table 3: Summary of Analytical Characterization of the this compound-Cholesterol Complex.

Conclusion

The physicochemical properties of the this compound formulation are primarily governed by its active ingredient, 2-hydroxypropyl-β-cyclodextrin. Its high aqueous solubility and stability, coupled with its ability to form a stable inclusion complex with cholesterol, are the key attributes that underpin its therapeutic potential. The experimental protocols and characterization data presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development. Further studies on the specific proprietary mixture of HP-β-CD isomers in this compound will provide a more detailed understanding of its unique properties.

References

Adrabetadex and the Lysosomal Membrane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrabetadex, a specifically formulated mixture of 2-hydroxypropyl-β-cyclodextrin (HPβCD), is an investigational therapeutic for Niemann-Pick disease type C (NPC), a rare neurodegenerative disorder characterized by the lysosomal accumulation of cholesterol and other lipids.[1][2] This technical guide provides an in-depth examination of the molecular interactions between this compound and the lysosomal membrane, the consequential cellular events, and the methodologies employed to elucidate these mechanisms. The core of this compound's action is the mobilization of entrapped cholesterol from the lysosome, thereby restoring intracellular lipid homeostasis.[3][4] This guide will detail the proposed mechanisms, including direct cholesterol sequestration, effects on lysosomal membrane stability, induction of lysosomal exocytosis, and the involvement of key cellular proteins and signaling pathways.

Introduction to Niemann-Pick Disease Type C and this compound

Niemann-Pick disease type C is a lysosomal storage disorder caused by mutations in the NPC1 or NPC2 genes, which are essential for the egress of cholesterol from lysosomes.[1] The resulting accumulation of unesterified cholesterol and other lipids within the late endosomal/lysosomal compartment leads to a cascade of cellular dysfunctions, culminating in severe neurodegeneration and visceral pathology.[1]

This compound (formerly known as VTS-270) is a derivative of β-cyclodextrin, a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity.[1] This structure allows it to encapsulate lipophilic molecules like cholesterol.[1] By facilitating the removal of cholesterol from lysosomes, this compound aims to correct the primary metabolic defect in NPC.[1][3]

Core Mechanism of Action: Interaction with the Lysosomal Membrane

This compound enters the cell through endocytosis and is delivered to the lysosome.[5] Within the acidic environment of the lysosome, it is believed to interact directly with the lysosomal membrane and its contents.

Cholesterol Sequestration and Efflux

The primary and most well-understood mechanism of this compound is its ability to directly bind and sequester cholesterol within its hydrophobic core.[1] This action facilitates the movement of cholesterol out of the lysosomal lumen and membrane, making it available to other cellular compartments.[5] This mobilization of cholesterol helps to restore cellular cholesterol homeostasis.[3]

Impact on Lysosomal Membrane Stability

The accumulation of cholesterol in NPC lysosomes leads to alterations in membrane fluidity and stability. While this compound helps to clear this excess cholesterol, the interaction of cyclodextrins with cellular membranes can also influence their physical properties. Studies have shown that cyclodextrins can extract cholesterol from membranes, which can, in some contexts, lead to changes in membrane permeability.[5]

Downstream Cellular and Molecular Consequences

The mobilization of lysosomal cholesterol by this compound triggers a series of downstream cellular events aimed at restoring homeostasis.

Calcium-Dependent Lysosomal Exocytosis

A significant consequence of this compound treatment is the induction of lysosomal exocytosis, a process where lysosomes fuse with the plasma membrane to release their contents into the extracellular space.[1] This process is proposed as a mechanism for the rapid clearance of stored lipids from the cell.[1] Evidence suggests that this exocytosis is a calcium-dependent process.[1][3] The removal of cholesterol from the lysosomal membrane by this compound may lead to an influx of calcium into the cytosol, triggering the exocytotic pathway.[1]

Role of Lysosome-Associated Membrane Protein 1 (LAMP-1)

Recent studies have implicated Lysosome-Associated Membrane Protein 1 (LAMP-1) in the mechanism of cyclodextrin-mediated cholesterol rescue. Treatment with HPβCD has been shown to induce the expression of LAMP-1 in NPC patient-derived cells.[6][7] Overexpression of LAMP-1, in turn, has been demonstrated to rescue cholesterol accumulation.[6][7] This suggests that this compound may facilitate cholesterol export from the lysosome via a LAMP-1-dependent pathway, which may be particularly crucial in the absence of a functional NPC1 protein.[6][7]

Activation of Signaling Pathways

The cellular response to this compound-mediated cholesterol depletion involves the activation of specific signaling pathways. While the complete picture is still emerging, evidence points to the involvement of calcium signaling in triggering lysosomal exocytosis.[1] Furthermore, the restoration of cholesterol homeostasis likely impacts other signaling pathways that are dysregulated in NPC, such as those involved in autophagy and cell survival. The mTOR signaling pathway, a key regulator of cellular metabolism and autophagy, is often dysregulated in lysosomal storage disorders and may be modulated by this compound treatment.[8][9]

Quantitative Data on this compound's Effects

The efficacy of this compound in restoring cholesterol homeostasis has been assessed through various quantitative measures, both in preclinical models and clinical trials.

Table 1: Biomarker Changes in Cerebrospinal Fluid (CSF) of NPC1 Patients Treated with this compound
BiomarkerChange with this compound TreatmentImplicationReference
24(S)-hydroxycholesterol (24S-OHC) 27.7% median increase from baseline to week 52 (P = 0.0012)Improved cholesterol transport and mobilization in the central nervous system.[3]
Calbindin D 18.3% decrease (P = 0.0117)Reduction in neuronal injury.[3]
Fatty acid-binding protein 3 (FABP3) 40.5% decrease (P = 0.0079)Reduction in neuronal damage.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to study the interaction of this compound with lysosomal membranes.

Quantification of Cellular Cholesterol with Filipin Staining

This method is used to visualize and quantify the accumulation of unesterified cholesterol in lysosomes.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 1.5 mg/mL Glycine in PBS

  • Filipin III stock solution (e.g., 25 mg/mL in DMSO)

  • Staining buffer (e.g., PBS with 10% Fetal Bovine Serum)

  • Fluorescence microscope with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm)

Procedure:

  • Culture cells to the desired confluency on coverslips.

  • Treat cells with this compound or vehicle control for the desired time.

  • Wash cells three times with PBS.

  • Fix the cells with 4% PFA for 30-60 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Quench the PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes.

  • Prepare the Filipin III working solution (e.g., 0.05 mg/mL) in staining buffer. Protect from light.

  • Stain the cells with the Filipin working solution for 2 hours at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips and visualize using a fluorescence microscope.

  • Quantify the fluorescence intensity per cell or within specific subcellular regions using image analysis software like ImageJ.[5][10][11]

Assessment of Lysosomal Membrane Permeability with Acridine Orange

This assay is used to assess the stability of the lysosomal membrane. Acridine orange is a lysosomotropic dye that fluoresces red in intact, acidic lysosomes and green in the cytoplasm and nucleus when the lysosomal membrane is compromised.

Materials:

  • Acridine Orange (AO) stock solution

  • Cell culture medium

  • Fluorescence microscope or microplate reader

Procedure:

  • Culture cells in appropriate plates or on coverslips.

  • Treat cells with this compound or a positive control for lysosomal damage.

  • Load cells with Acridine Orange (e.g., 1-5 µg/mL) in cell culture medium for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Immediately analyze the cells by fluorescence microscopy or a microplate reader.

  • Quantify the ratio of red to green fluorescence. A decrease in the red/green ratio indicates lysosomal membrane permeabilization.[5][12]

Quantification of Lysosomal Exocytosis via β-Hexosaminidase Assay

This assay measures the activity of the lysosomal enzyme β-hexosaminidase released into the cell culture medium as an indicator of lysosomal exocytosis.

Materials:

  • Cell culture medium

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG), the substrate for β-hexosaminidase

  • Citrate buffer (pH 4.5)

  • Stop solution (e.g., 0.4 M Glycine, pH 10.7)

  • 96-well plates

  • Spectrophotometer (405 nm)

Procedure:

  • Plate cells and treat with this compound, a positive control (e.g., ionomycin), or vehicle control for the desired time.

  • Collect the cell culture supernatant.

  • Lyse the cells remaining on the plate (e.g., with 0.1% Triton X-100) to measure the total cellular β-hexosaminidase activity.

  • In a 96-well plate, add a sample of the supernatant or cell lysate.

  • Prepare the PNAG substrate solution in citrate buffer.

  • Add the substrate solution to each well and incubate at 37°C for a defined period (e.g., 60-90 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of β-hexosaminidase released into the medium relative to the total cellular activity.[10][13]

Visualizing the Mechanisms: Diagrams and Pathways

The following diagrams illustrate the key processes involved in the interaction of this compound with the lysosomal membrane and subsequent cellular responses.

Adrabetadex_Mechanism cluster_Extracellular Extracellular Space cluster_Cell Cell cluster_Cytoplasm Cytoplasm This compound This compound Endosome Endosome This compound->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Cholesterol_Mobilized Mobilized Cholesterol Lysosome->Cholesterol_Mobilized Cholesterol Sequestration Ca_Signal Ca2+ Signal Lysosome->Ca_Signal Permeability Change Plasma_Membrane Plasma Membrane Lysosome->Plasma_Membrane Exocytosis ER Endoplasmic Reticulum Cholesterol_Mobilized->ER Trafficking Ca_Signal->Lysosome Triggers

Caption: Cellular uptake and mechanism of this compound action.

Lysosomal_Exocytosis_Pathway This compound This compound Lysosome_Membrane Lysosomal Membrane This compound->Lysosome_Membrane Interacts with Cholesterol_Depletion Cholesterol Depletion Lysosome_Membrane->Cholesterol_Depletion Ca_Influx Cytosolic Ca2+ Increase Cholesterol_Depletion->Ca_Influx Induces Exocytosis_Machinery SNARE Complex Activation Ca_Influx->Exocytosis_Machinery Activates Lysosome_Fusion Lysosome-Plasma Membrane Fusion Exocytosis_Machinery->Lysosome_Fusion Mediates Lipid_Release Release of Stored Lipids Lysosome_Fusion->Lipid_Release

Caption: Calcium-dependent lysosomal exocytosis pathway.

Experimental_Workflow_Cholesterol Cell_Culture 1. Cell Culture (e.g., NPC1 fibroblasts) Treatment 2. Treatment (this compound vs. Control) Cell_Culture->Treatment Fix_Perm 3. Fixation & Quenching Treatment->Fix_Perm Staining 4. Filipin Staining Fix_Perm->Staining Imaging 5. Fluorescence Microscopy Staining->Imaging Analysis 6. Image Analysis & Quantification Imaging->Analysis

Caption: Workflow for Filipin staining of cellular cholesterol.

Conclusion

This compound represents a promising therapeutic strategy for Niemann-Pick disease type C by directly addressing the fundamental molecular defect of lysosomal cholesterol accumulation. Its interaction with the lysosomal membrane initiates a cascade of events, including cholesterol mobilization and the induction of lysosomal exocytosis, which collectively contribute to the restoration of cellular lipid homeostasis. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other cyclodextrin-based therapies. A thorough understanding of the intricate molecular and cellular responses to this compound is paramount for the optimization of its therapeutic potential and the development of novel treatments for lysosomal storage disorders. Further research into the precise signaling pathways activated by this compound and a comprehensive analysis of its effects on the lysosomal lipidome will undoubtedly provide deeper insights into its mechanism of action.

References

The Impact of Adrabetadex on Autophagy in Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niemann-Pick disease type C (NPC) is a rare, autosomal recessive neurodegenerative disorder characterized by the accumulation of unesterified cholesterol and other lipids within the late endosomes and lysosomes of cells, particularly affecting neurons.[1] This lipid storage pathology leads to a cascade of cellular dysfunctions, including a significant impairment of the autophagy-lysosome pathway. Autophagy, a critical cellular process for the degradation and recycling of damaged organelles and misfolded proteins, is stalled in NPC, leading to an accumulation of autophagosomes and contributing to neuronal cell death.[2][3]

Adrabetadex (a proprietary mixture of 2-hydroxypropyl-β-cyclodextrin isomers) is an investigational therapeutic agent that has shown promise in addressing the core pathology of NPC.[4][5] Its primary mechanism of action is to facilitate the egress of cholesterol from the lysosomes, thereby reducing the lipid storage burden.[4] Emerging evidence strongly suggests that a key secondary benefit of this action is the restoration of proper autophagic flux in neuronal cells, contributing to improved cellular health and a potential slowing of neurodegeneration.[4]

This technical guide provides an in-depth overview of the impact of this compound and related cyclodextrins on autophagy in neuronal cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on the effects of this compound and related cyclodextrins on biomarkers related to neuronal health and autophagy.

Table 1: Effect of this compound on Neuronal Health and Cholesterol Mobilization Biomarkers in NPC1 Patients

BiomarkerChange from Baseline (Median)p-valueImplication
24(S)-hydroxycholesterol (24S-OHC) in CSF▲ 27.7%0.0012Improved cholesterol transport in the CNS[6]
Calbindin D in CSF▼ 18.3%0.0117Reduced neuronal injury[6]
Fatty acid–binding protein 3 (FABP3) in CSF▼ 40.5%0.0079Reduced neuronal damage[6]

Data from a Phase 2b/3 study of intrathecal this compound administered every 2 weeks for 52 weeks in children with NPC1.[6]

Table 2: Effect of Hydroxypropyl-β-Cyclodextrin (HPβCD) on Autophagy Markers in a Cellular Model

Treatment GroupRelative LC3-II LevelsImplication
ControlBaseline-
HPβCDIncreasedInduction of autophagosome formation
Bafilomycin A1IncreasedBlockage of autophagic flux
HPβCD + Bafilomycin A1Further IncreasedIncreased autophagic flux

This table represents a qualitative summary of findings demonstrating that HPβCD increases autophagic flux. The further increase in LC3-II levels in the presence of an autophagy inhibitor (Bafilomycin A1) indicates that more autophagosomes are being formed and delivered to the lysosome for degradation.

Signaling Pathways

This compound is understood to modulate autophagy in neuronal cells primarily through two interconnected signaling pathways: the AMPK-mTOR pathway and the TFEB-mediated lysosomal biogenesis pathway.

AMPK-mTOR Signaling Pathway

By facilitating cholesterol egress from the lysosome, this compound alleviates the lysosomal stress characteristic of NPC. This restoration of lysosomal function is thought to activate AMP-activated protein kinase (AMPK), a key cellular energy sensor. Activated AMPK, in turn, inhibits the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of cell growth and a potent inhibitor of autophagy. The inhibition of mTORC1 unleashes the autophagy-initiating ULK1 complex, leading to the formation of autophagosomes.

cluster_0 This compound Action cluster_1 Signaling Cascade This compound This compound Cholesterol_Egress Cholesterol Egress from Lysosome This compound->Cholesterol_Egress AMPK AMPK Cholesterol_Egress->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Inhibits Autophagosome_Formation Autophagosome Formation ULK1_Complex->Autophagosome_Formation Initiates

Caption: this compound-induced AMPK-mTOR signaling pathway.

TFEB-Mediated Lysosomal Biogenesis

The reduction of lysosomal cholesterol by this compound also leads to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. When activated, TFEB translocates to the nucleus and promotes the expression of genes involved in lysosomal function and the autophagy process, further enhancing the cell's capacity to clear accumulated autophagosomes and other cellular debris.

cluster_0 This compound Action cluster_1 TFEB Pathway This compound This compound Lysosomal_Cholesterol_Reduction Lysosomal Cholesterol Reduction This compound->Lysosomal_Cholesterol_Reduction TFEB_Activation TFEB Activation Lysosomal_Cholesterol_Reduction->TFEB_Activation Leads to TFEB_Translocation TFEB Translocation to Nucleus TFEB_Activation->TFEB_Translocation Gene_Expression Increased Expression of Lysosomal & Autophagy Genes TFEB_Translocation->Gene_Expression

Caption: this compound-induced TFEB-mediated pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of this compound on autophagy in neuronal cells.

Western Blotting for LC3-II and p62

This protocol is used to quantify the levels of the autophagosome marker LC3-II and the autophagy substrate p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagic flux.

Materials:

  • Neuronal cell culture (e.g., SH-SY5Y neuroblastoma cells differentiated to a neuronal phenotype, or primary neurons from an NPC1 model).

  • This compound solution.

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels (15% or gradient gels are recommended for good separation of LC3-I and LC3-II).

  • PVDF membrane.

  • Blocking buffer (5% non-fat dry milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated anti-rabbit secondary antibody.

  • ECL detection reagent.

Procedure:

  • Cell Treatment: Plate neuronal cells and treat with desired concentrations of this compound for a specified time course (e.g., 24, 48 hours). Include untreated controls and positive controls for autophagy induction (e.g., rapamycin) and flux blockage (e.g., bafilomycin A1).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.

Immunofluorescence for p62 Puncta

This method visualizes the clearance of p62-positive aggregates, which are degraded by autophagy. A decrease in the number and intensity of p62 puncta suggests restored autophagic clearance.

Materials:

  • Neuronal cells cultured on coverslips.

  • This compound solution.

  • 4% paraformaldehyde (PFA) in PBS.

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).

  • Blocking solution (e.g., 5% normal goat serum in PBS).

  • Primary antibody: Rabbit anti-p62/SQSTM1.

  • Fluorescently labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488).

  • DAPI for nuclear staining.

  • Mounting medium.

Procedure:

  • Cell Treatment: Treat neuronal cells on coverslips with this compound as described for Western blotting.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block with blocking solution for 1 hour.

  • Primary Antibody Incubation: Incubate with anti-p62 antibody (e.g., 1:500) in blocking solution overnight at 4°C.

  • Washing: Wash three times with PBS.

  • Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

  • Mounting: Wash three times with PBS and mount the coverslips onto slides.

  • Imaging: Acquire images using a fluorescence or confocal microscope.

  • Analysis: Quantify the number and intensity of p62 puncta per cell using image analysis software.

Transmission Electron Microscopy (TEM) for Autophagosome Quantification

TEM is the gold standard for visualizing the ultrastructure of autophagic vesicles (autophagosomes and autolysosomes). A decrease in the accumulation of immature autophagosomes in this compound-treated NPC neurons would indicate a restoration of autophagic flux.

Materials:

  • Neuronal cell culture.

  • This compound solution.

  • Fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M cacodylate buffer).

  • Osmium tetroxide.

  • Uranyl acetate.

  • Lead citrate.

  • Resin for embedding.

Procedure:

  • Cell Treatment: Treat neuronal cells with this compound.

  • Fixation: Fix the cells with glutaraldehyde-based fixative.

  • Post-fixation: Post-fix with osmium tetroxide.

  • Staining and Dehydration: Stain with uranyl acetate and dehydrate through a graded series of ethanol.

  • Embedding: Infiltrate the cells with resin and polymerize.

  • Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome.

  • Post-staining: Stain the sections with uranyl acetate and lead citrate.

  • Imaging: Examine the sections using a transmission electron microscope.

  • Analysis: Identify and quantify the number of autophagosomes (double-membraned vesicles containing cytoplasmic material) and autolysosomes (single-membraned vesicles with dense, degraded content) per cell profile.

Experimental Workflows

The following diagrams illustrate the logical flow of experiments designed to assess the impact of this compound on autophagy in neuronal cells.

cluster_0 In Vitro Autophagy Assessment Workflow Start Start: Neuronal Cell Culture (NPC1 model) Treatment Treatment with this compound (Dose-response & Time-course) Start->Treatment Western_Blot Western Blot (LC3-II/I, p62) Treatment->Western_Blot Immunofluorescence Immunofluorescence (p62 puncta) Treatment->Immunofluorescence TEM Transmission Electron Microscopy (TEM) Treatment->TEM Data_Analysis Quantitative Analysis Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis TEM->Data_Analysis Conclusion Conclusion: Effect of this compound on Autophagic Flux Data_Analysis->Conclusion

Caption: A typical workflow for in vitro autophagy studies.

cluster_1 Autophagic Flux Assay Workflow Start Start: Neuronal Cell Culture Treatment_Groups Create Treatment Groups: 1. Control 2. This compound 3. Bafilomycin A1 4. This compound + Bafilomycin A1 Start->Treatment_Groups Cell_Lysis Cell Lysis and Protein Quantification Treatment_Groups->Cell_Lysis Western_Blot Western Blot for LC3 Cell_Lysis->Western_Blot Analysis Quantify LC3-II levels and compare groups Western_Blot->Analysis Conclusion Determine Impact on Autophagic Flux Analysis->Conclusion

Caption: Workflow for assessing autophagic flux.

Conclusion

References

Adrabetadex: An In-depth Technical Guide on Aqueous Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrabetadex, a proprietary formulation of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), is an investigational drug that has been prominently studied for the treatment of Niemann-Pick disease type C (NPC). NPC is a rare, lysosomal storage disorder characterized by the accumulation of cholesterol and other lipids in various tissues. This compound aims to address the underlying pathology by facilitating the clearance of these accumulated lipids from the lysosomes.[1] For researchers and professionals in drug development, a thorough understanding of the physicochemical properties of this compound, particularly its solubility and stability in aqueous solutions, is paramount for formulation development, analytical method validation, and ensuring therapeutic efficacy and safety.

This technical guide provides a comprehensive overview of the aqueous solubility and stability of this compound, drawing on available data for HP-β-CD as a close surrogate. It includes quantitative data, detailed experimental protocols, and visual representations of key processes to support research and development efforts.

Aqueous Solubility of this compound (as 2-Hydroxypropyl-β-cyclodextrin)

This compound, being a formulation of HP-β-CD, exhibits high aqueous solubility. The substitution of hydroxyl groups on the parent β-cyclodextrin with hydroxypropyl groups disrupts the crystalline structure and intramolecular hydrogen bonding, leading to a significant increase in water solubility compared to the native β-cyclodextrin.[2]

Quantitative Solubility Data

While specific solubility data for the proprietary mixture of this compound is not publicly available, the solubility of various HP-β-CD products is well-documented and provides a reliable reference.

ParameterValueConditionsSource
Aqueous Solubility> 50% (w/v)Room Temperature[2]
Aqueous Solubility45 g/100 mLRoom Temperature[3]
Aqueous Solubility100 mg/mLWith heating
Solubility in PBS (pH 7.2)~50 mg/mLNot specified[4]

Phase solubility diagrams consistently demonstrate a linear relationship (AL-type) between the concentration of HP-β-CD and the increased solubility of poorly soluble drugs, indicating that HP-β-CD itself remains fully solvated in these aqueous systems.[5][6][7] The solubility of HP-β-CD is also influenced by temperature, generally increasing with higher temperatures.

Stability of this compound in Aqueous Solutions

The stability of this compound in aqueous solutions is a critical factor for its formulation, storage, and administration. As a derivative of β-cyclodextrin, its stability is influenced by factors such as pH, temperature, and the presence of oxidizing agents.

Accelerated Stability Study Data

An accelerated stability study on two different grades of HP-β-CD (with low and high molar substitution) in aqueous solution under various stress conditions provides valuable insights into the stability of this compound. The degradation was quantified by measuring the decrease in the molar substitution (MS) of hydroxypropyl groups and the increase in reducing sugars, which indicates hydrolysis of the cyclodextrin ring.

Table 1: Effect of pH on HP-β-CD Stability under Thermal and Oxidative Stress

pHBuffer SystemMolar Substitution (MS) ChangeReducing Sugars Increase
3Acidic BufferSignificant DecreaseSignificant Increase
5Phosphate BufferMinimal ChangeMinimal Increase
7Phosphate BufferNo Significant ChangeNo Significant Increase
9Ammonium BufferNo Significant ChangeNo Significant Increase

Conditions: 200 mM HP-β-CD solution, 40°C for 12 hours, under oxidative atmosphere (700 kPa initial oxygen pressure).

Table 2: Degradation of β-Cyclodextrin under Strong Acidic Conditions

Time% Degradation (Ring Opening)
30 minutes15.7%
2 hours50.1%
9 hours95.7%

Conditions: 7.7 M HCl at 30°C.[2]

These data indicate that HP-β-CD is highly stable in neutral and alkaline conditions but can undergo hydrolysis under strong acidic conditions. The hydroxypropyl substitutions also contribute to its stability against enzymatic degradation.

Experimental Protocols

Determination of Aqueous Solubility (Phase Solubility Study)

This protocol is used to determine the effect of this compound on the solubility of a poorly soluble compound, which also confirms the solubility of this compound itself.

Methodology:

  • Preparation of this compound Solutions: Prepare a series of aqueous solutions of this compound in the desired buffer (e.g., phosphate buffer, pH 7.4) at various concentrations.

  • Addition of Excess Solute: Add an excess amount of the poorly soluble drug to each this compound solution.

  • Equilibration: Shake the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Sample Collection and Preparation: Withdraw aliquots from each vial and filter them through a suitable membrane filter (e.g., 0.45 µm) to remove the undissolved drug.

  • Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the concentration of the dissolved drug against the concentration of this compound. A linear plot indicates an AL-type phase solubility diagram.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare this compound Solutions (Varying Concentrations) add_solute Add Excess Poorly Soluble Drug prep_sol->add_solute Step 1-2 equilibrate Equilibrate at Constant Temperature add_solute->equilibrate Step 3 sample Filter to Remove Undissolved Drug equilibrate->sample Step 4 quantify Quantify Drug Concentration (e.g., HPLC) sample->quantify Step 5 plot Plot [Drug] vs. [this compound] quantify->plot Step 6

Phase Solubility Study Workflow

Stability Assessment (Forced Degradation Study)

This protocol outlines a forced degradation study to evaluate the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare an aqueous solution of this compound at a known concentration in the desired buffer.

  • Stress Conditions: Expose the samples to a range of stress conditions in separate experiments:

    • Acidic Hydrolysis: Add hydrochloric acid to the solution and maintain at a specific temperature (e.g., 60°C).

    • Basic Hydrolysis: Add sodium hydroxide to the solution and maintain at a specific temperature (e.g., 60°C).

    • Oxidation: Add hydrogen peroxide to the solution and keep at room temperature.

    • Thermal Degradation: Store the solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photostability: Expose the solution to light according to ICH Q1B guidelines.

  • Time Points: Withdraw samples at predetermined time intervals.

  • Neutralization (for acid/base hydrolysis): Neutralize the samples to stop the degradation reaction.

  • Analysis: Analyze the samples for the remaining concentration of this compound and the formation of degradation products using validated analytical methods such as:

    • HPLC with a suitable detector (e.g., ELSD, CAD, or RI): To quantify the parent compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine changes in the molar substitution of the hydroxypropyl groups.

    • Mass Spectrometry (MS): To identify degradation products.

    • Reducing Sugar Assay (e.g., Somogyi-Nelson method): To quantify the extent of ring hydrolysis.

  • Data Analysis: Determine the degradation kinetics and identify the degradation pathways.

G cluster_stress Stress Conditions cluster_analysis Analysis start This compound Aqueous Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation (H2O2) start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo hplc HPLC acid->hplc nmr NMR acid->nmr ms MS acid->ms reducing_sugar Reducing Sugar Assay acid->reducing_sugar base->hplc base->nmr base->ms base->reducing_sugar oxidation->hplc thermal->hplc photo->hplc end Degradation Profile & Pathways hplc->end nmr->end ms->end reducing_sugar->end G cluster_cell NPC1 Deficient Cell cluster_this compound This compound Action lysosome Lysosome complex This compound-Cholesterol Complex lysosome->complex Complexation cholesterol cholesterol_label Trapped Cholesterol cholesterol->cholesterol_label This compound This compound This compound->lysosome Enters Lysosome cellular_homeostasis Restored Cellular Cholesterol Homeostasis complex->cellular_homeostasis Cholesterol Efflux reduced_cytotoxicity Reduced Cytotoxicity cellular_homeostasis->reduced_cytotoxicity

References

Methodological & Application

Application Notes and Protocols for Intrathecal Administration of Adrabetadex in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrabetadex, also known as VTS-270 or 2-hydroxypropyl-β-cyclodextrin (HPβCD), is an investigational drug that has shown promise in preclinical and clinical studies for the treatment of Niemann-Pick disease type C (NPC).[1][2][3] NPC is a rare, autosomal-recessive, neurodegenerative lysosomal storage disorder caused by mutations in the NPC1 or NPC2 genes. These mutations lead to impaired intracellular cholesterol trafficking, resulting in the accumulation of unesterified cholesterol and other lipids in various tissues, particularly the brain.[4] This accumulation leads to progressive neurological damage and other systemic complications.[1]

This compound is a cyclic oligosaccharide that can encapsulate and mobilize cholesterol, thereby facilitating its removal from lysosomes and promoting its transport out of the cell.[1] This mechanism of action helps to reduce the toxic lipid buildup that is characteristic of NPC.[1] Due to the blood-brain barrier which restricts the entry of many therapeutic agents into the central nervous system (CNS), direct administration into the cerebrospinal fluid (CSF) via intrathecal injection is a promising route for treating the neurological manifestations of NPC.[5] Preclinical studies in mouse and cat models of NPC have demonstrated that intrathecal administration of HPβCD can delay the onset of neurological signs, reduce neurodegeneration, and extend lifespan.[2][6][7][8][9]

These application notes provide a detailed protocol for the intrathecal administration of this compound in mice, compiled from various preclinical studies and general procedural guidelines for rodent surgery.

Data Presentation

Table 1: Quantitative Data for Intrathecal this compound Administration in Mice
ParameterValueSpecies/ModelRoute of AdministrationReference
Dosage
Bolus Injection30 mg/kgNpc1-/- miceIntracerebroventricular[10]
Formulation
Concentration200 mg/mL in salineHuman clinical trials (basis for preclinical work)Intrathecal[11][12]
Injection Parameters
Injection Volume5 - 10 µLMouseIntrathecal (lumbar)[13][14]
Needle Size30 GMouseIntrathecal (lumbar)[13][14]
Injection SiteL5-L6 intervertebral spaceMouseIntrathecal (lumbar)[13]
Continuous Infusion (Alzet Osmotic Pump)
Pump Models for Mice1003D, 1007D, 1002, 1004, 1006, 2001D, 2001, 2002, 2004, 2006MouseSubcutaneous implantation for intrathecal delivery[15][16]
CatheterALZET Brain Infusion Kit 3MouseIntracerebroventricular/Intrathecal[15]

Experimental Protocols

Protocol 1: Intrathecal Administration of this compound by Direct Lumbar Puncture in Mice

This protocol describes a single bolus injection of this compound into the intrathecal space of a mouse via direct lumbar puncture.

Materials:

  • This compound (VTS-270) solution (e.g., 200 mg/mL in sterile, preservative-free saline)

  • Anesthetic (e.g., Isoflurane, or a combination of Ketamine/Xylazine)

  • Hair clippers

  • Antiseptic solution (e.g., Betadine® or 70% ethanol)

  • Sterile gauze

  • Hamilton syringe (10-25 µL) with a 30 G needle

  • Heating pad

  • Sterile ophthalmic ointment

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an approved institutional protocol. Confirm the depth of anesthesia by lack of response to a toe pinch.

    • Apply sterile ophthalmic ointment to the eyes to prevent drying.

    • Place the anesthetized mouse on a heating pad to maintain body temperature between 36.5 - 38°C.[17]

    • Shave the fur over the lumbar region of the back.

    • Aseptically prepare the surgical site by cleaning with an antiseptic solution, moving in an outward circular motion from the intended injection site.[17]

  • Positioning:

    • Position the mouse in sternal recumbency with its back arched. This can be achieved by placing a 15 mL conical tube under the abdomen to flex the spine and increase the space between the vertebrae.

  • Injection:

    • Palpate the iliac crests. The injection site is on the midline, just rostral to the line connecting the iliac crests, which corresponds to the L5-L6 intervertebral space.

    • Hold the Hamilton syringe with the 30 G needle and carefully insert it at a 70-80° angle into the intervertebral space. A slight "pop" may be felt as the needle penetrates the dura mater. A characteristic tail flick is a reliable indicator of successful entry into the subarachnoid space.[18]

    • Slowly inject 5-10 µL of the this compound solution. The injection should be administered over approximately 1 minute.[14]

    • After the injection is complete, hold the needle in place for an additional 15-30 seconds to prevent reflux of the solution upon withdrawal.[14]

    • Slowly withdraw the needle.

  • Post-Procedural Care:

    • Monitor the mouse continuously until it has fully recovered from anesthesia and is able to move freely.

    • Provide post-operative analgesia as per your institution's approved protocol.

    • Observe the animal daily for at least 3 days for any signs of distress, infection, or neurological deficits.[18]

    • Pay close attention to potential adverse effects. Although primarily documented in human trials and other animal models, hearing loss is a known side effect of this compound.[2][3] While difficult to assess in mice without specialized equipment, any signs of vestibular dysfunction (e.g., head tilting, circling) should be noted.

Protocol 2: Continuous Intrathecal Infusion of this compound using an Alzet® Osmotic Pump

This protocol describes the surgical implantation of an osmotic pump for the continuous delivery of this compound to the intrathecal space.

Materials:

  • This compound solution

  • Alzet® osmotic pump (appropriate model for the desired duration and flow rate in mice)[16]

  • Alzet® intrathecal catheter

  • Anesthetic

  • Surgical instruments (scalpel, forceps, wound clips or sutures)

  • Other materials as listed in Protocol 1

Procedure:

  • Pump and Catheter Preparation:

    • Fill the Alzet® pump with the this compound solution according to the manufacturer's instructions.

    • Attach the intrathecal catheter to the pump.

    • Prime the pump and catheter assembly in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate delivery upon implantation.

  • Surgical Implantation:

    • Anesthetize and prepare the mouse as described in Protocol 1.

    • Make a small incision in the skin between the scapulae to create a subcutaneous pocket for the osmotic pump.

    • For intrathecal cannulation, a second incision may be required over the cisterna magna or lumbar region, depending on the chosen entry point for the catheter.

    • Carefully insert the tip of the catheter into the intrathecal space.

    • Tunnel the catheter subcutaneously from the insertion site to the subcutaneous pocket.

    • Place the primed osmotic pump into the subcutaneous pocket.

    • Close the incisions with wound clips or sutures.

  • Post-Procedural Care:

    • Follow the same post-procedural care guidelines as described in Protocol 1.

    • Monitor the incision sites for signs of infection or dehiscence.

Mandatory Visualization

Adrabetadex_Mechanism_of_Action cluster_lysosome Lysosome in NPC1 Disease cluster_cellular_response Cellular Response Cholesterol Accumulated Unesterified Cholesterol CholesterolTrafficking Restored Cholesterol Egress Cholesterol->CholesterolTrafficking Facilitates Transport NPC1 Mutated/Deficient NPC1 Protein NPC1->Cholesterol Blocks Egress This compound This compound (HPβCD) This compound->Cholesterol Encapsulates Cholesterol Autophagy Enhanced Autophagy This compound->Autophagy Promotes Extracellular Extracellular Space CellMembrane ReducedToxicity Reduced Cellular Toxicity CholesterolTrafficking->ReducedToxicity Autophagy->ReducedToxicity

Caption: Mechanism of this compound in Niemann-Pick Type C1.

Intrathecal_Injection_Workflow cluster_prep Preparation cluster_injection Injection cluster_postop Post-Procedure Anesthesia 1. Anesthetize Mouse Positioning 2. Position in Sternal Recumbency with Arched Back Anesthesia->Positioning AsepticPrep 3. Aseptic Preparation of Lumbar Region Positioning->AsepticPrep Palpation 4. Palpate Iliac Crests to Locate L5-L6 AsepticPrep->Palpation Insertion 5. Insert 30G Needle at 70-80° Angle Palpation->Insertion Confirmation 6. Confirm Entry (Tail Flick) Insertion->Confirmation Infusion 7. Slow Infusion (5-10 µL) Confirmation->Infusion Withdrawal 8. Pause and Withdraw Needle Slowly Infusion->Withdrawal Recovery 9. Monitor Recovery from Anesthesia Withdrawal->Recovery Monitoring 10. Daily Monitoring for Adverse Effects Recovery->Monitoring

Caption: Workflow for Intrathecal Injection in Mice.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Adrabetadex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrabetadex, a proprietary formulation of 2-hydroxypropyl-β-cyclodextrin (HPβCD), is an investigational drug for the treatment of Niemann-Pick disease type C (NPC). NPC is a rare, autosomal recessive neurodegenerative disorder characterized by the accumulation of unesterified cholesterol and other lipids in late endosomes and lysosomes (LE/LY)[1][2][3]. This accumulation is due to mutations in the NPC1 or NPC2 genes, which are essential for intracellular cholesterol trafficking[1][3]. This compound is thought to alleviate the cellular pathology of NPC by facilitating the mobilization and clearance of accumulated cholesterol from these organelles[1][2].

These application notes provide a comprehensive overview of in vitro models and key experimental protocols to assess the efficacy of this compound in correcting the cellular defects associated with NPC.

Mechanism of Action

The primary mechanism of action of this compound revolves around its ability to form inclusion complexes with lipophilic molecules like cholesterol[1][3]. By binding to cholesterol within the lysosomes, this compound facilitates its egress from these organelles, thereby reducing the toxic lipid accumulation that drives cellular dysfunction[1][2][3]. In addition to its direct effect on cholesterol clearance, this compound has been observed to improve other cellular processes disrupted in NPC, such as autophagy[1][3].

In Vitro Models for this compound Efficacy Testing

A variety of in vitro models can be utilized to evaluate the efficacy of this compound. The choice of model depends on the specific aspect of drug efficacy being investigated.

  • NPC Patient-Derived Fibroblasts: Skin fibroblasts from NPC patients are a widely used and accessible cell model. They recapitulate the key pathological feature of NPC, namely the lysosomal accumulation of cholesterol, and are suitable for a range of biochemical and cell-based assays.

  • NPC Mouse Model-Derived Cells: Fibroblasts or neurons derived from NPC mouse models (e.g., Npc1 knockout or mutant mice) provide a genetically controlled system to study the effects of this compound.

  • Induced Pluripotent Stem Cell (iPSC)-Derived Neurons and Hepatocytes: iPSCs generated from NPC patient fibroblasts can be differentiated into disease-relevant cell types, such as neurons and hepatocytes. These models offer a more physiologically relevant system to study the effects of this compound on cell types primarily affected by the disease.

  • Pharmacologically-Induced NPC Phenotype: Healthy cell lines (e.g., Chinese Hamster Ovary (CHO) cells, HeLa cells, or neuroblastoma lines) can be treated with pharmacological agents like U18666A to induce an NPC-like phenotype characterized by cholesterol accumulation. These models are useful for high-throughput screening and mechanistic studies.

Key Efficacy-Testing Assays and Protocols

Several key in vitro assays are essential for evaluating the efficacy of this compound. Detailed protocols for these assays are provided below.

Assessment of Intracellular Cholesterol Accumulation

Filipin Staining for Unesterified Cholesterol

Filipin, a fluorescent polyene antibiotic, binds specifically to unesterified cholesterol and is widely used to visualize and quantify cholesterol accumulation in NPC cells.

Protocol: Filipin Staining

Materials:

  • NPC patient-derived fibroblasts or other suitable NPC cell model

  • Culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 1.5 mg/mL Glycine in PBS

  • Filipin III stock solution (e.g., 5 mg/mL in DMSO, stored at -20°C, protected from light)

  • Filipin staining solution (50 µg/mL Filipin III in PBS)

  • Mounting medium

  • Fluorescence microscope with a UV filter set (e.g., excitation ~360 nm, emission ~480 nm)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells on glass coverslips in a 24-well plate and culture to the desired confluency.

    • Treat cells with various concentrations of this compound for a specified duration (e.g., 24-72 hours). Include untreated NPC cells as a negative control and healthy donor cells as a positive control.

  • Fixation:

    • Wash the cells twice gently with PBS.

    • Fix the cells with 4% PFA in PBS for 30-60 minutes at room temperature.

  • Quenching:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench unreacted formaldehyde.

  • Staining:

    • Wash the cells three times with PBS.

    • Incubate the cells with the Filipin staining solution for 60 minutes at room temperature in the dark.

  • Washing and Mounting:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound Filipin.

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging and Quantification:

    • Image the cells immediately using a fluorescence microscope, minimizing exposure to light to prevent photobleaching.

    • Quantify the fluorescence intensity of intracellular cholesterol accumulation using image analysis software (e.g., ImageJ or CellProfiler). The intensity of Filipin staining is proportional to the amount of unesterified cholesterol.

Evaluation of Cholesterol Efflux

BODIPY-Cholesterol Efflux Assay

This assay measures the ability of this compound to promote the removal of cholesterol from cells. It utilizes a fluorescent cholesterol analog, BODIPY-cholesterol, which can be tracked as it moves from the cells to an extracellular acceptor.

Protocol: BODIPY-Cholesterol Efflux Assay

Materials:

  • NPC patient-derived fibroblasts or other suitable NPC cell model

  • Culture medium

  • BODIPY-cholesterol

  • Methyl-β-cyclodextrin (MβCD)

  • Serum-free culture medium

  • Extracellular cholesterol acceptor (e.g., high-density lipoprotein (HDL) or apolipoprotein A-I (ApoA-I))

  • Cell lysis buffer (e.g., RIPA buffer)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader (excitation ~485 nm, emission ~535 nm)

Procedure:

  • Labeling Cells with BODIPY-Cholesterol:

    • Prepare a BODIPY-cholesterol/MβCD complex solution.

    • Incubate cells with the labeling solution for 1 hour at 37°C to load the cells with the fluorescent cholesterol analog.

  • Equilibration:

    • Wash the cells with serum-free medium.

    • Incubate the cells in serum-free medium for 1 to 18 hours to allow for the equilibration of the fluorescent cholesterol within the cellular cholesterol pools.

  • Cholesterol Efflux:

    • Wash the cells with serum-free medium.

    • Incubate the cells with serum-free medium containing the cholesterol acceptor (e.g., HDL or ApoA-I) and different concentrations of this compound for a defined period (e.g., 4-6 hours). Include a control with the acceptor but without this compound.

  • Measurement of Efflux:

    • Collect the culture medium (containing the effluxed BODIPY-cholesterol).

    • Lyse the cells with cell lysis buffer to determine the amount of BODIPY-cholesterol remaining in the cells.

    • Measure the fluorescence intensity of the medium and the cell lysate using a fluorescence plate reader.

  • Calculation of Percent Efflux:

    • Percent Efflux = [Fluorescence in Medium / (Fluorescence in Medium + Fluorescence in Cell Lysate)] x 100

Assessment of Lysosomal Function

LysoTracker Staining for Lysosomal Mass and pH

LysoTracker dyes are fluorescent probes that accumulate in acidic organelles, such as lysosomes. They can be used to assess changes in lysosomal volume and pH, which are often altered in NPC.

Protocol: LysoTracker Staining

Materials:

  • NPC patient-derived fibroblasts or other suitable NPC cell model

  • Culture medium

  • LysoTracker Red DND-99 or LysoTracker Green DND-26 (for lysosomal mass)

  • LysoSensor Green DND-189 or LysoSensor Yellow/Blue DND-160 (for lysosomal pH)

  • Live-cell imaging medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a suitable imaging dish or multi-well plate.

    • Treat cells with this compound for the desired duration.

  • Staining:

    • Prepare the LysoTracker or LysoSensor working solution in pre-warmed culture medium (typically 50-75 nM for LysoTracker and 1-2 µM for LysoSensor).

    • Remove the culture medium from the cells and add the staining solution.

    • Incubate for 30-60 minutes at 37°C.

  • Imaging or Flow Cytometry:

    • Replace the staining solution with live-cell imaging medium.

    • For imaging, immediately visualize the cells using a fluorescence microscope with the appropriate filter sets.

    • For flow cytometry, detach the cells and analyze the fluorescence intensity.

  • Data Analysis:

    • For LysoTracker staining, quantify the mean fluorescence intensity per cell to assess changes in lysosomal mass.

    • For ratiometric LysoSensor probes (like Yellow/Blue), calculate the ratio of fluorescence intensities at two different emission wavelengths to determine the lysosomal pH. A calibration curve should be generated using buffers of known pH in the presence of ionophores like nigericin and monensin.

Evaluation of Autophagy

Western Blotting for LC3-II

Autophagy is a cellular degradation process that is often impaired in NPC. This compound has been shown to improve autophagic flux. The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagosome formation. Western blotting for LC3-II can be used to monitor autophagic activity.

Protocol: LC3-II Western Blotting

Materials:

  • NPC patient-derived fibroblasts or other suitable NPC cell model

  • Culture medium

  • This compound

  • Bafilomycin A1 (an inhibitor of autophagosome-lysosome fusion)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibodies: anti-LC3 and anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Treat cells with this compound for the desired time.

    • In a parallel set of experiments, co-treat cells with this compound and Bafilomycin A1 (typically 100 nM for the last 2-4 hours of the this compound treatment) to assess autophagic flux.

  • Protein Extraction and Quantification:

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each sample.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then incubate with the primary anti-LC3 antibody.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an anti-β-actin antibody for a loading control.

  • Data Analysis:

    • Quantify the band intensities for LC3-I and LC3-II.

    • The ratio of LC3-II to LC3-I or the amount of LC3-II normalized to the loading control is used as an indicator of autophagosome formation.

    • An increase in LC3-II levels in the presence of Bafilomycin A1 compared to its absence indicates an increase in autophagic flux.

Data Presentation

Quantitative data from the described assays should be summarized in clearly structured tables for easy comparison of the effects of this compound across different concentrations and experimental conditions.

Table 1: Effect of this compound on Intracellular Cholesterol Accumulation in NPC1 Fibroblasts (Hypothetical Data)

This compound Conc. (µM)Mean Filipin Fluorescence Intensity (Arbitrary Units)% Reduction in Cholesterol Accumulation
0 (Untreated NPC1)1500 ± 1200%
101150 ± 9523.3%
50800 ± 7046.7%
100550 ± 5063.3%
Healthy Control200 ± 2586.7%

Table 2: Effect of this compound on Cholesterol Efflux in NPC1 Fibroblasts (Hypothetical Data)

This compound Conc. (µM)% BODIPY-Cholesterol Efflux to HDLFold Increase in Efflux
05.2 ± 0.81.0
108.9 ± 1.11.7
5015.6 ± 1.53.0
10022.1 ± 2.04.3

Table 3: Effect of this compound on Lysosomal pH in NPC1 Fibroblasts (Hypothetical Data)

This compound Conc. (µM)Lysosomal pHChange in pH
0 (Untreated NPC1)5.8 ± 0.20.0
505.2 ± 0.15-0.6
1004.9 ± 0.1-0.9
Healthy Control4.7 ± 0.1-1.1

Table 4: Effect of this compound on Autophagic Flux in NPC1 Fibroblasts (Hypothetical Data)

TreatmentLC3-II / β-actin Ratio
Untreated1.2 ± 0.2
Untreated + Bafilomycin A11.8 ± 0.3
This compound (50 µM)1.9 ± 0.25
This compound (50 µM) + Bafilomycin A13.5 ± 0.4

Visualizations

Experimental Workflow: In Vitro Efficacy Testing of this compound

experimental_workflow cluster_setup Cell Model Preparation cluster_assays Efficacy Assays cluster_analysis Data Analysis cell_culture Culture NPC Patient Fibroblasts treatment Treat with this compound (Dose-Response) cell_culture->treatment controls Include Untreated NPC and Healthy Controls treatment->controls filipin Filipin Staining (Cholesterol Accumulation) controls->filipin efflux BODIPY-Cholesterol Efflux Assay controls->efflux lysotracker LysoTracker/LysoSensor (Lysosomal Function) controls->lysotracker lc3_wb LC3 Western Blot (Autophagy) controls->lc3_wb imaging Fluorescence Microscopy and Image Analysis filipin->imaging plate_reader Fluorescence Plate Reader efflux->plate_reader lysotracker->imaging western_blot_imaging Chemiluminescence Imaging lc3_wb->western_blot_imaging quantification Quantitative Data Analysis (Tables and Graphs) imaging->quantification plate_reader->quantification western_blot_imaging->quantification

Workflow for this compound in vitro efficacy testing.
Proposed Signaling Pathway of this compound in NPC Cells

adrabetadex_pathway cluster_lysosome Lysosome cluster_autophagy Autophagy Pathway This compound This compound complex This compound-Cholesterol Complex This compound->complex Binds to autophagy Autophagy Induction This compound->autophagy Enhances cholesterol Accumulated Cholesterol cholesterol->complex egress Cholesterol Egress complex->egress lysosomal_function Restored Lysosomal Function (e.g., pH) egress->lysosomal_function cellular_homeostasis Restoration of Cellular Homeostasis egress->cellular_homeostasis lamp1 LAMP1 lamp1->egress May facilitate autolysosome Autolysosome Formation & Degradation lysosomal_function->autolysosome autophagosome Autophagosome Formation autophagy->autophagosome autophagosome->autolysosome clearance Clearance of Aggregates autolysosome->clearance clearance->cellular_homeostasis

References

Application Notes and Protocols for the Quantification of Adrabetadex in Cerebrospinal Fluid using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrabetadex, also known as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), is an investigational new drug for the treatment of Niemann-Pick type C1 (NPC1) disease, a rare neurodegenerative cholesterol storage disorder.[1][2] It is administered directly into the cerebrospinal fluid (CSF) to target the neurological manifestations of the disease.[2][3] Accurate and sensitive quantification of this compound in CSF is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring, and overall clinical trial support. This document provides detailed application notes and protocols for the quantification of this compound in CSF using liquid chromatography-mass spectrometry (LC-MS).

The development of a robust quantitative LC-MS/MS assay for this compound has been challenging due to the inherent dispersity of HP-β-CD, a complex mixture of substituted cyclodextrins.[1] However, sensitive methods have been successfully developed and validated, proving to be approximately 100-fold more sensitive than previous HPLC assays.[1] These methods are essential for determining pharmacokinetic parameters and supporting clinical trials in NPC1 patients.[1][4]

Mechanism of Action of this compound

This compound functions by targeting the underlying pathology of NPC, which involves impaired intracellular cholesterol trafficking and subsequent accumulation of lipids in lysosomes.[3] By forming inclusion complexes, this compound facilitates the mobilization and clearance of cholesterol from these cellular compartments, thereby restoring more normal cholesterol metabolism and potentially slowing disease progression.[2][3]

cluster_cell Affected Cell in Niemann-Pick Type C Lysosome Lysosome with Cholesterol Accumulation Cholesterol Free Cholesterol Complex This compound-Cholesterol Complex Lysosome->Complex Forms Complex This compound This compound (HP-β-CD) This compound->Lysosome Enters Cell Cellular_Function Restored Cellular Function Complex->Cellular_Function Facilitates Cholesterol Efflux

Caption: Mechanism of this compound in NPC1.

Experimental Protocols

Two primary LC-MS/MS methodologies have been validated for the quantification of this compound (HP-β-CD) in human CSF: a reversed-phase ultra-performance liquid chromatography-tandem mass spectrometry (RP-UPLC-MS/MS) assay and a more sensitive two-dimensional liquid chromatography with in-source fragmentation tandem mass spectrometry (2D-LC-IF-MS/MS) assay.[1][4]

Protocol 1: Reversed-Phase UPLC-MS/MS Method

This method is easier to implement and allows for more rapid sample analysis.[4]

1. Sample Preparation (CSF): "Dilute and Shoot"

  • Thaw frozen CSF samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Dilute the CSF samples with a suitable solvent (e.g., mobile phase or a surrogate matrix). A 1:10 dilution is a common starting point.

  • Vortex the diluted samples.

  • Transfer the diluted samples to autosampler vials for injection.

2. LC-MS/MS System and Conditions

  • LC System: Waters ACQUITY UPLC System or equivalent.

  • Column: A suitable reversed-phase column, such as a Waters ACQUITY UPLC BEH C18 column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A gradient elution is typically used to separate this compound from endogenous CSF components.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI) Positive.

  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the various degrees of substitution of HP-β-CD should be monitored.

CSF_Sample CSF Sample Dilution Dilution with Solvent CSF_Sample->Dilution Vortexing Vortex Dilution->Vortexing Autosampler_Vial Transfer to Autosampler Vial Vortexing->Autosampler_Vial UPLC_MSMS RP-UPLC-MS/MS Analysis Autosampler_Vial->UPLC_MSMS Data_Analysis Data Analysis and Quantification UPLC_MSMS->Data_Analysis

Caption: RP-UPLC-MS/MS Workflow for this compound.

Protocol 2: 2D-LC-IF-MS/MS Method

This method offers higher sensitivity and can provide a more complete pharmacokinetic profile, which is particularly useful when plasma concentrations are low.[4]

1. Sample Preparation: The same "dilute and shoot" method as described for the RP-UPLC-MS/MS protocol is used for CSF samples.[1]

2. 2D-LC-MS/MS System and Conditions

  • First Dimension LC: A trapping column for initial sample cleanup and concentration.

  • Second Dimension LC: An analytical column for separation, similar to the RP-UPLC method.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of in-source fragmentation.

  • In-Source Fragmentation (IF): This technique is used to generate specific fragment ions from the various HP-β-CD species within the ion source, which are then monitored in the MS/MS scan. This can enhance sensitivity and specificity.

  • Other parameters such as mobile phases, flow rate, and ionization mode would be similar to the RP-UPLC-MS/MS method, but optimized for the 2D-LC setup.

Data Presentation

The following tables summarize the quantitative parameters for the validated LC-MS/MS methods for this compound (HP-β-CD) in CSF.

Table 1: Quantitative Performance of the RP-UPLC-MS/MS Method in CSF

ParameterValueReference
Lower Limit of Quantification (LLOQ)5.00 µg/mL[4]
Upper Limit of Quantification (ULOQ)Not specified
Linearity (r²)> 0.99[5]
Intra-batch Precision (%CV)≤ 5.79%[5]
Inter-batch Precision (%CV)≤ 2.57%[5]
Recovery97.83%[5]

*Note: Linearity, precision, and recovery data are from a similar LC-MS/MS method for a different analyte in CSF and are provided as a representative example of expected performance.

Table 2: Comparison of LC-MS/MS Methods for this compound (HP-β-CD) Quantification

FeatureRP-UPLC-MS/MS2D-LC-IF-MS/MSReference
Sensitivity High (LLOQ: 5.00 µg/mL in CSF)Very High (more sensitive than RP-UPLC)[4]
Implementation EasierMore Complex[4]
Sample Throughput FasterSlower[4]
Application Routine PK analysisLow concentration samples, detailed PK profiling[4]

Considerations for CSF Bioanalysis

Several factors should be considered when developing and validating bioanalytical methods for CSF.

  • Non-specific Binding: Due to the low protein content of CSF, analytes may adsorb to collection tubes and storage containers. The use of low-binding materials is recommended.

  • Blood Contamination: Contamination of CSF with peripheral blood can occur during lumbar puncture in up to 20% of cases. The impact of hemolysis on the quantification should be assessed.

  • Surrogate Matrix: Due to the limited availability of human CSF, a surrogate matrix (artificial CSF) is often used for the preparation of calibration standards and quality control samples.[5] The suitability of the surrogate matrix must be thoroughly validated.

cluster_considerations Key Considerations in CSF Bioanalysis Binding Non-Specific Binding Contamination Blood Contamination Solution1 Use Low-Binding Materials Binding->Solution1 Matrix Use of Surrogate Matrix Solution2 Assess Impact of Hemolysis Contamination->Solution2 Solution3 Validate Surrogate Matrix Matrix->Solution3

Caption: Important factors in CSF bioanalysis.

Conclusion

The quantification of this compound in cerebrospinal fluid using LC-MS/MS is a well-established and validated approach that is critical for the clinical development of this investigational therapy for Niemann-Pick type C1 disease. The choice between a more straightforward RP-UPLC-MS/MS method and a highly sensitive 2D-LC-IF-MS/MS method will depend on the specific requirements of the study, such as the expected concentration range and the need for detailed pharmacokinetic profiling. By following the detailed protocols and considering the unique challenges of CSF bioanalysis, researchers can obtain accurate and reliable data to support the advancement of this compound as a potential treatment for this devastating neurodegenerative disorder.

References

Application Notes and Protocols for Filipin Staining to Measure Cholesterol Accumulation Post-Adrabetadex Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Niemann-Pick Disease Type C (NPC) is a rare, neurodegenerative lysosomal storage disorder characterized by the accumulation of unesterified cholesterol and other lipids within cellular lysosomes.[1][2] This accumulation is due to mutations in the NPC1 or NPC2 genes, which disrupt the transport of cholesterol out of the late endosomal/lysosomal compartments.[1][3] Adrabetadex, a cyclodextrin-based investigational drug, targets this underlying pathology.[4] It acts by encapsulating and mobilizing the trapped cholesterol, facilitating its removal from lysosomes and helping to restore cellular cholesterol homeostasis.[4][5]

Assessing the efficacy of this compound requires a robust method to visualize and quantify changes in intracellular cholesterol levels. Filipin, a fluorescent polyene macrolide antibiotic derived from Streptomyces filipinensis, is a widely used tool for this purpose.[6][7] It specifically binds to unesterified 3-β-hydroxysterols, primarily free cholesterol, forming complexes that fluoresce under UV excitation.[6][7] This specific binding allows for the direct visualization and semi-quantitative analysis of the reduction in lysosomal cholesterol storage following this compound treatment, making it an invaluable assay in the development of therapeutics for NPC and other lipid storage disorders.[8][9]

Principle of the Method

The experimental approach involves treating NPC-mutant cells or tissues with this compound to promote cholesterol clearance. Subsequently, the cells or tissues are fixed and stained with Filipin. The intensity of the Filipin fluorescence, which correlates with the amount of unesterified cholesterol, is then measured using fluorescence microscopy. A reduction in fluorescence intensity in this compound-treated samples compared to untreated controls indicates a decrease in cholesterol accumulation, thereby providing a measure of the drug's therapeutic effect.[8][10]

This compound Mechanism & Filipin Staining Rationale

cluster_0 Lysosome in NPC Disease cluster_1 Therapeutic Intervention cluster_2 Measurement Chol_Accum Unesterified Cholesterol Accumulation This compound This compound Treatment Lysosome Impaired Cholesterol Egress (NPC1/NPC2 Defect) Lysosome->Chol_Accum Leads to Chol_Clear Cholesterol Clearance This compound->Chol_Clear Facilitates Filipin Filipin Staining Chol_Clear->Filipin Measured by Fluor Reduced Fluorescence Filipin->Fluor Results in

Caption: Logical flow of this compound action and its measurement.

Quantitative Data Summary

The efficacy of cyclodextrins, the class of compounds to which this compound belongs, in reducing cholesterol accumulation has been quantified in various studies. The table below summarizes representative data from a study using methyl-β-cyclodextrin (MβCD) on NPC1 patient fibroblasts, where cholesterol reduction was measured by a decrease in Filipin staining intensity.[8]

CompoundIC₅₀ (µM)Maximal Inhibitory Effect (%)
MβCD Batch 1> 30017.8%
MβCD Batch 2> 30020.9%
MβCD Batch 3 (Active) 19.2 48.1%
Data presented as mean values. Sourced from Hsiao et al., 2018.[8]

Experimental Protocols

Note: Filipin is light-sensitive and photobleaches rapidly. All steps involving Filipin must be performed in the dark, and imaging should be conducted promptly with minimal light exposure.[6][11]

Protocol 1: Filipin Staining of Cultured Cells

This protocol is suitable for assessing the effect of this compound on cholesterol accumulation in adherent cell cultures, such as human fibroblasts.

Materials:

  • Adherent cells cultured on glass coverslips or in imaging-grade multi-well plates

  • This compound (or other cyclodextrin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 1.5 mg/mL Glycine in PBS (optional, for quenching)[11]

  • Filipin III complex (stock solution: 10 mg/mL in DMSO, stored in aliquots at -20°C)[7]

  • Filipin working solution (e.g., 50 µg/mL in PBS)[7][12]

  • Aqueous mounting medium

  • Fluorescence microscope with UV excitation capability

Procedure:

  • Cell Culture and Treatment: Seed cells on glass coverslips and allow them to adhere. Treat cells with the desired concentrations of this compound for a specified period (e.g., 24-72 hours).[13][14] Include untreated wells as a negative control.

  • Washing: Gently wash the cells three times with PBS to remove culture medium and residual treatment.[6][11]

  • Fixation: Fix the cells with 4% PFA for 30-60 minutes at room temperature.[6][11]

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove the fixative.[6]

  • Quenching (Optional): To reduce aldehyde-induced autofluorescence, incubate the cells with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.[11] Wash three times with PBS.

  • Staining: Prepare the Filipin working solution (e.g., 50 µg/mL in PBS) immediately before use by diluting the stock solution.[7] Incubate the fixed cells with the Filipin working solution for 1-2 hours at room temperature in the dark.[6][11]

  • Final Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound Filipin.[6]

  • Mounting and Imaging: Mount the coverslips onto glass slides using an aqueous mounting medium. Image the cells immediately using a fluorescence microscope with a UV filter set (e.g., excitation ~340-380 nm, emission ~385-470 nm).[7][12][13] Minimize light exposure to prevent photobleaching.

Protocol 2: Filipin Staining of Frozen Tissue Sections

This protocol is adapted for analyzing cholesterol distribution in a tissue context.

Materials:

  • Frozen tissue sections mounted on slides

  • PBS, pH 7.4

  • 4% PFA in PBS

  • Filipin stock solution (as in Protocol 1)

  • Filipin working solution (e.g., 50 µg/mL in PBS)[15]

  • Aqueous mounting medium

  • Fluorescence microscope with UV excitation capability

Procedure:

  • Tissue Preparation: Air dry the frozen tissue sections at room temperature for 20-30 minutes.[15]

  • Fixation: Immerse the slides in 4% PFA for 30 minutes at room temperature.[15]

  • Washing: Carefully wash the sections with PBS three times for 5 minutes each.[15]

  • Staining: Apply the freshly prepared Filipin working solution to the tissue sections, ensuring complete coverage. Incubate for 30-120 minutes at room temperature in the dark.[15]

  • Final Washing: Wash the sections twice with PBS to remove excess stain.[15]

  • Mounting and Imaging: Mount coverslips using an aqueous mounting medium and proceed with fluorescence microscopy immediately, using appropriate UV filters.[15]

Quantitative Image Analysis

Objective quantification of Filipin fluorescence is essential for comparing experimental conditions.[15]

  • Image Acquisition: Maintain consistent imaging parameters (e.g., exposure time, gain, laser power) for all samples within an experiment.[15] Acquire multiple images from different fields of view for each condition.

  • Image Analysis: Use image analysis software such as ImageJ/Fiji.[15][16]

    • Define Regions of Interest (ROIs), for example, by outlining individual cells.[16]

    • Correct for background fluorescence by subtracting the mean intensity of a cell-free region from the ROI intensity.[15]

    • Measure the mean or integrated fluorescence intensity within each ROI.

  • Data Summary: The quantified data should be summarized in tables for clear comparison between different experimental conditions (e.g., untreated vs. This compound-treated).[15] Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.

Experimental Workflow for Quantitative Filipin Staining

start Start: Cell/Tissue Sample treatment This compound Treatment (vs. Control) start->treatment wash1 Wash (PBS) treatment->wash1 fix Fixation (4% PFA) wash1->fix wash2 Wash (PBS) fix->wash2 stain Filipin Staining (In Dark) wash2->stain wash3 Final Wash (PBS) stain->wash3 image Fluorescence Microscopy (UV Excitation) wash3->image quant Image Quantification (e.g., ImageJ) image->quant analyze Data Analysis & Statistical Comparison quant->analyze end End: Quantified Results analyze->end

Caption: Workflow for cholesterol analysis using Filipin staining.

Troubleshooting

IssuePotential CauseRecommended Solution
High Background Excessive Filipin concentration or inadequate washing.Titrate the Filipin working concentration (a range of 50-200 µg/mL is common) and increase the number and duration of wash steps.[17][18]
Weak or No Signal Rapid photobleaching or degraded Filipin solution.Minimize light exposure during imaging.[12] Prepare the Filipin working solution fresh from a properly stored stock aliquot just before use.[17]
Uneven/Patchy Staining Poor or uneven fixation.Ensure cells are completely submerged in freshly prepared 4% PFA for a consistent duration.[17]
Precipitates/Crystals Filipin precipitation from the working solution.Ensure the DMSO stock is fully dissolved before dilution into aqueous buffer. Prepare the working solution immediately before staining.[17]

References

Application Notes and Protocols: Assaying 24(S)-hydroxycholesterol as a Biomarker for Adrabetadex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrabetadex, a proprietary mixture of 2-hydroxypropyl-β-cyclodextrins, is an investigational therapy for Niemann-Pick disease type C (NPC). NPC is a rare, progressive neurodegenerative disorder characterized by the accumulation of unesterified cholesterol in lysosomes.[1][2] this compound is designed to facilitate the egress of this trapped cholesterol from the lysosomes, thereby restoring normal intracellular cholesterol trafficking.[3]

A key pharmacodynamic biomarker for assessing the biological activity of this compound in the central nervous system (CNS) is 24(S)-hydroxycholesterol (24(S)-OHC). This cholesterol metabolite is almost exclusively produced in the brain by the enzyme CYP46A1, which is located in the endoplasmic reticulum of neurons.[1] In NPC, the sequestration of cholesterol within lysosomes reduces its availability to CYP46A1, leading to decreased levels of 24(S)-OHC in cerebrospinal fluid (CSF) and plasma.[1] Treatment with this compound has been shown to reverse this, leading to a measurable increase in 24(S)-OHC levels, which serves as a proximal biomarker of the drug's effect on its target pathology.[1][2]

These application notes provide a summary of the quantitative data supporting the use of 24(S)-OHC as a biomarker for this compound and a detailed protocol for its quantification in CSF.

Data Presentation

The following table summarizes the changes in 24(S)-hydroxycholesterol levels observed in clinical studies of this compound in patients with Niemann-Pick disease type C.

ParameterBiological MatrixValueReference
Mean Pre-treatment 24(S)-OHCCSF0.27 ± 0.20 ng/mL[1]
Mean Post-treatment 24(S)-OHC (~48h)CSF0.43 ± 0.22 ng/mL[1]
Mean Fold IncreaseCSF1.6-fold[1]
Median Increase from Baseline (52 weeks)CSF27.7% (p=0.0012)[4]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the proposed mechanism of action of this compound and its effect on the 24(S)-hydroxycholesterol pathway in a neuron affected by Niemann-Pick disease type C.

cluster_Neuron Neuron in Niemann-Pick Type C Lysosome Lysosome with Cholesterol Accumulation This compound This compound Lysosome->this compound Cholesterol_ER Bioavailable Cholesterol This compound->Cholesterol_ER Facilitates Cholesterol Egress ER Endoplasmic Reticulum CYP46A1 CYP46A1 24S_OHC 24(S)-hydroxycholesterol CYP46A1->24S_OHC Hydroxylation Cholesterol_ER->CYP46A1 Substrate BloodBrainBarrier Blood-Brain Barrier 24S_OHC->BloodBrainBarrier Circulation Systemic Circulation (Plasma) BloodBrainBarrier->Circulation

Caption: this compound facilitates cholesterol egress from lysosomes, increasing its availability for conversion to 24(S)-OHC by CYP46A1 in the ER.

Experimental Workflow for 24(S)-OHC Quantification

The following diagram outlines the key steps in the analytical workflow for the quantification of 24(S)-hydroxycholesterol in cerebrospinal fluid.

Start CSF Sample Collection (with 2.5% HP-β-CD) InternalStandard Spike with Internal Standard (D7-24-HC) Start->InternalStandard Extraction Liquid-Liquid Extraction (Methyl-tert-butyl ether) InternalStandard->Extraction Derivatization Derivatization (Nicotinic Acid) Extraction->Derivatization LCMS 2D-LC-MS/MS Analysis Derivatization->LCMS Data Data Acquisition and Quantification LCMS->Data

Caption: Workflow for 24(S)-hydroxycholesterol quantification in CSF using LC-MS/MS.

Detailed Experimental Protocol: Quantification of 24(S)-hydroxycholesterol in CSF by LC-MS/MS

This protocol is adapted from a validated method for the quantification of 24(S)-hydroxycholesterol in human cerebrospinal fluid.

1. Materials and Reagents

  • 24(S)-hydroxycholesterol (Avanti Polar Lipids)

  • d7-24-hydroxycholesterol (d7-24-HC) internal standard (Medical Isotopes, Inc.)

  • Methanol (HPLC grade)

  • Methyl-tert-butyl ether (MTBE) (HPLC grade)

  • Nicotinic acid

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Dichloromethane (DCM)

  • Formic acid (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Human CSF (drug-free, for calibration standards)

2. Sample Collection and Handling

  • Collect CSF via lumbar puncture into polypropylene tubes containing 2.5% (w/v) 2-hydroxypropyl-β-cyclodextrin to prevent non-specific binding of 24(S)-OHC.

  • Immediately freeze samples at -80°C until analysis.

3. Preparation of Standards and Quality Controls

  • Prepare stock solutions of 24(S)-OHC and d7-24-HC in methanol (1 mg/mL).

  • Prepare working solutions by diluting the stock solutions in methanol.

  • Prepare calibration standards by spiking drug-free CSF with working solutions of 24(S)-OHC to achieve a concentration range of 0.025 to 5 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

4. Sample Preparation

  • Thaw CSF samples, calibration standards, and QC samples on ice.

  • To 100 µL of each sample, add 10 µL of the d7-24-HC internal standard working solution.

  • Vortex briefly to mix.

  • Add 1 mL of MTBE and vortex vigorously for 5 minutes for liquid-liquid extraction.

  • Centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Transfer the upper organic layer (MTBE) to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 50 µL of the derivatization reagent (prepared by dissolving nicotinic acid, DMAP, and DIC in DCM).

  • Incubate at room temperature for 30 minutes to allow for the derivatization of the hydroxyl group to the nicotinate ester.

  • Evaporate the derivatization reagent to dryness under nitrogen.

  • Reconstitute the final residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Instrumentation and Conditions

  • LC System: A 2D-LC system is recommended for enhanced separation from isomeric interferences.

  • Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).

  • Analytical Column: Eclipse XBD column (3 x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile:methanol (1:4, v/v).

  • Gradient Elution:

    • 0-0.9 min: 95% B

    • 0.9-6.0 min: 95-100% B

    • 6.0-6.9 min: 100% B

    • 6.9-7.0 min: 100-95% B

    • 7.0-7.5 min: 95% B

  • Flow Rate: 0.60 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • 24(S)-HC-nicotinate (Quantifier): m/z 307.7 → 124.0

    • 24(S)-HC-nicotinate (Qualifier): m/z 307.2 → 490.4

    • d7-24-HC-nicotinate (Internal Standard): m/z 310.7 → 124.0

6. Data Analysis and Quantification

  • Integrate the peak areas for the quantifier MRM transitions of 24(S)-HC-nicotinate and the d7-24-HC-nicotinate internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of 24(S)-OHC in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The quantification of 24(S)-hydroxycholesterol in cerebrospinal fluid provides a robust and biologically relevant method for assessing the pharmacodynamic effects of this compound in patients with Niemann-Pick disease type C. The provided LC-MS/MS protocol offers a sensitive and specific approach for this measurement, aiding in the clinical development and therapeutic monitoring of this promising treatment.

References

Application Notes and Protocols for Establishing NPC1-Mutant Cell Lines for Adrabetadex Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niemann-Pick type C (NPC) disease is a rare, autosomal recessive neurodegenerative disorder characterized by the accumulation of unesterified cholesterol and other lipids in late endosomes and lysosomes.[1][2] The majority of NPC cases are caused by mutations in the NPC1 gene, which encodes a large transmembrane protein crucial for intracellular cholesterol trafficking.[3] The resulting lipid storage leads to progressive cellular dysfunction, particularly in neurons, causing a wide range of debilitating symptoms.[4]

Adrabetadex (a formulation of 2-hydroxypropyl-β-cyclodextrin) is an investigational therapy for NPC.[4][5] It is a cyclic oligosaccharide that can encapsulate and facilitate the removal of cholesterol from lysosomes, thereby alleviating the cellular pathology of the disease.[3] To facilitate the screening and development of this compound and other potential therapeutics, robust and reliable in vitro models are essential. This document provides detailed application notes and protocols for the establishment of NPC1-mutant cell lines and their use in screening this compound.

I. Establishing NPC1-Mutant Cell Lines using CRISPR/Cas9

The most effective method for generating NPC1-mutant cell lines is through the use of CRISPR/Cas9 gene-editing technology. This approach allows for the precise and permanent disruption of the NPC1 gene, leading to a stable disease phenotype.[6][7]

Experimental Workflow for Generating NPC1-Knockout Cell Lines

G cluster_0 Phase 1: sgRNA Design and Cloning cluster_1 Phase 2: Transfection and Selection cluster_2 Phase 3: Verification and Characterization a Design sgRNAs targeting NPC1 exon b Synthesize and anneal sgRNA oligonucleotides a->b c Clone into Cas9 expression vector b->c d Transfect host cell line (e.g., HeLa, HEK293T) c->d e Select for transfected cells (e.g., antibiotic resistance) d->e f Single-cell cloning to isolate clonal populations e->f g Genomic DNA sequencing to confirm mutation f->g h Western blot to confirm loss of NPC1 protein g->h i Filipin staining to assess cholesterol accumulation h->i G cluster_0 Phase 1: Cell Treatment cluster_1 Phase 2: Endpoint Analysis cluster_2 Phase 3: Data Analysis a Seed NPC1-mutant cells in multi-well plates b Treat with a dose range of this compound a->b c Incubate for a defined period (e.g., 24-72 hours) b->c d Qualitative: Filipin Staining and Imaging c->d e Quantitative: Amplex Red Cholesterol Assay d->e f Quantitative: LC-MS/MS for Cholesterol e->f g Quantify fluorescence intensity (Filipin) f->g h Determine cholesterol concentration (Amplex Red/LC-MS) g->h i Generate dose-response curves and calculate EC50 h->i G cluster_0 Healthy Cell cluster_1 NPC1-Mutant Cell cluster_2 NPC1-Mutant Cell + this compound a LDL-Cholesterol Uptake b Late Endosome/Lysosome a->b c NPC1/NPC2 Mediated Efflux b->c d Cholesterol Transport to ER/Plasma Membrane c->d e LDL-Cholesterol Uptake f Late Endosome/Lysosome e->f g Blocked Efflux (non-functional NPC1) f->g h Cholesterol Accumulation g->h i LDL-Cholesterol Uptake j Late Endosome/Lysosome i->j k This compound-Mediated Cholesterol Solubilization j->k l Restored Cholesterol Transport k->l

References

Application Notes and Protocols for Long-Term Adrabetadex Administration in Preclinical Models of Niemann-Pick Disease, Type C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term administration of Adrabetadex (2-hydroxypropyl-β-cyclodextrin, HP-β-CD) in preclinical models of Niemann-Pick disease, type C (NPC). This document includes summaries of quantitative data from key studies, detailed experimental protocols, and visualizations of relevant pathways and workflows to guide researchers in designing and executing their own preclinical studies.

Introduction to this compound and Niemann-Pick Type C Disease

Niemann-Pick disease, type C (NPC) is a rare, autosomal recessive neurodegenerative disorder characterized by the accumulation of unesterified cholesterol and other lipids within lysosomes.[1] This leads to progressive neurological damage and dysfunction of various organs.[1] this compound, a derivative of cyclodextrin, is an investigational therapy that has shown promise in preclinical and clinical settings.[2] Its primary mechanism of action involves facilitating the transport of accumulated cholesterol out of the lysosomes, thereby addressing the core cellular pathology of NPC.[1][2] Preclinical studies in animal models, particularly the Npc1 knockout mouse (Npc1-/-), are crucial for evaluating the long-term efficacy and safety of this compound.

Quantitative Data Summary from Preclinical Studies

The following tables summarize quantitative data from key preclinical studies investigating the long-term administration of this compound (HP-β-CD) in NPC mouse models. These studies highlight the effects of different administration routes and dosing schedules on survival, and biochemical markers.

Table 1: Efficacy of Long-Term Subcutaneous (SC) this compound Administration in Npc1-/- Mice

Dose (mg/kg)FrequencyAge at Treatment StartMedian Lifespan (Days)% Increase in LifespanReference
1000WeeklyNot SpecifiedImprovedNot Specified[3][4]
2000WeeklyNot SpecifiedImprovedNot Specified[3][4]
4000Weekly49 days99 ± 1.15.3%[5]
4000WeeklyNot SpecifiedImprovedNot Specified[3][4]

Table 2: Efficacy of Long-Term Intracerebroventricular (ICV) this compound Administration in Npc1-/- Mice

Dose (mg/kg)FrequencyAge at Treatment StartMedian Lifespan (Days)% Increase in LifespanReference
30Every 2 weeks4 weeks305380%[6]

Table 3: Biochemical Efficacy of Subcutaneous (SC) this compound Administration in Npc1-/- Mice

Dose (mg/kg)FrequencyTreatment DurationOutcome MeasureResultReference
4000Weekly4 weeks (from day 49 to 70)Liver Cholesterol (mg/organ)Reduced from 33.0 ± 1.0 to 9.1 ± 0.5[5]
4000WeeklyNot SpecifiedLiver Injury and Cholesterol SequestrationSignificantly prevented[3][4]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in NPC

The following diagram illustrates the proposed mechanism of action of this compound in an NPC-affected neuron.

cluster_lysosome Lysosome cluster_cell Neuron Cholesterol Accumulated Cholesterol ER Endoplasmic Reticulum Cholesterol->ER Facilitates transport out of lysosome NPC1 Mutated NPC1 (non-functional) NPC1->Cholesterol Blocked Efflux This compound This compound This compound->Cholesterol Binds to Cholesterol Cell_Health Improved Neuronal Function & Survival ER->Cell_Health Restores cholesterol homeostasis

Caption: this compound facilitates the removal of accumulated cholesterol from lysosomes.

Experimental Workflow for Long-Term Preclinical Studies

This diagram outlines a typical experimental workflow for evaluating the long-term efficacy of this compound in a preclinical NPC mouse model.

start Start: Npc1-/- Mice treatment Long-term this compound Administration (e.g., SC or IT injections) start->treatment monitoring In-life Monitoring - Survival - Body Weight - Neurological Scoring treatment->monitoring endpoint Endpoint Reached (pre-defined or humane) monitoring->endpoint harvest Tissue Harvesting (Brain, Liver, etc.) endpoint->harvest analysis Biochemical & Histological Analysis - Cholesterol levels - Biomarker analysis - Histopathology harvest->analysis data Data Analysis & Interpretation analysis->data

Caption: Workflow for a long-term this compound preclinical study.

Detailed Experimental Protocols

Preparation of this compound Formulation for Injection

This compound (HP-β-CD) is typically formulated as a solution in sterile saline for injection.

  • Materials:

    • This compound (VTS-270 or equivalent research-grade HP-β-CD) powder

    • Sterile, preservative-free 0.9% saline for injection

    • Sterile vials

    • Sterile filters (0.22 µm)

  • Procedure:

    • Under aseptic conditions, weigh the required amount of this compound powder.

    • Dissolve the powder in the appropriate volume of sterile saline to achieve the desired concentration (e.g., 200 mg/mL).

    • Gently mix until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.

    • Sterile-filter the solution using a 0.22 µm filter into a sterile vial.

    • Store the formulation according to the manufacturer's recommendations, typically at 2-8°C and protected from light.[7]

Protocol for Subcutaneous (SC) Injection in Mice

This protocol is adapted from standard laboratory procedures for subcutaneous administration.[3][4]

  • Materials:

    • Mouse restraint device (optional)

    • Sterile syringes (e.g., 1 mL)

    • Sterile needles (e.g., 25-27 gauge)

    • This compound formulation

    • 70% ethanol wipes

  • Procedure:

    • Calculate the injection volume based on the mouse's body weight and the desired dose. The maximum recommended volume per site is 5 ml/kg.[3]

    • Gently restrain the mouse. One common method is to grasp the loose skin over the shoulders and back (scruffing).

    • Wipe the injection site (typically the dorsal midline, between the shoulder blades) with a 70% ethanol wipe and allow it to dry.

    • Lift a fold of skin to create a "tent."

    • Insert the needle, bevel up, at the base of the tented skin, parallel to the body.

    • Gently pull back on the plunger to ensure the needle is not in a blood vessel (negative pressure).

    • Slowly inject the this compound solution.

    • Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad if needed.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

Protocol for Intrathecal (IT) Injection in Mice

Intrathecal injections deliver the drug directly to the cerebrospinal fluid (CSF) and require a higher level of technical skill. Anesthesia is typically required.

  • Materials:

    • Anesthesia (e.g., isoflurane) and vaporizer

    • Sterile microsyringes (e.g., Hamilton syringe) with a 30-gauge or smaller needle

    • This compound formulation

    • 70% ethanol wipes

    • Heating pad for recovery

  • Procedure:

    • Anesthetize the mouse according to an approved protocol.

    • Place the mouse in a prone position, flexing its spine by arching its back over a support (e.g., a 15 mL conical tube). This opens up the intervertebral spaces.

    • Shave the fur over the lumbar region.

    • Disinfect the skin with a 70% ethanol wipe.

    • Palpate the iliac crests and locate the L5-L6 intervertebral space.

    • Carefully insert the needle into the intervertebral space at a slight angle. A subtle tail flick is often an indicator of successful entry into the intrathecal space.

    • Slowly inject the this compound solution (typically 5-10 µL).

    • Withdraw the needle and apply gentle pressure to the injection site.

    • Allow the mouse to recover from anesthesia on a heating pad before returning it to its home cage. Monitor the animal for any signs of distress or neurological impairment.[8][9]

Protocol for Neurological Function Assessment in NPC Mouse Models

A composite scoring system is often used to assess the progression of neurological deficits in NPC mouse models. This can include evaluation of hindlimb clasping, grooming, motor function, and kyphosis.

  • Procedure:

    • Hindlimb Clasping: Suspend the mouse by its tail for 10 seconds and observe the hindlimb position. A score of 0 is given for splayed limbs, while higher scores are given for retraction of one or both limbs towards the abdomen.

    • Grooming: Observe the mouse in a clean cage for a set period. Note the quality and duration of grooming behavior. Poor grooming and piloerection receive higher scores.

    • Motor Function: Assess gait, balance, and coordination. This can include observing the mouse's movement in an open field, its ability to walk on a balance beam, or a ledge test. Ataxia and hindlimb splay are key indicators of motor decline.

    • Kyphosis: Observe the mouse's posture at rest and during movement. A hunched, curved spine (kyphosis) indicates disease progression. Each parameter is typically scored on a scale (e.g., 0-3), with 0 representing no deficit and 3 representing a severe deficit.[10]

Protocol for Tissue Harvesting and Cholesterol Measurement

At the study endpoint, tissues are collected for biochemical and histological analysis.

  • Materials:

    • Euthanasia supplies (e.g., CO2 chamber, cervical dislocator)

    • Surgical instruments (scissors, forceps)

    • Phosphate-buffered saline (PBS)

    • Liquid nitrogen or dry ice

    • Storage tubes

  • Procedure:

    • Euthanize the mouse according to an approved protocol.

    • For biochemical analysis, rapidly dissect the tissues of interest (e.g., brain, liver).

    • Rinse the tissues in cold PBS to remove excess blood.

    • Blot the tissues dry.

    • Snap-freeze the tissues in liquid nitrogen or on dry ice and store at -80°C until analysis.

    • Cholesterol Measurement:

      • Homogenize a weighed portion of the frozen tissue in a suitable buffer.

      • Extract total lipids using an organic solvent mixture (e.g., hexane:isopropanol).

      • Emulsify the extracted lipids in a buffer.

      • Measure cholesterol content using a commercial enzymatic assay kit.[11]

Conclusion

The long-term administration of this compound in preclinical models of Niemann-Pick type C disease has demonstrated significant therapeutic potential, including increased lifespan and amelioration of key pathological features. The protocols and data presented in these application notes are intended to provide a foundation for researchers to design and conduct robust preclinical studies to further evaluate this compound and other potential therapies for NPC. Careful attention to experimental design, including appropriate dosing schedules, routes of administration, and comprehensive endpoint analysis, is critical for the successful translation of preclinical findings to clinical applications.

References

Application Note: Characterizing the Isomeric Complexity of Adrabetadex

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adrabetadex, a formulation of 2-hydroxypropyl-β-cyclodextrin (HPβCD), is an investigational therapy for Niemann-Pick disease type C1 (NPC1).[1] It is not a single molecular entity but a complex mixture of isomers. These isomers differ in the number of hydroxypropyl groups attached to the β-cyclodextrin scaffold (degree of substitution, DS) and the specific hydroxyl groups that are substituted (pattern of substitution).[2][3] A thorough characterization of this isomeric composition is critical for understanding its therapeutic effects, ensuring product consistency, and for regulatory purposes.[2] This document outlines the key analytical methods for the detailed characterization of this compound's isomer composition.

Challenges in Characterization

The primary challenge in analyzing this compound lies in its heterogeneity. The β-cyclodextrin molecule has 21 available hydroxyl groups for hydroxypropylation, leading to a vast number of potential isomers.[3] Pharmacopoeial methods often only determine the average degree of substitution, which is insufficient for a complete characterization.[2] Therefore, advanced analytical techniques are required to resolve and quantify this complex mixture.

Key Analytical Techniques

A multi-pronged analytical approach is necessary for a comprehensive characterization of this compound. The most powerful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a separation method like High-Performance Liquid Chromatography (HPLC).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly proton NMR (¹H-NMR), is a highly effective, non-destructive technique for determining both the average degree of substitution and the substitution pattern. Recent advancements have enabled the differentiation of chemical shifts of the hydroxypropyl groups at the C2, C3, and C6 positions of the glucopyranose units of the cyclodextrin.[2] This allows for a quantitative assessment of the distribution of substituents.[2][4]

  • Mass Spectrometry (MS): MS techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), are invaluable for determining the distribution of the degree of substitution.[5] MS can easily differentiate molecules with varying numbers of hydroxypropyl groups. However, for the separation of positional isomers, MS must be combined with a chromatographic technique.[5]

  • Liquid Chromatography (LC): HPLC is a fundamental tool for separating the various isomers present in this compound.[5][6] Techniques like reversed-phase HPLC and hydrophilic interaction liquid chromatography (HILIC) can be employed.[7] For the separation of enantiomers, chiral chromatography is a specialized and powerful approach.[8][9] The separated isomers can then be detected and quantified by various detectors, including mass spectrometers.

  • Capillary Electrophoresis (CE): For charged cyclodextrin derivatives, CE offers an alternative high-resolution separation technique.[7][10]

Experimental Protocols

Protocol 1: Determination of Degree and Pattern of Substitution by ¹H-NMR Spectroscopy

Objective: To determine the average degree of substitution (DS) and the relative percentage of substitution at the C2, C3, and C6 positions of the β-cyclodextrin core.

Materials:

  • This compound sample

  • Deuterium oxide (D₂O)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a known volume of D₂O.

  • NMR Acquisition:

    • Acquire a ¹H-NMR spectrum of the sample solution.

    • Use a water suppression technique (e.g., presaturation) to minimize the residual HDO signal.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the signals corresponding to the anomeric protons (H1) of the cyclodextrin (typically around 5.2 ppm) and the methyl protons of the hydroxypropyl groups (a doublet around 1.1 ppm).

    • Calculate the average DS using the ratio of these integrals.

    • To determine the substitution pattern, analyze the characteristic signals of the hydroxypropyl groups attached to the C2, C3, and C6 positions, which have been shown to have distinct chemical shifts.[2]

    • Calculate the relative percentage of substitution at each position by integrating their respective signals.

Protocol 2: Analysis of Isomer Distribution by LC-MS

Objective: To separate and identify this compound isomers based on their degree of substitution.

Materials:

  • This compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quadrupole)

  • A suitable HPLC column (e.g., C18, HILIC, or a specialized column for cyclodextrin analysis).[7]

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase to a suitable concentration.

  • LC Separation:

    • Equilibrate the HPLC column with the initial mobile phase conditions.

    • Inject the sample onto the column.

    • Run a gradient elution program, for example, increasing the concentration of the organic solvent (e.g., acetonitrile or methanol) over time to elute the different isomers.[6][11]

  • MS Detection:

    • Set the mass spectrometer to operate in positive ion mode.

    • Acquire mass spectra over a relevant m/z range to detect the sodiated or protonated adducts of the various HPβCD isomers.

    • The mass difference between adjacent peaks in the mass spectrum will correspond to the mass of a hydroxypropyl group, allowing for the determination of the degree of substitution for each eluting peak.

  • Data Analysis:

    • Generate an extracted ion chromatogram for each degree of substitution.

    • The relative peak areas in the chromatogram provide a semi-quantitative measure of the distribution of isomers with different degrees of substitution.

Data Presentation

Table 1: Representative Quantitative Data for this compound Isomer Composition

Analytical ParameterMethodTypical Value
Average Degree of Substitution (DS)¹H-NMR4.5 - 7.0
Pattern of Substitution
% Substitution at C2¹H-NMR~58%[2]
% Substitution at C3¹H-NMR~32%[2]
% Substitution at C6¹H-NMR~10%[2]
Distribution of Degree of Substitution LC-MSSee Figure 1

Note: The values presented are illustrative and can vary between different batches and manufacturers of this compound.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_nmr NMR Analysis cluster_lcms LC-MS Analysis adrabetadex_sample This compound Sample nmr_analysis ¹H-NMR Spectroscopy adrabetadex_sample->nmr_analysis Dissolve in D₂O lc_separation HPLC Separation adrabetadex_sample->lc_separation Dissolve in mobile phase nmr_results DS and Substitution Pattern nmr_analysis->nmr_results ms_detection Mass Spectrometry lc_separation->ms_detection lcms_results Isomer Distribution (by DS) ms_detection->lcms_results

Caption: Overall workflow for the analytical characterization of this compound.

nmr_protocol start Start sample_prep Prepare this compound solution in D₂O start->sample_prep nmr_acquisition Acquire ¹H-NMR Spectrum with water suppression sample_prep->nmr_acquisition data_processing Process data (phasing, baseline correction) nmr_acquisition->data_processing integration Integrate key signals (anomeric and methyl protons) data_processing->integration ds_calculation Calculate average Degree of Substitution (DS) integration->ds_calculation pattern_analysis Analyze signals for C2, C3, and C6 substitution integration->pattern_analysis results Report DS and Substitution Pattern ds_calculation->results pattern_analysis->results end End results->end lcms_protocol start Start sample_prep Prepare this compound solution in mobile phase start->sample_prep hplc_injection Inject sample onto HPLC column sample_prep->hplc_injection gradient_elution Perform gradient elution to separate isomers hplc_injection->gradient_elution ms_detection Detect eluting isomers with Mass Spectrometry gradient_elution->ms_detection data_analysis Generate extracted ion chromatograms for each DS ms_detection->data_analysis distribution_determination Determine relative abundance of each DS data_analysis->distribution_determination results Report Isomer Distribution distribution_determination->results end End results->end

References

Application Notes and Protocols for Monitoring Neuronal Damage Markers Calbindin D and FABP3 with Adrabetadex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niemann-Pick disease type C (NPC) is a rare, progressive neurodegenerative disorder resulting from mutations in the NPC1 or NPC2 genes.[1][2] These mutations lead to impaired intracellular cholesterol trafficking, causing an accumulation of unesterified cholesterol and other lipids in lysosomes, particularly in neurons.[3][4][5] This lipid accumulation triggers a cascade of events leading to neuronal dysfunction and death.[3] Adrabetadex (also known as VTS-270 or 2-hydroxypropyl-β-cyclodextrin) is an investigational therapy designed to address the core pathology of NPC by facilitating the transport of accumulated cholesterol out of lysosomes.[1][3][6]

Monitoring the efficacy of therapeutic interventions like this compound requires sensitive and reliable biomarkers of neuronal damage. Calbindin D-28k and Fatty Acid-Binding Protein 3 (FABP3) have emerged as key cerebrospinal fluid (CSF) biomarkers for this purpose.

  • Calbindin D-28k: A calcium-binding protein crucial for maintaining calcium homeostasis in neurons.[7][8][9] Its presence in the CSF is indicative of damage to neuronal populations that express it, such as Purkinje cells in the cerebellum.[7]

  • FABP3: A small cytoplasmic protein involved in the intracellular transport of fatty acids in the brain.[10][11] Elevated levels of FABP3 in the CSF are associated with neuronal membrane disruption and injury.[12]

Clinical studies have demonstrated that treatment with this compound is associated with a significant reduction in the CSF levels of both Calbindin D and FABP3, suggesting a decrease in the rate of neuronal injury.[13] These application notes provide detailed protocols for the quantitative analysis of Calbindin D and FABP3 in CSF, enabling researchers to effectively monitor the neuroprotective effects of this compound and other potential therapies for NPC.

Data Presentation

The following table summarizes the reported changes in Calbindin D and FABP3 CSF levels in patients with Niemann-Pick Type C1 (NPC1) following treatment with this compound.

BiomarkerBaseline (Pre-treatment)Post-treatment (with this compound)Percentage ChangeImplicationReference
Calbindin DElevatedDecreased-18.3% (median)Reduction in neuronal damage[14]
FABP3ElevatedDecreased-40.5% (median)Reduction in neuronal damage[14]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the pathophysiology of Niemann-Pick disease type C and the proposed mechanism of action for this compound in mitigating neuronal damage, as reflected by the levels of Calbindin D and FABP3.

NPC_Adrabetadex_Pathway cluster_Neuron Neuron in Niemann-Pick Type C cluster_Lysosome Lysosome NPC1 Mutated NPC1/NPC2 Protein Cholesterol Cholesterol Accumulation NPC1->Cholesterol Impaired Egress Neuronal_Damage Neuronal Damage & Dysfunction Cholesterol->Neuronal_Damage Leads to Ca_Homeostasis Disrupted Calcium Homeostasis Neuronal_Damage->Ca_Homeostasis Causes Membrane_Disruption Membrane Disruption Neuronal_Damage->Membrane_Disruption Causes Calbindin_CSF Increased Calbindin D Ca_Homeostasis->Calbindin_CSF Release into CSF FABP3_CSF Increased FABP3 Membrane_Disruption->FABP3_CSF Release into CSF This compound This compound This compound->Cholesterol Facilitates Egress This compound->Neuronal_Damage Mitigates

Caption: Niemann-Pick C pathophysiology and this compound action.

Experimental Protocols

Cerebrospinal Fluid (CSF) Sample Collection and Preparation

Proper sample handling is critical for reliable biomarker measurement.

Materials:

  • Low protein binding polypropylene tubes

  • Centrifuge with temperature control

  • -80°C freezer

Procedure:

  • Collect CSF via lumbar puncture directly into low protein binding polypropylene tubes.[15]

  • Within 2 hours of collection, centrifuge the samples at 2000 x g for 10 minutes at 4°C to remove cells and debris.[12][16]

  • Carefully transfer the supernatant to fresh, labeled low protein binding polypropylene tubes without disturbing the pellet.

  • Aliquot the CSF into smaller volumes (e.g., 0.5 mL) to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C until analysis.

Quantification of Calbindin D in CSF by ELISA

This protocol outlines a sandwich ELISA procedure for the quantitative measurement of Calbindin D.

Experimental Workflow:

ELISA_Workflow start Start prep_plate Prepare Plate with Capture Antibody start->prep_plate add_samples Add Standards, Controls, and CSF Samples prep_plate->add_samples incubate1 Incubate (e.g., 2 hours) add_samples->incubate1 wash1 Wash Plate incubate1->wash1 add_detection_ab Add Biotinylated Detection Antibody wash1->add_detection_ab incubate2 Incubate (e.g., 1-2 hours) add_detection_ab->incubate2 wash2 Wash Plate incubate2->wash2 add_streptavidin Add Streptavidin-HRP wash2->add_streptavidin incubate3 Incubate (e.g., 45 mins) add_streptavidin->incubate3 wash3 Wash Plate incubate3->wash3 add_substrate Add TMB Substrate wash3->add_substrate incubate4 Incubate in Dark (e.g., 30 mins) add_substrate->incubate4 stop_reaction Add Stop Solution incubate4->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate end End read_plate->end

Caption: General ELISA workflow for Calbindin D detection.

Protocol: This protocol is a general guideline. Refer to the manufacturer's instructions for specific ELISA kits.

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.

  • Plate Preparation: Add 100 µL of Assay Diluent to each well of the pre-coated microplate.

  • Sample Addition: Add 50 µL of standards, controls, and CSF samples to the appropriate wells. It is recommended to run all samples and standards in duplicate.

  • First Incubation: Cover the plate with a sealer and incubate for 2 hours at room temperature.

  • Washing: Aspirate each well and wash three times with 300 µL of 1X Wash Buffer per well. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.

  • Second Incubation: Cover with a new plate sealer and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 5.

  • Streptavidin-HRP: Add 100 µL of Streptavidin-HRP solution to each well.

  • Third Incubation: Cover the plate and incubate for 45 minutes at room temperature.

  • Washing: Repeat the washing step as described in step 5.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 30 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.

  • Data Acquisition: Read the optical density of each well within 30 minutes using a microplate reader set to 450 nm.

  • Data Analysis: Calculate the mean absorbance for each set of duplicate standards, controls, and samples. Construct a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of Calbindin D in the CSF samples.

Detection of FABP3 in CSF by Western Blot

This protocol provides a method for the detection of FABP3 in CSF samples.

Experimental Workflow:

WB_Workflow start Start sample_prep Prepare CSF Samples (with loading buffer) start->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (e.g., 1 hour) transfer->blocking primary_ab Incubate with Primary Antibody (anti-FABP3) (e.g., overnight at 4°C) blocking->primary_ab wash1 Wash Membrane primary_ab->wash1 secondary_ab Incubate with HRP-conjugated Secondary Antibody (e.g., 1 hour at RT) wash1->secondary_ab wash2 Wash Membrane secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection imaging Image Acquisition detection->imaging end End imaging->end

Caption: Western blot workflow for FABP3 detection.

Protocol:

  • Sample Preparation: Mix CSF samples with 4X Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.

  • SDS-PAGE: Load 10-20 µg of total protein per lane onto a polyacrylamide gel. Include a molecular weight marker. Run the gel according to the manufacturer's instructions.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FABP3 (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Acquire the image using a chemiluminescence imaging system.

  • Data Analysis: Perform densitometric analysis of the bands corresponding to FABP3. Normalize the signal to a loading control (e.g., total protein stain) for semi-quantitative analysis.

Immunohistochemical Staining of Calbindin D in Brain Tissue

This protocol describes the detection of Calbindin D in formalin-fixed, paraffin-embedded brain tissue sections.

Experimental Workflow:

IHC_Workflow start Start deparaffinize Deparaffinization and Rehydration start->deparaffinize antigen_retrieval Antigen Retrieval (e.g., citrate buffer) deparaffinize->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody (anti-Calbindin D) blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 detection Detection (e.g., DAB) wash2->detection counterstain Counterstain (e.g., Hematoxylin) detection->counterstain dehydrate Dehydration and Mounting counterstain->dehydrate imaging Microscopy dehydrate->imaging end End imaging->end

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Adrabetadex Delivery Challenges to the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Adrabetadex. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the experimental delivery of this compound to the central nervous system (CNS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the context of the CNS?

A1: this compound (also known as VTS-270 or 2-hydroxypropyl-β-cyclodextrin, HPβCD) is an investigational drug primarily studied for the treatment of Niemann-Pick disease type C (NPC), a rare neurodegenerative lysosomal storage disorder.[1][2] NPC is caused by mutations in the NPC1 or NPC2 genes, leading to the accumulation of unesterified cholesterol and other lipids in lysosomes, particularly within neurons.[1][2] this compound, a cyclic oligosaccharide, functions by encapsulating and mobilizing this trapped cholesterol, facilitating its transport out of the lysosome.[1] This action helps to restore cellular cholesterol homeostasis and reduce the toxic lipid buildup that drives neurodegeneration.[1]

Q2: Why is delivering this compound to the central nervous system a challenge?

A2: The primary obstacle for delivering this compound to the CNS is the blood-brain barrier (BBB). This compound is hydrophilic, which limits its ability to passively diffuse across the tightly regulated BBB.[1] Consequently, systemic administration does not achieve therapeutic concentrations in the brain.[1]

Q3: What is the current strategy to bypass the blood-brain barrier for this compound delivery?

A3: To bypass the BBB, this compound is administered directly into the central nervous system via intrathecal (IT) injection.[1][2] This method involves injecting the drug into the cerebrospinal fluid (CSF), allowing it to circulate within the CNS and reach neuronal targets.[1] Clinical trials have primarily used lumbar puncture for intrathecal administration.[3]

Q4: What are the known side effects and complications associated with intrathecal this compound delivery?

A4: The most common side effects reported in clinical trials include hearing loss, post-dose fatigue, and ataxia (balance problems).[3] More serious, though less common, complications can be associated with the intrathecal delivery procedure itself, such as back pain, vomiting, and in rare cases, subdural hematoma or issues with implanted catheter devices.[3]

Q5: How does this compound influence cellular signaling pathways beyond cholesterol transport?

A5: Research suggests that this compound's mechanism is more complex than simple cholesterol sequestration. It has been shown to restore impaired autophagy, the cellular process for degrading and recycling damaged components. This effect is mediated through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis and autophagy. By activating AMPK, this compound enhances the clearance of accumulated lipids and cellular debris in NPC1-deficient cells.

Troubleshooting Guides

In Vitro Experiments

Q: I am not observing a significant reduction in cholesterol storage in my NPC1-deficient cell line (e.g., SH-SY5Y) after this compound treatment. What could be the issue?

A:

  • Incorrect Filipin Staining Protocol: Filipin staining for unesterified cholesterol is highly sensitive to the protocol. Ensure you are using a fresh paraformaldehyde solution for fixation, as over-fixation can mask the cholesterol. Also, be mindful that filipin is light-sensitive and photobleaches rapidly, so minimize light exposure and image immediately after staining.

  • Suboptimal this compound Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type.

  • Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect their response to treatment.

  • Inaccurate Quantification: Visual assessment of filipin staining can be subjective. Use image analysis software to quantify the fluorescence intensity per cell for a more objective measure.

Q: My in vitro assay results are highly variable between experiments. How can I improve consistency?

A:

  • Standardize Experimental Conditions: Factors such as temperature, pH, and incubation times can influence results. Ensure these are consistent across all experiments.

  • Reagent Quality: Use high-quality, fresh reagents. This compound solutions should be prepared fresh for each experiment.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

In Vivo Experiments (Preclinical)

Q: I am having difficulty with the intrathecal administration of this compound in my rodent model. What are some common problems?

A:

  • Incorrect Needle Placement: Successful intrathecal injection in rodents requires precise needle placement. A "tail flick" response is a common indicator of successful entry into the intrathecal space. The procedure is technically challenging due to the small size of the spinal canal.

  • Leakage from Injection Site: Ensure the needle is fully inserted and that the injection volume is appropriate for the animal's size to avoid leakage. For mice, the injection volume is typically 5-10 µL, and for rats, it is 10-50 µL.[4]

  • Anesthesia Issues: Use a short-acting and light anesthesia to minimize its impact on the animal's physiological response to the injection.

Q: I am not seeing the expected changes in CSF biomarkers (e.g., 24(S)-OHC, Calbindin D, FABP3) after intrathecal this compound administration. What should I check?

A:

  • CSF Collection and Handling: CSF sample quality is critical. Use low-protein binding tubes for collection and storage to prevent analyte adsorption. Process samples quickly and store them at -80°C. Avoid repeated freeze-thaw cycles.

  • Assay Sensitivity and Protocol: Ensure your ELISA or mass spectrometry assay has the required sensitivity for the low concentrations of these biomarkers in CSF. Follow the manufacturer's protocol carefully and validate the assay for use with CSF if necessary.

  • Timing of CSF Collection: The levels of biomarkers can change over time post-injection. Collect CSF at consistent time points across all animals to ensure comparability. For instance, a significant increase in 24(S)-hydroxycholesterol has been observed around 48 hours post-administration.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Biomarker Change in CSF Levels Significance Study Population
24(S)-hydroxycholesterol (24(S)-OHC)▲ 1.6-fold increase (mean)p=0.0289Individuals with NPC1 treated with IT this compound for over four years
Calbindin D▼ 18.3% decrease (median)p=0.0117Children with NPC1 treated with IT this compound for 52 weeks
Fatty Acid-Binding Protein 3 (FABP3)▼ 40.5% decrease (median)p=0.0079Children with NPC1 treated with IT this compound for 52 weeks
Total Tau▼ 19% decreasep=0.004Individuals with NPC1 receiving intrathecal this compound

Data compiled from multiple sources.

Pharmacokinetic Parameter Value Sample Type Administration Route
This compound Concentration~30 - 80 µg/mLCSFIntravenous

Note: This table is illustrative and based on limited available public data. More comprehensive pharmacokinetic data for intrathecal administration is needed for a complete profile.

Detailed Experimental Protocols

Protocol 1: In Vitro Assessment of Cholesterol Accumulation using Filipin Staining

This protocol is for staining unesterified cholesterol in a cultured NPC1-deficient cell line, such as SH-SY5Y, after treatment with this compound.

Materials:

  • NPC1-deficient cells (e.g., SH-SY5Y)

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 3% Paraformaldehyde (freshly prepared)

  • 1.5 mg/mL Glycine in PBS

  • Filipin III stock solution (25 mg/mL in DMSO)

  • Filipin working solution (0.05 mg/mL in PBS with 10% FBS)

  • Fluorescence microscope with a UV filter set (Excitation: 340-380 nm, Emission: >430 nm)

Procedure:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for 24-48 hours.

  • Fixation: Rinse the cells three times with PBS. Fix the cells with 3% paraformaldehyde for 1 hour at room temperature.

  • Quenching: Rinse the cells three times with PBS. Incubate with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature to quench the paraformaldehyde.

  • Staining: Stain the cells with the filipin working solution for 2 hours at room temperature, protected from light.

  • Washing: Rinse the cells three times with PBS.

  • Imaging: Mount the coverslips on a microscope slide with a drop of PBS. Image immediately using a fluorescence microscope. Note: Filipin photobleaches very quickly, so minimize exposure to the excitation light.[1]

Protocol 2: Intrathecal Administration of this compound in a Rodent Model

This protocol provides a general guideline for intrathecal injection via lumbar puncture in rats.

Materials:

  • Rat model of NPC1

  • This compound solution (sterile)

  • Isoflurane anesthesia

  • Neonatal lumbar puncture needle or a 30-gauge needle attached to a Hamilton syringe

  • Surgical board or platform to position the animal

Procedure:

  • Anesthesia: Anesthetize the rat with isoflurane.

  • Positioning: Place the anesthetized rat on a surgical board to curve the spine at the lumbar region (L3-L5 vertebrae).[5]

  • Injection Site Preparation: Shave and clean the skin over the lumbar region.

  • Lumbar Puncture: Make a small incision in the skin. Carefully insert the needle into the intrathecal space between the L3-L5 vertebrae. A characteristic "tail flick" often indicates successful entry.[5]

  • Injection: Slowly inject the this compound solution (typically 10-50 µL for a rat).[4]

  • Recovery: Withdraw the needle and allow the animal to recover from anesthesia in a clean cage. Monitor the animal for any adverse effects.

Protocol 3: ELISA for FABP3 in Cerebrospinal Fluid

This is a general protocol for a sandwich ELISA to measure FABP3 concentrations in CSF. Always refer to the specific manufacturer's instructions for the kit you are using.

Materials:

  • Human FABP3 ELISA Kit (including pre-coated plate, detection antibody, standards, buffers, and substrate)

  • CSF samples (collected and stored appropriately)

  • Microplate reader capable of reading at 450 nm

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. Bring all components to room temperature before use.

  • Standard Curve: Prepare a serial dilution of the FABP3 standard to create a standard curve.

  • Sample Addition: Add 100 µL of each standard and CSF sample to the appropriate wells of the pre-coated microplate. It is recommended to run samples in duplicate.

  • Incubation: Cover the plate and incubate for the time and temperature specified in the protocol (e.g., 90 minutes at 37°C).

  • Detection Antibody: Wash the plate. Add 100 µL of the biotinylated detection antibody to each well. Incubate as directed (e.g., 60 minutes at 37°C).

  • HRP Conjugate: Wash the plate. Add 100 µL of the HRP conjugate to each well. Incubate as directed (e.g., 30 minutes at 37°C).

  • Substrate Development: Wash the plate. Add the TMB substrate to each well and incubate in the dark until a color change is observed (typically 15-20 minutes).

  • Stop Reaction: Add the stop solution to each well to terminate the reaction.

  • Read Plate: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of FABP3 in the CSF samples by comparing their absorbance to the standard curve.

Visualizations

Adrabetadex_Signaling_Pathway cluster_extracellular Extracellular cluster_cell NPC1-Deficient Neuron cluster_lysosome Lysosome This compound This compound (HPβCD) Adrabetadex_internal This compound This compound->Adrabetadex_internal Cellular Uptake AMPK AMPK This compound->AMPK Activates Cholesterol Accumulated Cholesterol Cholesterol_Efflux Cholesterol Efflux Cholesterol->Cholesterol_Efflux Mobilizes for Adrabetadex_internal->Cholesterol Binds to Cholesterol Autophagy Autophagy Flux AMPK->Autophagy Promotes Cellular_Clearance Enhanced Cellular Clearance Autophagy->Cellular_Clearance Leads to Cholesterol_Efflux->Cellular_Clearance Preclinical_Workflow start Start: Hypothesis (this compound can reduce CNS cholesterol) invitro 1. In Vitro Efficacy (e.g., NPC1-deficient cell lines) start->invitro invitro_assay Assay: Filipin staining for cholesterol Measure dose-response invitro->invitro_assay invivo_model 2. In Vivo Model Selection (e.g., NPC1 knockout mouse) invitro_assay->invivo_model Positive results it_admin 3. Intrathecal Administration - Develop surgical protocol - Dose-ranging studies invivo_model->it_admin pk_pd 4. Pharmacokinetics/Pharmacodynamics - Measure this compound in CSF/brain - Measure CSF biomarkers (24S-OHC, etc.) it_admin->pk_pd safety_tox 5. Safety and Toxicology - Monitor for adverse effects (e.g., hearing loss) - Histopathology of CNS tissue pk_pd->safety_tox efficacy 6. Efficacy Assessment - Behavioral tests - Survival analysis safety_tox->efficacy end End: Data Analysis and Reporting efficacy->end Troubleshooting_Logic action action start Unexpected Experimental Result? is_invitro In Vitro Experiment? start->is_invitro check_cells Cell line issues? (passage #, health, contamination) is_invitro->check_cells Yes is_invivo In Vivo Experiment? is_invitro->is_invivo No check_cells->action Yes Review cell culture logs and perform QC checks check_reagents Reagent issues? (this compound prep, staining solutions) check_cells->check_reagents No check_reagents->action Yes Prepare fresh reagents and validate check_protocol Protocol deviation? (incubation times, fixation) check_reagents->check_protocol No check_protocol->action Yes Review protocol step-by-step and ensure adherence consult Consult literature and support documentation check_protocol->consult No check_admin Administration issues? (IT injection technique, dosage) is_invivo->check_admin Yes check_admin->action Yes Refine surgical technique and verify dose calculations check_sampling Sample collection/processing? (CSF handling, timing) check_admin->check_sampling No check_sampling->action Yes Review sample handling SOPs and check storage conditions check_assay Assay performance? (ELISA/MS sensitivity, standard curve) check_sampling->check_assay No check_assay->action Yes Run assay controls and re-validate check_assay->consult No

References

Technical Support Center: Mitigating Adrabetadex-Induced Ototoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the mitigation of Adrabetadex-induced ototoxicity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause hearing loss?

This compound (also known as VTS-270 or 2-hydroxypropyl-β-cyclodextrin, HPβCD) is a drug investigated for the treatment of Niemann-Pick disease type C (NPC), a rare genetic disorder characterized by abnormal intracellular cholesterol accumulation.[1][2][3] this compound is a cyclic oligosaccharide that can chelate cholesterol, and its therapeutic effect is thought to stem from its ability to mobilize and facilitate the clearance of accumulated lipids.[3][4]

However, this cholesterol-chelating property is also believed to be the cause of its primary dose-limiting side effect: ototoxicity, or hearing loss.[4][5][6][7][8] The outer hair cells (OHCs) of the cochlea are particularly rich in cholesterol, which is essential for maintaining the structural and functional integrity of their cell membranes.[3][4] this compound is thought to deplete cholesterol from the OHC membranes, leading to cellular damage and apoptosis (programmed cell death), resulting in hearing loss.[4][5][6][7]

Q2: What are the typical animal models used to study this compound-induced ototoxicity?

Rodents, particularly rats and mice, are the most common animal models for studying drug-induced ototoxicity, including that caused by this compound.[5][6][9][10] These models are chosen for their well-characterized auditory systems, which share similarities with humans, and the availability of established methods for assessing hearing function and cochlear morphology.

Q3: How is hearing loss assessed in these animal models?

Auditory function in rodent models is typically assessed using non-invasive electrophysiological methods:

  • Auditory Brainstem Response (ABR): This technique measures the electrical activity of the auditory nerve and brainstem pathways in response to sound stimuli. An increase in the ABR threshold (the lowest sound level at which a response can be detected) indicates hearing loss.[6][8][9]

  • Distortion Product Otoacoustic Emissions (DPOAEs): DPOAEs are faint sounds produced by the OHCs in response to two simultaneous tones. A reduction in DPOAE amplitude is a sensitive indicator of OHC dysfunction or damage.[5][7][10]

Following functional assessments, histological analysis of the cochlea is often performed to quantify the loss of OHCs and inner hair cells (IHCs).[2][5][6]

Q4: Have any otoprotective agents been shown to be effective against this compound-induced hearing loss in animal models?

Research into mitigating this compound-induced ototoxicity is ongoing. One study in rats investigated a combination of an antioxidant (N-acetylcysteine, NAC) and an anti-inflammatory agent (minocycline). However, this combination therapy did not prevent hearing loss or cochlear damage caused by HPβCD.[11] This suggests that the primary mechanism of this compound ototoxicity may not be directly related to oxidative stress or inflammation.

Further research is needed to identify effective otoprotective strategies. Other agents that have shown promise against different ototoxic drugs, such as sodium thiosulfate for cisplatin-induced hearing loss, have not yet been extensively studied for this compound.[12]

Troubleshooting Guides

Problem: High variability in ABR/DPOAE measurements in this compound-treated animals.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Inconsistent drug administration: Ensure precise and consistent subcutaneous or intraperitoneal injection of this compound. Verify the concentration and stability of the drug solution.
Animal stress: Acclimatize animals to the testing environment. Handle animals gently to minimize stress, which can affect physiological responses.
Anesthesia variability: Use a consistent anesthetic regimen and monitor the depth of anesthesia throughout the measurement period. Hypothermia can affect ABR thresholds, so maintain the animal's body temperature with a heating pad.[13]
Electrode placement: For ABRs, ensure subdermal needle electrodes are placed consistently in the correct locations (e.g., vertex, mastoid, and a ground electrode). Check electrode impedance before each recording.
Acoustic setup: Calibrate the sound delivery system regularly. Ensure the ear canal is clear of wax or debris.[13]
Problem: Unexpectedly severe or complete loss of OHCs at a given this compound dose.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Dose miscalculation: Double-check all dose calculations based on the animal's body weight. This compound-induced ototoxicity is highly dose-dependent.[5][7][10]
Animal strain sensitivity: Different rodent strains may have varying sensitivities to ototoxic agents. Ensure you are using the intended strain and consider conducting a pilot dose-response study if using a new strain.
Route of administration: Intracerebroventricular (ICV) administration can lead to more rapid and severe ototoxicity compared to systemic administration.[8][14] Verify the intended route of administration.
Problem: Co-administered otoprotective agent does not show a protective effect.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Inappropriate timing of administration: The therapeutic window for otoprotection can be narrow. The otoprotective agent may need to be administered before, during, or a specific time after this compound. A pilot study with varying administration times may be necessary.
Insufficient dosage of the otoprotectant: The dose of the otoprotective agent may not be sufficient to counteract the ototoxic effects of this compound. Review literature for effective dose ranges of the agent against other ototoxins and consider a dose-escalation study.
Mechanism of action mismatch: The chosen otoprotective agent may target a pathway that is not central to this compound-induced ototoxicity. For example, antioxidants may be less effective if oxidative stress is not the primary driver of damage.[11]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on this compound (HPβCD)-induced ototoxicity in animal models.

Table 1: Effect of this compound (HPβCD) on Auditory Brainstem Response (ABR) Thresholds in Rodents

Animal ModelThis compound Dose and RouteTime PointFrequencyABR Threshold Shift (dB) vs. ControlReference
Mouse8,000 mg/kg, subcutaneous1 week4, 16, 32 kHz~60 dB increase[14]
Rat2,000 mg/kg, subcutaneous3 daysHigh frequenciesSignificant increase[5][7]
Rat3,000 mg/kg, subcutaneous3 daysAll frequenciesAbolished DPOAEs, greatly reduced CAP[5][7]
Rat4,000 mg/kg, subcutaneous3 daysAll frequenciesAbolished DPOAEs, greatly reduced CAP[5][7]
Mouse4,000 mg/kg, subcutaneous (weekly)5 weeks4 kHzGradual increase[4]

Table 2: Effect of this compound (HPβCD) on Cochlear Hair Cell Survival in Rodents

Animal ModelThis compound Dose and RouteTime PointCochlear RegionOuter Hair Cell (OHC) LossInner Hair Cell (IHC) LossReference
Mouse8,000 mg/kg, subcutaneous1 weekBasal half~85%Spared[4]
Rat3,000 mg/kg, subcutaneous3 daysMost of cochleaNearly complete~80% over basal 70%[5][7]
Rat4,000 mg/kg, subcutaneous3 daysMost of cochleaNearly complete~80% over basal 70%[5][7]

Table 3: Efficacy of a Potential Otoprotective Strategy Against this compound (HPβCD)-Induced Ototoxicity in Rats

Treatment GroupAuditory Function Outcome (DPOAE and CAP amplitudes)Cochlear Histology Outcome (OHC, IHC, Pillar Cell Loss)Reference
HPβCD + Minocycline + N-acetylcysteine (NAC)No prevention of HPβCD-induced reductionNo prevention of HPβCD-induced cell loss[11]

Experimental Protocols

Induction of Ototoxicity with this compound (HPβCD) in Rodents
  • Animal Model: Male or female Sprague-Dawley rats or FVB/NJ mice.[6][9]

  • Drug Preparation: Dissolve this compound (HPβCD) in sterile 0.9% NaCl to the desired concentration.

  • Administration:

    • Systemic: Administer a single subcutaneous (s.c.) injection of this compound at doses ranging from 2,000 to 8,000 mg/kg.[5][6][7][9]

    • Intracerebroventricular (ICV): For central administration studies, inject a lower dose (e.g., 500 mg/kg brain weight) directly into the cerebral ventricles.[8][14]

  • Control Group: Administer an equivalent volume of the vehicle (0.9% NaCl).

  • Auditory Function Assessment: Perform baseline ABR and DPOAE measurements before drug administration and at specified time points after (e.g., 3 days, 1 week, 4 weeks).[5][6][7][9]

  • Histological Analysis: At the end of the experiment, perfuse the animals, dissect the cochleae, and process for hair cell counting using techniques like phalloidin staining for F-actin to visualize stereocilia.[2]

Co-administration of a Potential Otoprotective Agent
  • Agent Preparation: Prepare the otoprotective agent (e.g., N-acetylcysteine) in a suitable vehicle.

  • Administration Schedule: The timing of administration is critical and may need to be optimized. A common starting point is to administer the otoprotective agent shortly before and/or after this compound. For example, in the study by Manohar et al. (2022), the combination therapy was administered from 2 days before to 6 weeks after the HPβCD treatment.[11]

  • Route of Administration: The route will depend on the properties of the otoprotective agent. Intraperitoneal (i.p.) injection is a common route for systemic delivery.

  • Experimental Groups:

    • Vehicle Control

    • This compound only

    • This compound + Otoprotective Agent

    • Otoprotective Agent only

  • Outcome Measures: Assess auditory function (ABR, DPOAEs) and cochlear histology as described above to compare the extent of ototoxicity between the this compound only and the co-treatment groups.

Signaling Pathways and Experimental Workflows

Adrabetadex_Ototoxicity_Pathway This compound This compound (HPβCD) Cholesterol_Depletion Cholesterol Depletion in OHC Membrane This compound->Cholesterol_Depletion Chelates Cholesterol Prestin_Disruption Disruption of Prestin-Cholesterol Interaction Cholesterol_Depletion->Prestin_Disruption Membrane_Instability Membrane Instability and Permeability Cholesterol_Depletion->Membrane_Instability Prestin_Disruption->Membrane_Instability Caspase8_Activation Caspase-8 Activation (Extrinsic Pathway) Membrane_Instability->Caspase8_Activation Caspase3_Activation Caspase-3 Activation Caspase8_Activation->Caspase3_Activation Apoptosis Outer Hair Cell Apoptosis Caspase3_Activation->Apoptosis Hearing_Loss Hearing Loss Apoptosis->Hearing_Loss

Caption: Proposed signaling pathway for this compound-induced ototoxicity.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Baseline_Hearing Baseline Hearing Assessment (ABR/DPOAE) Animal_Acclimatization->Baseline_Hearing Group_Assignment Random Group Assignment Baseline_Hearing->Group_Assignment Treatment Treatment Administration (this compound +/- Otoprotectant) Group_Assignment->Treatment Post_Treatment_Hearing Post-Treatment Hearing Assessment Treatment->Post_Treatment_Hearing Cochlear_Dissection Cochlear Dissection and Histology Post_Treatment_Hearing->Cochlear_Dissection Data_Analysis Data Analysis and Comparison Cochlear_Dissection->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vivo otoprotection studies.

Troubleshooting_Logic rect_node rect_node Start High Variability in Auditory Measurements? Check_Drug_Admin Consistent Drug Administration? Start->Check_Drug_Admin Yes Continue Proceed with Experiment Start->Continue No Check_Anesthesia Consistent Anesthesia and Temperature? Check_Drug_Admin->Check_Anesthesia Yes Solution_Admin Refine injection technique. Verify drug concentration. Check_Drug_Admin->Solution_Admin No Check_Setup Calibrated Acoustic Setup and Electrode Placement? Check_Anesthesia->Check_Setup Yes Solution_Anesthesia Standardize anesthetic protocol. Monitor body temperature. Check_Anesthesia->Solution_Anesthesia No Solution_Setup Recalibrate equipment. Ensure consistent electrode placement. Check_Setup->Solution_Setup No Check_Setup->Continue Yes

Caption: Troubleshooting logic for high variability in auditory measurements.

References

Optimizing Adrabetadex dosage to maximize neuroprotective effects

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for researchers and scientists working with Adrabetadex.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers optimizing this compound dosage to maximize its neuroprotective effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as VTS-270) is a specific mixture of 2-hydroxypropyl-β-cyclodextrin (HPβCD) isomers.[1][2] Its primary use under investigation is for the treatment of Niemann-Pick disease type C (NPC), a rare, progressive neurodegenerative disorder.[1][3] The core of its mechanism involves restoring intracellular cholesterol trafficking.[1][4] In NPC, mutations in the NPC1 or NPC2 genes disrupt the transport of cholesterol out of lysosomes, leading to its toxic accumulation in cells, especially neurons.[3][5] this compound, a cyclic oligosaccharide, can encapsulate and facilitate the removal of this accumulated cholesterol from lysosomes, thereby reducing the lipid buildup that causes cellular dysfunction and death.[3][6]

Q2: Beyond cholesterol trafficking, what other neuroprotective effects has this compound demonstrated?

A2: Research indicates that this compound's neuroprotective effects are multifaceted. In addition to clearing cholesterol, it has been shown to improve autophagy, the cellular process for degrading and recycling damaged components.[3] In preclinical models of other neurodegenerative conditions, such as those involving amyloid-beta (Aβ) toxicity, HPβCD has been shown to reduce oxidative stress, neuroinflammation, and apoptosis.[7][8][9] It may also upregulate signaling molecules like mGluR5, CREB, and BDNF.[7]

Q3: Why is intrathecal administration the preferred route for neuroprotection?

A3: this compound has a hydrophilic nature, which makes it difficult to cross the blood-brain barrier (BBB) effectively.[3] The BBB is a protective barrier that prevents many substances from entering the central nervous system (CNS) from the bloodstream.[10][11] To bypass this barrier and ensure that therapeutic concentrations reach the brain and spinal cord, direct administration into the cerebrospinal fluid (CSF) via intrathecal (IT) injection is the most studied and effective route for treating the neurological manifestations of NPC.[3][12][13]

Optimizing this compound Dosage: A Guide

Dosage optimization is critical and highly dependent on the experimental model. Below are summaries of dosages used in preclinical and clinical studies to guide your experimental design.

Preclinical Dosage Data

This table summarizes dosages from various animal models. Note the differences in administration routes and disease models.

Animal ModelDisease/ConditionAdministration RouteDosage RegimenObserved Neuroprotective Effects
RatHypoxia-IschemiaIntraperitoneal (IP)Single dose of 1 g/kg28.57% reduction in brain infarction size.[14][15]
RatAβ (1-42)-Induced NeurotoxicityIntraperitoneal (IP)100 mg/kg for 7 daysReduced cholesterol, oxidative stress, and neuroinflammation; increased mGluR5, CREB, and BDNF.[7]
RatAβ (1-42)-Induced NeurotoxicityNasal2 mg/day for 7 daysReduced DNA fragmentation, protected mitochondrial function, and increased Bcl-2/Bax mRNA expression.[8]
Mouse (NPC1)Niemann-Pick Type C1SubcutaneousVariesImproved lifespan, reduced neurodegeneration, and lowered cholesterol accumulation in neurons.[16]
Cat (NPC1)Niemann-Pick Type C1IntrathecalVariesPreserved neurons and neurologic function; impacted cholesterol homeostasis and inflammation.[17]
Clinical Dosage Data (Niemann-Pick Type C)

This table provides an overview of dosages used in human clinical trials for NPC. Intrathecal administration is the standard.

Clinical Trial PhasePatient PopulationAdministration RouteDosage RegimenKey Considerations
Phase 1/2 & 2b/3Patients with NPC1 (≥ 4 years old)Intrathecal (IT)Starting dose of 400 mg, adjustable up to 900 mg, administered every 2 weeks.[12][13][18][19]Dose adjustments are at the investigator's discretion.[18][19] Hearing loss is a notable adverse event.[1][20]
Clinical TrialsPatients with NPC1 (< 4 years old)Intrathecal (IT)Initial dose of 200 mg.[21]Younger patients may receive a lower starting dose.

Experimental Protocols

Protocol: Assessing this compound Efficacy in an NPC1 Fibroblast Cell Line

This protocol outlines a typical in vitro experiment to determine the effective concentration of this compound for clearing cholesterol.

1. Materials and Reagents:

  • Human NPC1 mutant fibroblast cell line (e.g., GM03123)

  • Control (wild-type) human fibroblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (HPβCD)

  • Filipin III staining solution

  • Paraformaldehyde (PFA)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope

2. Cell Culture and Treatment:

  • Culture NPC1 and control fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells onto glass coverslips in a 24-well plate and allow them to adhere for 24 hours.

  • Prepare a stock solution of this compound in serum-free DMEM.

  • Create a dose-response curve by treating NPC1 cells with varying concentrations of this compound (e.g., 50 µM, 100 µM, 300 µM, 1 mM) for 24-48 hours. Include an untreated NPC1 group and a wild-type control group.

3. Filipin Staining for Unesterified Cholesterol:

  • After treatment, wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 30 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Stain the cells with Filipin III solution (e.g., 50 µg/mL in PBS) for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides.

4. Data Acquisition and Analysis:

  • Visualize the cells using a fluorescence microscope with a UV filter set.

  • Capture images of multiple fields of view for each condition.

  • Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ). A reduction in filipin staining intensity in treated NPC1 cells compared to untreated cells indicates clearance of lysosomal cholesterol.[6]

Troubleshooting Guide

Q: My in vitro experiment shows no significant reduction in filipin staining after this compound treatment. What could be wrong? A:

  • Concentration Too Low: The effective concentration of this compound can vary between cell lines. Try a broader dose-response range. Studies have used concentrations from 300 µM to 1 mM.[6]

  • Incubation Time Too Short: Cholesterol clearance is not instantaneous. Ensure an adequate incubation period (24-48 hours is typical).

  • Reagent Quality: Verify the quality and age of your Filipin staining solution, as it is light-sensitive and can degrade over time.

  • Cell Health: Ensure the cells are healthy and not overly confluent, as this can affect drug uptake and cellular processes.

Q: I am observing high toxicity or cell death in my cell culture experiments, even at low this compound concentrations. What should I do? A:

  • Purity of Compound: Ensure you are using a high-purity, low-endotoxin grade of HPβCD suitable for cell culture.

  • Serum Concentration: Treatment in low-serum or serum-free media can sometimes increase cytotoxicity. Consider if your protocol requires this and if a low percentage of serum could be maintained.

  • Cell Line Sensitivity: Some cell lines may be more sensitive to cholesterol depletion from the plasma membrane. Perform a detailed cytotoxicity assay (e.g., MTT or LDH assay) to establish a non-toxic working concentration range for your specific cell line.

Q: In my animal model, I am not seeing an improvement in neurological symptoms after IT administration. What are the potential issues? A:

  • Delivery Technique: Intrathecal administration requires precision. Verify your surgical technique to ensure the compound is being delivered correctly to the CSF without leakage or tissue damage.

  • Dosage and Frequency: The dose may be insufficient for the size and age of the animal, or the frequency of administration may be too low. Refer to preclinical data and consider adjusting the regimen.[16][17]

  • Disease Progression: this compound may be more effective at slowing disease progression rather than reversing established, severe neurological deficits. Consider initiating treatment at an earlier stage of the disease in your model.

  • Biomarker Analysis: Neurological symptoms can be a late-stage indicator. Analyze proximal biomarkers in the CSF, such as 24(S)-hydroxycholesterol, to confirm that the drug is having a biological effect on cholesterol metabolism.[22][23] An increase in this biomarker would suggest the drug is reaching its target.

Signaling Pathways and Workflows

This compound Mechanism of Action in NPC1

Adrabetadex_Mechanism Max Width: 760px cluster_lysosome Lysosome (NPC1 Deficient) cluster_effects Cellular Restoration Lysosome Lysosomal Lumen Cholesterol Accumulated Unesterified Cholesterol Bioavailable_Chol Bioavailable Cholesterol Cholesterol->Bioavailable_Chol Mobilization NPC1_protein Non-functional NPC1 Protein This compound This compound (HPβCD) This compound->Lysosome This compound->Cholesterol Solubilizes Cholesterol Autophagy Enhanced Autophagy This compound->Autophagy Promotes ER Endoplasmic Reticulum CYP46A1 CYP46A1 Bioavailable_Chol->ER Bioavailable_Chol->CYP46A1 Metabolism by Neuroprotection Neuroprotection Bioavailable_Chol->Neuroprotection Reduces Lipotoxicity S_OHC 24(S)-Hydroxycholesterol (Biomarker) CYP46A1->S_OHC Produces S_OHC->Neuroprotection Indicates Target Engagement Autophagy->Neuroprotection Contributes to

Caption: this compound restores cholesterol homeostasis in NPC1-deficient neurons.

Experimental Workflow for Preclinical Efficacy Testing

Adrabetadex_Workflow Max Width: 760px cluster_setup 1. Experimental Setup cluster_treatment 2. Dosing Regimen cluster_analysis 3. Endpoint Analysis cluster_outcome 4. Outcome Evaluation Model Select Model (e.g., NPC1 Mouse) Groups Establish Treatment Groups (Vehicle, Low Dose, High Dose) Model->Groups Baseline Baseline Assessment (Behavioral, Biomarker) Groups->Baseline Dosing Administer this compound (e.g., Intrathecal, every 2 weeks) Baseline->Dosing Monitoring Monitor Animal Health (Weight, Adverse Effects) Dosing->Monitoring Behavior Behavioral Tests (e.g., Rotarod, Open Field) Monitoring->Behavior CSF CSF/Tissue Collection Behavior->CSF Biomarkers Biomarker Analysis (24S-OHC, Neurofilaments) CSF->Biomarkers Histo Histopathology (Filipin, Purkinje Cells) CSF->Histo Data Statistical Analysis Biomarkers->Data Histo->Data Conclusion Determine Efficacy and Optimal Dose Data->Conclusion

Caption: Workflow for evaluating this compound's neuroprotective effects in vivo.

References

Strategies to improve the blood-brain barrier penetration of Adrabetadex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for strategies aimed at improving the blood-brain barrier (BBB) penetration of Adrabetadex.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and why is its BBB penetration a challenge?

This compound (also known as VTS-270 or 2-hydroxypropyl-β-cyclodextrin) is an investigational drug for the treatment of Niemann-Pick disease type C (NPC), a rare neurodegenerative disorder characterized by the accumulation of cholesterol in lysosomes. Its primary mechanism of action is to facilitate the transport and removal of this accumulated cholesterol. However, this compound is a large, hydrophilic molecule, which significantly limits its ability to cross the tightly regulated blood-brain barrier. This poor penetration hinders its therapeutic efficacy for the neurological manifestations of NPC.

Q2: What are the primary strategies being explored to enhance this compound's BBB penetration?

The three primary strategies currently under investigation are:

  • Nanoparticle-Based Delivery: Encapsulating this compound within nanoparticles to facilitate its transport across the BBB.

  • Focused Ultrasound (FUS): Using non-invasive focused ultrasound in combination with microbubbles to transiently and locally open the BBB.

  • Intranasal Administration: Delivering this compound directly to the brain via the olfactory and trigeminal nerve pathways, bypassing the BBB.

Nanoparticle-Based Delivery FAQs

Q3: What types of nanoparticles are suitable for this compound delivery?

Polymeric nanoparticles, particularly those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), are a promising option. These can be formulated to encapsulate hydrophilic drugs like this compound. Lipid-based nanoparticles are also being explored. The surface of these nanoparticles can be functionalized with ligands to target specific receptors on the BBB for enhanced uptake.

Q4: How do nanoparticles cross the blood-brain barrier?

Nanoparticles can cross the BBB through several mechanisms, including:

  • Adsorptive-mediated transcytosis: Positively charged nanoparticles can interact with the negatively charged surface of brain endothelial cells, inducing their uptake.

  • Receptor-mediated transcytosis (RMT): Nanoparticles functionalized with specific ligands (e.g., transferrin, insulin) can bind to receptors on the BBB, triggering their transport across the endothelial cells.[1][2][3][4][5]

  • Paracellular transport: Some nanoparticles may transiently loosen the tight junctions between endothelial cells, allowing for passage into the brain.

Q5: What are common issues when formulating this compound-loaded nanoparticles?

Common challenges include low encapsulation efficiency, poor drug loading, particle aggregation, and rapid drug release. These issues can often be addressed by optimizing formulation parameters such as the polymer/lipid concentration, drug-to-carrier ratio, and the manufacturing process.

Focused Ultrasound (FUS) FAQs

Q6: How does focused ultrasound open the blood-brain barrier?

Focused ultrasound, when applied in the presence of systemically administered microbubbles, causes these microbubbles to oscillate. This mechanical oscillation temporarily disrupts the tight junctions between the endothelial cells of the BBB and can also increase transcellular transport, allowing molecules like this compound to pass from the bloodstream into the brain parenchyma.[6][7][8][9][10][11][12]

Q7: Is focused ultrasound-mediated BBB opening safe?

Preclinical and early clinical studies have shown that FUS-mediated BBB opening can be performed safely. The opening is transient and reversible, typically closing within 24 hours.[13] However, improper ultrasound parameters can lead to tissue damage, including microhemorrhages. Therefore, careful optimization and monitoring of the procedure are crucial.

Q8: What are the key parameters to control during a FUS experiment?

The key parameters to control include the ultrasound frequency, acoustic pressure, pulse duration, pulse repetition frequency, and the type and concentration of microbubbles. These parameters must be carefully calibrated to achieve effective BBB opening without causing tissue damage.

Intranasal Administration FAQs

Q9: How does intranasal administration deliver drugs to the brain?

Intranasal delivery bypasses the BBB by utilizing the olfactory and trigeminal nerve pathways that connect the nasal cavity directly to the brain.[6][14][15][16][17][18] Drugs administered to the olfactory region of the nasal cavity can be transported along these nerves into the central nervous system.

Q10: What are the main challenges with intranasal drug delivery?

The primary challenges include the small volume that can be administered, rapid mucociliary clearance which limits absorption time, and potential enzymatic degradation in the nasal cavity.[19][20] Formulations often need to be optimized with mucoadhesives to increase residence time and permeation enhancers to improve absorption.

Q11: Can nanoparticles be delivered intranasally?

Yes, formulating this compound into nanoparticles for intranasal delivery can protect it from degradation, increase its residence time in the nasal cavity, and enhance its transport along the neuronal pathways to the brain.

Troubleshooting Guides

Nanoparticle Formulation and Characterization
Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Low Encapsulation Efficiency (<50%) 1. Poor affinity of this compound for the polymer matrix. 2. Drug leakage into the external aqueous phase during synthesis. 3. Suboptimal drug-to-polymer ratio.1. Modify the polymer to increase hydrophilicity (e.g., use PLGA-PEG copolymers). 2. For double emulsion methods, optimize the volumes and concentrations of the inner and outer aqueous phases. 3. Perform a drug-to-polymer ratio optimization study to find the optimal loading capacity.
Particle Aggregation 1. Insufficient stabilizer concentration. 2. Inappropriate solvent/anti-solvent system. 3. High ionic strength of the buffer.1. Increase the concentration of the stabilizer (e.g., PVA, Poloxamer 188). 2. Ensure rapid and uniform mixing of the organic and aqueous phases. 3. Use a low ionic strength buffer for particle synthesis and storage.
Broad Particle Size Distribution (PDI > 0.3) 1. Inconsistent energy input during homogenization or sonication. 2. Slow solvent removal.1. Optimize homogenization speed and time or sonication parameters (power, duration). 2. Ensure efficient solvent evaporation by using a rotary evaporator or by stirring at an appropriate temperature.
Burst Initial Drug Release 1. High amount of drug adsorbed on the nanoparticle surface. 2. Porous nanoparticle structure.1. Wash the nanoparticles thoroughly after synthesis to remove surface-adsorbed drug. 2. Optimize the solvent evaporation rate; slower evaporation can lead to a denser polymer matrix.
Focused Ultrasound Experiments
Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Inconsistent or No BBB Opening 1. Insufficient acoustic pressure. 2. Low microbubble concentration. 3. Improper coupling of the ultrasound transducer to the skull.1. Gradually increase the acoustic pressure while monitoring for cavitation signals. 2. Ensure proper injection of the microbubble bolus and consider optimizing the dose. 3. Use sufficient degassed ultrasound gel and ensure no air bubbles are trapped between the transducer and the skull.
Evidence of Tissue Damage (e.g., hemorrhage) 1. Excessive acoustic pressure leading to inertial cavitation. 2. Prolonged sonication duration.1. Reduce the acoustic pressure to operate within the stable cavitation regime. 2. Decrease the sonication duration or use a pulsed sonication protocol.
Difficulty in Targeting the Desired Brain Region 1. Inaccurate stereotactic coordinates. 2. Movement of the animal during the procedure.1. Verify the stereotactic coordinates with a brain atlas and perform a pilot study with a contrast agent to confirm targeting. 2. Ensure the animal is securely fixed in the stereotactic frame.
Intranasal Administration Experiments
Issue Possible Cause(s) Troubleshooting Steps & Recommendations
Low Brain Uptake 1. Rapid mucociliary clearance. 2. Poor absorption across the nasal epithelium. 3. Incorrect administration technique.1. Incorporate a mucoadhesive polymer (e.g., chitosan) into the formulation to increase residence time. 2. Include a permeation enhancer in the formulation. 3. Ensure the animal's head is in the correct position during administration to target the olfactory region. Use a specialized intranasal administration device for rodents.[21][22][23]
High Variability in Results 1. Inconsistent administration volume. 2. Animal-to-animal variation in nasal anatomy.1. Use a calibrated micropipette or a precision spray device to ensure accurate dosing. 2. Increase the number of animals per group to account for biological variability.
Nasal Irritation or Toxicity 1. High concentration of permeation enhancers or other excipients. 2. pH of the formulation is too low or too high.1. Perform a dose-response study to determine the optimal concentration of excipients. 2. Adjust the pH of the formulation to be within the physiological range of the nasal cavity (pH 5.5-6.5).

Data Presentation: Comparison of BBB Penetration Strategies

The following table summarizes representative quantitative data from preclinical studies on the brain delivery of cyclodextrins or nanoparticle-encapsulated compounds using different enhancement strategies. Direct comparative studies for this compound are limited; therefore, data from relevant model compounds are included.

Strategy Model Compound/System Animal Model Key Quantitative Finding Reference
Nanoparticle-Based Delivery FITC-labeled cyclodextrin-appended SPIONsIn vitro BBB model~3-fold higher permeability coefficient compared to free polymer.[2]
β-cyclodextrin-loaded nanoparticlesMiceNanoparticles reached the CNS more intensely than other organs compared to free β-cyclodextrin.[11]
Focused Ultrasound Anti-pGlu3 Abeta antibodyMice5-6 fold increase in antibody levels in the brain with FUS.[3]
DoxorubicinMice (brain metastases model)7-fold increase in doxorubicin extravasation with FUS.[8]
Intranasal Administration Haloperidol-loaded lectin-functionalized nanoparticlesRats1.2-1.5 fold increase in brain tissue concentration with a spray device compared to pipette administration.[1]
[125I]-AlbuminMiceSignificant uptake in the olfactory bulb and other brain regions after intranasal administration.[22]

Experimental Protocols

Protocol 1: Formulation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound-loaded PLGA nanoparticles using a double emulsion (w/o/w) solvent evaporation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10-20 kDa)

  • This compound (2-hydroxypropyl-β-cyclodextrin)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Dichloromethane (DCM)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of the inner aqueous phase (w1): Dissolve this compound in deionized water to a concentration of 10 mg/mL.

  • Preparation of the organic phase (o): Dissolve 100 mg of PLGA in 2 mL of DCM.

  • Formation of the primary emulsion (w1/o): Add 200 µL of the inner aqueous phase to the organic phase. Emulsify by sonication on an ice bath for 1 minute at 40% amplitude.

  • Preparation of the external aqueous phase (w2): Prepare a 2% (w/v) solution of PVA in deionized water.

  • Formation of the double emulsion (w1/o/w2): Add the primary emulsion to 4 mL of the external aqueous phase and sonicate for 2 minutes at 40% amplitude on an ice bath.

  • Solvent evaporation: Transfer the double emulsion to 20 mL of a 0.1% (w/v) PVA solution and stir magnetically for at least 4 hours at room temperature to allow for the evaporation of DCM.

  • Nanoparticle collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant.

  • Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove excess PVA and unencapsulated this compound.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry for 48 hours.

Protocol 2: Focused Ultrasound-Mediated BBB Opening in Mice

This protocol outlines a procedure for transiently opening the BBB in mice using MRI-guided focused ultrasound.

Materials and Equipment:

  • MRI-compatible focused ultrasound system with a transducer appropriate for mice (e.g., 1.5 MHz).

  • Stereotactic frame for mice.

  • Microbubble contrast agent (e.g., Definity®).

  • Anesthesia system (e.g., isoflurane).

  • Tail vein catheter.

  • MRI contrast agent (e.g., gadolinium).

Procedure:

  • Animal preparation: Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance). Shave the fur on the head and place the mouse in the stereotactic frame.

  • Transducer coupling: Apply a generous amount of degassed ultrasound gel to the mouse's head and couple the FUS transducer.

  • Targeting: Use T2-weighted MR images to identify the target brain region (e.g., hippocampus, striatum).

  • Microbubble and drug administration: Administer this compound intravenously. Immediately after, inject a bolus of the microbubble suspension via the tail vein catheter.

  • Sonication: Immediately following the microbubble injection, begin the FUS sonication using pre-determined parameters (e.g., 1.5 MHz frequency, 0.3-0.5 MPa peak-negative pressure, 10 ms pulse length, 1 Hz pulse repetition frequency, 60 s duration).

  • Confirmation of BBB opening: After sonication, administer an MRI contrast agent (e.g., gadolinium) and acquire T1-weighted MR images to visualize the extravasation of the contrast agent into the brain parenchyma, confirming BBB opening.

  • Animal recovery: Monitor the animal until it has fully recovered from anesthesia.

Protocol 3: Intranasal Administration of this compound Formulation to Mice

This protocol describes the intranasal administration of an this compound formulation to awake mice.

Materials and Equipment:

  • This compound formulation (e.g., this compound in saline with a mucoadhesive).

  • Micropipette with fine tips.

  • Animal restrainer.

Procedure:

  • Animal handling: Gently restrain the mouse, ensuring it can breathe comfortably.

  • Administration: Using a micropipette, administer a small volume (e.g., 3-5 µL) of the this compound formulation into one nostril. Alternate between nostrils with a brief pause between administrations to allow the animal to inhale the liquid. The total volume should not exceed 10-12 µL per nostril.

  • Post-administration: Keep the mouse in a head-up position for a few minutes after administration to facilitate delivery to the olfactory region.

  • Tissue collection and analysis: At a predetermined time point after administration, euthanize the mouse and collect the brain. Dissect the brain into different regions (e.g., olfactory bulb, cortex, hippocampus) and homogenize the tissue. Analyze the concentration of this compound in the brain homogenates using a suitable analytical method (e.g., LC-MS/MS).

Visualizations

BBB_Penetration_Strategies cluster_systemic Systemic Circulation cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma cluster_nasal Nasal Cavity This compound This compound EndothelialCells Brain Endothelial Cells (Tight Junctions) This compound->EndothelialCells Paracellular Transport NP Nanoparticle-Adrabetadex This compound->NP Encapsulation Target Neuronal Cells NP->EndothelialCells Transcytosis (RMT/AMT) Microbubbles Microbubbles Microbubbles->EndothelialCells Transient Tight Junction Opening FUS Focused Ultrasound Nasalthis compound Intranasal this compound Nasalthis compound->Target Olfactory/Trigeminal Nerve Transport

Caption: Overview of strategies to improve this compound BBB penetration.

Nanoparticle_Transcytosis cluster_blood Blood cluster_endothelial Brain Endothelial Cell cluster_brain Brain NP Ligand-Coated Nanoparticle Receptor Receptor NP->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Exocytosis Exocytosis Endosome->Exocytosis Intracellular Trafficking ReleasedNP Nanoparticle Exocytosis->ReleasedNP Release

Caption: Receptor-mediated transcytosis of nanoparticles across the BBB.

Focused_Ultrasound_Mechanism FUS Focused Ultrasound Microbubble Microbubble FUS->Microbubble Oscillation TightJunction Microbubble->TightJunction Mechanical Stress PI3K_Akt PI3K/Akt Pathway Microbubble->PI3K_Akt Activation EndothelialCell1 Endothelial Cell 1 EndothelialCell1->TightJunction EndothelialCell2 Endothelial Cell 2 TightJunction->EndothelialCell2 IncreasedPermeability Increased Paracellular Permeability TightJunction->IncreasedPermeability Disruption PI3K_Akt->IncreasedPermeability Modulation

Caption: Signaling pathway in focused ultrasound-mediated BBB opening.

Intranasal_Delivery_Pathway cluster_nasal_cavity Nasal Cavity cluster_olfactory_epithelium Olfactory Epithelium cluster_brain Brain NasalFormulation This compound Formulation OlfactoryNeuron Olfactory Sensory Neuron NasalFormulation->OlfactoryNeuron Uptake TrigeminalNerve Trigeminal Nerve Endings NasalFormulation->TrigeminalNerve Uptake OlfactoryBulb Olfactory Bulb OlfactoryNeuron->OlfactoryBulb Axonal Transport Brainstem Brainstem TrigeminalNerve->Brainstem Axonal Transport HigherBrainCenters Higher Brain Centers OlfactoryBulb->HigherBrainCenters Brainstem->HigherBrainCenters

Caption: Neuronal pathways for intranasal drug delivery to the brain.

References

Adrabetadex formulation stability issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with Adrabetadex (also known as VTS-270 or 2-hydroxypropyl-β-cyclodextrin). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability and formulation challenges.

Disclaimer: this compound is an investigational drug. The information provided here is based on the known properties of hydroxypropyl-β-cyclodextrins (HPβCDs) and general best practices for parenteral formulation development. It is intended to serve as a guide and should be supplemented with your own experimental data and validation.

Frequently Asked Questions (FAQs)

Q1: What is the typical composition of an this compound formulation for injection?

An this compound formulation for intrathecal injection is typically a sterile, clear, and colorless aqueous solution. The primary components are this compound (a specific mixture of 2-hydroxypropyl-β-cyclodextrin isomers) dissolved in Water for Injection. The formulation may also contain sodium chloride to adjust tonicity and sodium hydroxide or hydrochloric acid for pH adjustment.

Q2: What are the primary stability concerns for liquid this compound formulations?

While HPβCDs like this compound are generally stable in solution, potential stability issues to monitor include:

  • Physical Instability: Precipitation or aggregation, particularly at low temperatures or after freeze-thaw cycles.

  • Chemical Instability: Although HPβCDs are chemically robust, they can undergo hydrolysis under strong acidic conditions.[1] They are generally stable under neutral and alkaline conditions.[2] Oxidation is another potential degradation pathway, though studies on HPβCDs show good stability against oxidative stress.[3]

  • Particulate Matter Formation: Formation of visible or sub-visible particles over time.

Q3: How should this compound solutions be stored?

Aqueous solutions of HPβCD can typically be stored for several weeks at room temperature.[1] For long-term storage, refer to the manufacturer's recommendations. To minimize the risk of degradation, it is advisable to protect the solution from light and extreme temperatures.

Q4: Is this compound stable to sterilization?

Yes, aqueous solutions of HPβCD are stable to steam sterilization (autoclaving).[4][5] Studies have shown that autoclaving at 121°C for 15 minutes does not cause degradation of HPβCD solutions.[5] Filtration through a 0.22 µm filter is also a suitable sterilization method for HPβCD solutions and will have minimal impact on stability.[4]

Q5: Can this compound be lyophilized? What are the potential issues with reconstitution?

Yes, this compound can be lyophilized, and this is a common approach to improve the long-term stability of cyclodextrin-based formulations. Potential issues upon reconstitution include:

  • Prolonged Reconstitution Time: High concentrations of lyophilized product can sometimes lead to longer reconstitution times.[6][7]

  • Foaming: Agitation during reconstitution can cause foaming, which may be a concern for protein-based formulations but is less critical for this compound alone.[7]

  • Incomplete Dissolution: Ensuring the entire lyophilized cake dissolves to form a clear solution is crucial.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation or Cloudiness in Liquid Formulation Low Temperature Storage: HPβCD solutions can become cloudy or precipitate at low temperatures.Warm the solution gently to room temperature. The precipitate should redissolve. Avoid freezing the solution unless specifically validated.
High Concentration: Supersaturated solutions may precipitate over time.Ensure the concentration is within the solubility limits of this compound at the intended storage temperature.
pH Shift: A significant change in pH could potentially affect solubility.Verify the pH of the formulation and adjust if necessary using appropriate buffers or pH modifiers.
Incompatibility with Excipients: Although rare with simple saline formulations, other excipients could cause incompatibility.If additional excipients are used, perform compatibility studies.
Color Change or Appearance of Degradants Exposure to Light: Photodegradation can occur with prolonged exposure to light.Store the formulation in light-protected containers (e.g., amber vials).
Chemical Degradation: Hydrolysis under highly acidic conditions or oxidative degradation.Maintain the pH of the formulation in the neutral to slightly alkaline range. While HPβCD is resistant to oxidation, storage in an inert atmosphere (e.g., nitrogen overlay) can be considered for maximal protection.
Prolonged Reconstitution Time of Lyophilized Product Dense Cake Structure: The lyophilization cycle can affect the cake structure and its porosity.Optimize the lyophilization cycle, potentially including an annealing step, to create a more porous cake structure.[6]
High Product Concentration: Higher concentrations can take longer to dissolve.[6]Consider formulating a lower concentration and adjusting the reconstitution volume to achieve the final desired concentration.
Reconstitution Technique: Gentle swirling may not be sufficient for rapid dissolution.More forceful agitation, such as gentle shaking, may be employed if it does not negatively impact the product quality.[6]
Particulate Matter in Reconstituted Solution Incomplete Dissolution: Not all of the lyophilized powder has dissolved.Ensure adequate agitation and time for complete dissolution. Visually inspect for any undissolved particles.
Shedding from Container/Closure: Particulates from the vial or stopper.Use high-quality, pre-cleaned vials and stoppers suitable for parenteral products.
Intrinsic Particulates: Formation of aggregates or foreign particles.Filter the solution through a suitable in-line filter during administration if appropriate. Investigate the source of the particulates through analytical testing.

Experimental Protocols

Protocol 1: Assessment of Physical Stability of Liquid this compound Formulation

Objective: To evaluate the physical stability of a liquid this compound formulation under different storage conditions.

Methodology:

  • Prepare the this compound formulation to the target concentration, pH, and tonicity.

  • Filter the solution through a 0.22 µm filter into sterile vials.

  • Store the vials at various temperatures (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH) and under photostability conditions (ICH Q1B).

  • At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples and analyze for:

    • Appearance: Visual inspection for color, clarity, and particulate matter.

    • pH: Potentiometric measurement.

    • Particulate Matter: Light obscuration (USP <788>) and microscopic particle count (USP <787>).

    • Concentration of this compound: Using a validated HPLC method.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation products and degradation pathways for this compound.

Methodology:

  • Prepare solutions of this compound in water.

  • Expose the solutions to the following stress conditions as per ICH Q1A(R2):

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours (for both solution and solid state).

    • Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analyze the stressed samples using a stability-indicating HPLC method with a suitable detector (e.g., CAD, RI, or MS) to separate and quantify this compound and any degradation products.

  • Characterize any significant degradation products using techniques like LC-MS and NMR.

Quantitative Data Summary

The following table provides a template for summarizing stability data for an this compound formulation. Users should populate this table with their own experimental results.

Table 1: Example Stability Data for this compound Liquid Formulation at 40°C/75% RH

Time PointAppearancepHThis compound Assay (% of Initial)Total Degradation Products (%)
0 Months Clear, colorless solution7.2100.0< 0.1
1 Month Clear, colorless solution7.199.80.2
3 Months Clear, colorless solution7.199.50.5
6 Months Clear, colorless solution7.099.10.9

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_stability Stability Testing cluster_analysis Analytical Testing prep Prepare this compound Solution filt Sterile Filtration (0.22 µm) prep->filt fill Fill into Vials filt->fill storage Store at ICH Conditions (e.g., 25°C/60%RH, 40°C/75%RH) fill->storage sampling Sample at Time Points (0, 1, 3, 6 months) storage->sampling phys_test Physical Tests: Appearance, pH, Particulates sampling->phys_test chem_test Chemical Tests: Assay, Impurities (HPLC) sampling->chem_test

Caption: Workflow for this compound liquid formulation stability testing.

Troubleshooting_Logic cluster_issue Issue Identification cluster_cause Potential Causes cluster_solution Solutions start Formulation Issue Observed precipitation Precipitation / Cloudiness start->precipitation degradation Color Change / Degradants start->degradation reconstitution Reconstitution Issues start->reconstitution temp Temperature precipitation->temp If temperature-related ph pH precipitation->ph If pH-related concentration Concentration precipitation->concentration If concentration-related degradation->ph If acidic light Light Exposure degradation->light If color change lyo_cycle Lyophilization Cycle reconstitution->lyo_cycle warm Warm Gently temp->warm check_ph Verify & Adjust pH ph->check_ph check_conc Check Solubility Limits concentration->check_conc protect_light Use Light-Protected Vials light->protect_light optimize_lyo Optimize Cycle lyo_cycle->optimize_lyo

Caption: Logical flow for troubleshooting this compound formulation issues.

References

Technical Support Center: Addressing Hearing Loss as a Side Effect of Adrabetadex Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding hearing loss associated with Adrabetadex (also known as VTS-270, a formulation of 2-hydroxypropyl-β-cyclodextrin or HPβCD) treatment.

Frequently Asked Questions (FAQs)

Q1: What is the known association between this compound treatment and hearing loss?

A1: Clinical and preclinical studies have consistently identified hearing loss as a significant side effect of this compound administration.[1][2][3][4] This ototoxicity has been observed across different species, including humans, cats, and mice, and is a critical consideration in the risk-benefit assessment of the treatment, particularly for Niemann-Pick disease type C (NPC).[2][3][4][5][6] In a Phase 2b/3 clinical trial, side effects related to hearing loss were reported in 71.1% of patients treated with this compound compared to 44.4% in the sham-treatment group.[7] Furthermore, worsening hearing loss after 52 weeks was observed in 21.1% of the this compound-treated group versus 5.6% in the sham group.[7]

Q2: What is the proposed mechanism of this compound-induced ototoxicity?

A2: The primary mechanism of this compound-induced hearing loss is believed to be the destruction of outer hair cells (OHCs) in the cochlea.[8] This is thought to occur through several interrelated pathways:

  • Cholesterol Depletion: this compound is a cholesterol-chelating agent.[8] Its therapeutic effect in NPC is based on its ability to mobilize cholesterol; however, this action can also disrupt the cholesterol-rich membranes of OHCs, leading to cellular damage.

  • Interaction with Prestin: The motor protein prestin, which is specific to OHCs and crucial for their electromotility and hearing sensitivity, is implicated in this compound ototoxicity.[9][10] Studies have shown that OHCs lacking prestin are less vulnerable to this compound-induced damage.[9][11] It is hypothesized that this compound's interaction with cholesterol in the OHC membrane disrupts prestin function, contributing to cell death.[9]

  • Apoptosis Induction: Evidence suggests that this compound triggers programmed cell death (apoptosis) in cochlear hair cells. Specifically, the extrinsic caspase-8 cell death pathway appears to be a key initiator of this process.[8][11]

Q3: Is the hearing loss caused by this compound permanent?

A3: The reversibility of this compound-induced hearing loss is not fully established and appears to be variable.[12] Some clinical data suggest that the hearing loss can be temporary or partially recover in some cases.[12] However, permanent hearing loss has also been documented.[2] The extent of recovery may depend on the dose and duration of treatment.

Q4: How should hearing function be monitored during this compound experiments?

A4: A comprehensive ototoxicity monitoring program is crucial. This should include baseline audiometric evaluation before initiating this compound treatment and regular follow-up assessments.[13] The recommended methods are:

  • Pure-Tone Audiometry (PTA): This is the gold standard for assessing hearing thresholds across a range of frequencies.[14][15] High-frequency audiometry (testing above 8 kHz) is particularly important as ototoxicity often manifests first in the higher frequencies.[16]

  • Auditory Brainstem Response (ABR): ABR provides an objective measure of the auditory pathway's integrity and can be used in subjects who cannot provide reliable behavioral responses.[17]

  • Otoacoustic Emissions (OAEs): OAEs assess the function of the OHCs and can be a sensitive indicator of early cochlear damage.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Significant increase in hearing thresholds at high frequencies. Early sign of this compound-induced ototoxicity.1. Confirm the threshold shift with a repeat audiogram within 24 hours. 2. Review the this compound dosage and consider a dose reduction if experimentally permissible. 3. Increase the frequency of audiometric monitoring.
Subject reports tinnitus (ringing in the ears). Tinnitus is a known side effect and can precede measurable hearing loss.1. Document the onset, duration, and perceived severity of the tinnitus. 2. Perform a comprehensive audiometric evaluation, including high-frequency audiometry. 3. Counsel the subject on the potential for hearing loss.
No reliable behavioral audiometry results can be obtained. Subject is unable to cooperate with testing (e.g., in animal models or pediatric patients).1. Utilize objective measures such as Auditory Brainstem Response (ABR) and Otoacoustic Emissions (OAEs) to assess auditory function. 2. Ensure proper anesthesia and electrode placement for ABR testing in animal models.
Hearing loss is observed, but the contribution of this compound is unclear due to pre-existing hearing deficits in the disease model (e.g., NPC). Niemann-Pick disease itself can be associated with hearing impairment.1. Establish a thorough baseline audiometric profile before the first this compound administration. 2. Include a vehicle-treated control group in preclinical studies to differentiate disease-related progression from drug-induced effects. 3. Analyze the pattern of hearing loss; this compound typically causes high-frequency sensorineural hearing loss.

Data Presentation

Table 1: Incidence of Hearing Loss in a Phase 2b/3 Clinical Trial of this compound (VTS-270)

Adverse Event This compound Group (n=38) Sham-Treatment Group (n=18)
Side effects related to hearing loss71.1%44.4%
Worsening hearing loss after 52 weeks21.1%5.6%
Serious side effects related to hearing loss10.5% (4 out of 38)5.6% (1 out of 18)

Data from the VTS270 in Subjects with Niemann-Pick Type C1 Disease study.[7]

Table 2: Dose-Dependent Effect of HPβCD on Hearing Threshold in a Preclinical Feline Model

Treatment Group Dosage Effect on Hearing Threshold
Group 71000 mg/kg weeklyNo increase in hearing threshold compared to untreated affected cats.
Group 84000 mg/kg weeklyIncrease in hearing threshold in both treated cats.
Group 98000 mg/kg weeklyStatistically significant increase in hearing threshold.
Group 10Intrathecal HPβCDNo waveforms evoked at the maximum stimulus intensity of 125 dB.

Data from a study in a feline model of NPC disease.[4]

Experimental Protocols

Protocol 1: Ototoxicity Monitoring using Pure-Tone Audiometry

Objective: To monitor for changes in hearing sensitivity during this compound treatment.

Methodology:

  • Baseline Assessment:

    • Conduct a comprehensive audiometric evaluation prior to the first dose of this compound.

    • This should include air conduction thresholds at standard frequencies (0.25, 0.5, 1, 2, 3, 4, 6, and 8 kHz) and extended high frequencies (e.g., 10, 12, 14, 16 kHz).[15][16]

    • Bone conduction thresholds should be measured to determine the type of hearing loss.

    • Speech audiometry and tympanometry should also be performed.[18]

  • Serial Monitoring:

    • Repeat audiometric testing at regular intervals during treatment. For some ototoxic drugs, weekly or bi-weekly monitoring is recommended.[16]

    • The monitoring can focus on the "sensitive range for ototoxicity," which is the highest frequency with a threshold at or below 100 dB SPL and the next six lower adjacent frequencies.[16]

  • Criteria for Significant Threshold Shift:

    • A significant ototoxic change is defined as one of the following, confirmed by a repeat test within 24 hours:

      • A decrease of ≥20 dB at any single test frequency.

      • A decrease of ≥10 dB at any two adjacent frequencies.

      • Loss of response at three consecutive frequencies where responses were previously obtained.[16]

Protocol 2: Preclinical Assessment of Ototoxicity using Auditory Brainstem Response (ABR) in a Rodent Model

Objective: To objectively measure hearing thresholds in an animal model treated with this compound.

Methodology:

  • Animal Preparation:

    • Anesthetize the animal (e.g., with an intraperitoneal injection of Avertin at 300 mg/kg for mice).[17]

    • Ensure deep anesthesia is achieved (e.g., lack of response to a toe pinch).[17]

  • Electrode Placement:

    • Place subdermal needle electrodes at the vertex of the skull (active), underneath the ipsilateral ear (reference), and at the hindlimb (ground).[17]

  • Acoustic Stimulation:

    • Present acoustic stimuli (clicks and tone bursts at various frequencies, e.g., 4, 8, 16, 32 kHz) to the ear canal via a calibrated sound source.

    • Vary the sound pressure level (SPL) in descending steps (e.g., from 90 dB to 10 dB in 5-10 dB steps) to determine the hearing threshold.

  • Recording and Analysis:

    • Record the electrical activity of the auditory nerve and brainstem pathways.

    • Average the responses to multiple stimuli (e.g., 512 presentations) at each SPL.

    • The hearing threshold is defined as the lowest SPL at which a recognizable ABR waveform (typically waves I-V) is present.

Mandatory Visualizations

Adrabetadex_Ototoxicity_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane OHC Plasma Membrane cluster_intracellular Intracellular Space (Outer Hair Cell) This compound This compound (HPβCD) Cholesterol Membrane Cholesterol This compound->Cholesterol Chelation Prestin Prestin Motor Protein Cholesterol->Prestin Interaction Disruption Disruption Membrane Integrity Disruption Prestin->Disruption Caspase8 Activated Caspase-8 Disruption->Caspase8 Triggers Caspase3 Activated Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Executes

Caption: Proposed signaling pathway of this compound-induced ototoxicity in outer hair cells.

Hearing_Monitoring_Workflow start Start of this compound Treatment baseline Baseline Audiometric Assessment (PTA, ABR, OAEs) start->baseline treatment Administer this compound baseline->treatment monitoring Serial Audiometric Monitoring (e.g., weekly/bi-weekly) treatment->monitoring end End of Study treatment->end check Significant Threshold Shift? monitoring->check no_shift Continue Treatment and Monitoring check->no_shift No shift Confirm Shift within 24h check->shift Yes no_shift->treatment confirm_check Shift Confirmed? shift->confirm_check confirm_check->no_shift No action Troubleshooting Action (e.g., Dose Adjustment, Increased Monitoring) confirm_check->action Yes action->treatment

Caption: Experimental workflow for monitoring hearing loss during this compound treatment.

Troubleshooting_Logic cluster_investigation Investigation cluster_action Action issue Issue Detected: - Increased Hearing Threshold - Tinnitus - Inconclusive Behavioral Data confirm Confirm Hearing Threshold Shift issue->confirm assess_tinnitus Assess Tinnitus Characteristics issue->assess_tinnitus objective_test Perform Objective Testing (ABR/OAEs) issue->objective_test dose_adjust Consider Dose Adjustment confirm->dose_adjust freq_monitor Increase Monitoring Frequency confirm->freq_monitor counsel Counsel Subject assess_tinnitus->counsel use_objective Rely on Objective Measures objective_test->use_objective

Caption: Logical relationships in the troubleshooting of this compound-related hearing loss.

References

Technical Support Center: Improving the Therapeutic Index of Adrabetadex in NPC Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Adrabetadex (formerly HPβCD) for the treatment of Niemann-Pick type C (NPC) disease. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to assist in optimizing your experiments and improving the therapeutic index of this compound in NPC models.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.

Issue Question Possible Causes & Solutions
Inconsistent or Lower-than-Expected Efficacy I am not observing the expected reduction in cholesterol storage or improvement in cellular phenotype in my in vitro NPC model. What could be the issue?1. Suboptimal this compound Concentration: The effective concentration of this compound can vary between cell lines. Perform a dose-response study to determine the optimal concentration for your specific NPC mutant fibroblasts.[1]2. Inadequate Treatment Duration: Cholesterol clearance is a time-dependent process. Ensure that the treatment duration is sufficient. Studies have shown that decreased cholesterol accumulation is maintained for several days after removal of cyclodextrin.[2]3. Cell Culture Conditions: High serum concentrations in the culture medium can interfere with the availability of this compound to the cells. Consider reducing the serum concentration during treatment, ensuring cell viability is not compromised.4. This compound Formulation and Stability: Ensure the this compound solution is properly prepared and stored. Although generally stable, improper storage could lead to degradation. It is recommended to use freshly prepared solutions or solutions stored at 2-8°C for a limited time, with stability confirmed by appropriate methods.[3]
My in vivo NPC model is showing high variability in response to this compound treatment. Why?1. Route of Administration: The route of administration significantly impacts drug distribution to the central nervous system (CNS). Intrathecal (IT) or intracerebroventricular (ICV) administration provides more direct access to the brain compared to subcutaneous (SC) or intraperitoneal (IP) injections.[4]2. Dosing Regimen: The frequency and dose of this compound are critical. High doses are often required to achieve a therapeutic effect, but this also increases the risk of toxicity.[5][6] Optimize the dosing regimen for your specific animal model.3. Animal Model Variability: The genetic background and severity of the phenotype can vary between individual animals. Ensure proper randomization and use of a sufficient number of animals to account for biological variability.4. Formulation Issues: Ensure the this compound formulation is consistent between experiments. The degree of substitution and impurity profile of different this compound formulations can vary, potentially impacting efficacy.[7]
Unexpected Toxicity I am observing significant hearing loss in my animal models, even at doses expected to be therapeutic. How can I mitigate this?1. Dose-Dependent Ototoxicity: Hearing loss is a known dose-dependent side effect of this compound.[5][8] Consider reducing the dose or the frequency of administration. In feline models, doses of 7.5 mg IT were found to not alter hearing thresholds, while higher doses did.[6]2. Route of Administration: Direct administration to the CNS can lead to higher local concentrations and increased risk of ototoxicity.[5] Careful titration of the IT/ICV dose is crucial.3. Monitoring: Implement regular auditory function tests (e.g., Brainstem Auditory Evoked Response - BAER) to monitor for early signs of ototoxicity.[5]4. Combination Therapy: Explore combination therapies with other agents that may allow for a lower, less toxic dose of this compound to be used.
I am observing signs of systemic toxicity, such as weight loss or lethargy, in my animal models. What should I do?1. High Systemic Exposure: While direct CNS delivery is often preferred, some systemic absorption is unavoidable. High subcutaneous doses (e.g., 8000 mg/kg in cats) have been associated with pulmonary toxicity.[4] Monitor for signs of systemic toxicity and adjust the dose accordingly.2. Formulation Impurities: Residual propylene glycol from the synthesis of this compound has been suggested as a potential contributor to toxicity. Ensure the use of a high-purity formulation intended for in vivo use.3. Animal Health Status: Pre-existing health conditions in the animals can exacerbate the toxic effects of the drug. Ensure all animals are healthy before starting the experiment.
Issues with Drug Formulation and Delivery I am having trouble dissolving this compound at the desired concentration. What can I do?1. Solubility Limits: this compound has good water solubility, but it can be challenging to prepare highly concentrated solutions. Gentle warming and stirring can aid dissolution.[9]2. pH Adjustment: The pH of the solution can influence the solubility of this compound and its ability to form inclusion complexes. Ensure the pH is within the optimal range for your application.3. Use of Co-solvents: While generally not required for this compound itself, if you are co-administering a poorly soluble drug, the use of a co-solvent might be necessary. However, be cautious as this could impact the stability and toxicity of the formulation.
I am unsure about the stability of my this compound solution for a long-term experiment. How can I assess this?1. Visual Inspection: Regularly inspect the solution for any signs of precipitation or color change.2. Analytical Methods: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to confirm the concentration and purity of this compound in your solution over time.[9]3. Follow Manufacturer's Guidelines: Adhere to the storage conditions recommended by the supplier. Typically, solutions are stored at 2-8°C.

Frequently Asked Questions (FAQs)

A list of common questions regarding the use of this compound in NPC models.

1. What is the mechanism of action of this compound in NPC?

Niemann-Pick type C disease is characterized by the accumulation of unesterified cholesterol and other lipids in lysosomes due to mutations in the NPC1 or NPC2 genes.[10] this compound, a derivative of β-cyclodextrin, has a hydrophobic inner cavity and a hydrophilic exterior. This structure allows it to encapsulate cholesterol and facilitate its transport out of the lysosome, thereby reducing the pathological lipid accumulation.[10] It is believed to act as a cholesterol shuttle, bypassing the defective NPC1/NPC2 protein function.[2]

2. What are the key biomarkers to assess the efficacy of this compound?

Several biomarkers are used to monitor the therapeutic effects of this compound in NPC models:

  • 24(S)-hydroxycholesterol (24S-OHC): This cholesterol metabolite is a marker of cholesterol mobilization in the brain. Increased levels of 24S-OHC in the cerebrospinal fluid (CSF) and plasma after this compound treatment suggest that the drug is effectively mobilizing cholesterol.[11][12]

  • Calbindin D and Fatty Acid-Binding Protein 3 (FABP3): These are markers of neuronal injury. A decrease in their levels in the CSF indicates reduced neurodegeneration.[12][13]

  • Filipin Staining: In cell culture models, staining with filipin allows for the visualization and quantification of unesterified cholesterol accumulation in lysosomes. A reduction in filipin staining is a direct measure of this compound's efficacy at the cellular level.[1][2]

  • Alkyl-lysophosphatidylcholines (alkyl-LPCs): These have been identified as secondary storage metabolites in NPC1 and may serve as potential biomarkers for tracking treatment response.[14]

3. What are the most common animal models used for studying this compound in NPC?

The most widely used animal models for NPC research are:

  • Npc1 knockout mice (Npc1-/-): These mice exhibit a severe NPC phenotype with progressive neurodegeneration and a shortened lifespan, making them suitable for efficacy and survival studies.[14]

  • NPC feline model: Cats with a naturally occurring NPC1 mutation closely mimic the juvenile-onset form of human NPC disease, with similar clinical, neuropathological, and biochemical abnormalities.[14] They are a valuable model for studying disease progression and therapeutic interventions.

4. What is the therapeutic index of this compound and how can it be improved?

The therapeutic index of this compound is relatively narrow, primarily limited by its dose-dependent ototoxicity.[5][8] Improving the therapeutic index involves strategies to enhance efficacy while minimizing toxicity. This can be achieved through:

  • Optimizing the route of administration: Direct CNS delivery (e.g., intrathecal) can increase drug concentration at the target site, potentially allowing for lower systemic doses.[4]

  • Combination therapies: Using this compound in combination with other therapeutic agents may allow for a dose reduction of this compound, thereby decreasing the risk of side effects.

  • Development of new formulations: Research into novel cyclodextrin derivatives or formulations with improved safety profiles is ongoing.

5. Are there any known drug-drug interactions with this compound?

Currently, there is limited information on specific drug-drug interactions with this compound. However, when designing experiments, it is important to consider that this compound can form inclusion complexes with a wide range of molecules. This could potentially alter the pharmacokinetics and pharmacodynamics of co-administered drugs. If using miglustat (Zavesca®), a stable dose should be maintained throughout the study.[15]

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of this compound in NPC models.

Table 1: Preclinical Efficacy of this compound in NPC Animal Models

Animal ModelRoute of AdministrationDosing RegimenKey Efficacy OutcomesReference
Npc1-/- miceSubcutaneous (SC)4000 mg/kg, single or multiple dosesReversed defect in lysosomal cholesterol transport, improved hepatic dysfunction, decreased lipid accumulation, prolonged lifespan.[4]
Npc1-/- miceIntraperitoneal (IP)1500 mg/kg weeklyDecreased hepatic cholesterol storage, delayed onset of tremors.[4]
NPC Cat ModelSubcutaneous (SC)4000 mg/kg & 8000 mg/kg weeklyIncreased survival time compared to untreated cats.[6]
NPC Cat ModelIntrathecal (IT)120 mg every 2 weeksDramatically reduced neurological dysfunction, lipid accumulation in neurons, and Purkinje cell death; extended lifespan.[4]
NPC Cat ModelIntrathecal (IT)15 mg and higherSubstantial neurological benefit.[6]

Table 2: this compound-Induced Ototoxicity in Animal Models

Animal ModelRoute of AdministrationDoseAuditory OutcomeReference
Normal CatsSubcutaneous (SC)8000 mg/kg (single dose)Significant increase in hearing threshold.[5]
Normal CatsIntrathecal (IT)120 mgSignificant increase in hearing threshold.[5]
NPC Cat ModelSubcutaneous (SC)4000 mg/kg & 8000 mg/kg weeklyIncreased hearing threshold.[5]
NPC Cat ModelIntrathecal (IT)> 7.5 mgAlterations in hearing threshold.[6]

Table 3: Biomarker Changes with this compound Treatment in Human Studies

BiomarkerChange with TreatmentSignificanceReference
CSF 24(S)-hydroxycholesterol27.7% median increaseImproved cholesterol transport.[12]
CSF Calbindin D18.3% decreaseReduced neuronal damage.[12]
CSF Fatty Acid-Binding Protein 3 (FABP3)40.5% decreaseReduced neuronal damage.[12]
Plasma 24(S)-hydroxycholesterol AUC8-72Significantly higher than placebo at 900 mg and 1200 mg dosesImproved neuronal cholesterol homeostasis.[16][17]
CSF 24(S)-hydroxycholesterol~2-fold increaseMobilization of stored cholesterol in CNS neurons.[16][17]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: In Vivo Efficacy Study of this compound in an Npc1-/- Mouse Model

Objective: To evaluate the effect of this compound on survival and neurological phenotype in an Npc1-/- mouse model.

Materials:

  • Npc1-/- mice and wild-type littermate controls.

  • This compound (VTS-270 or equivalent).

  • Sterile saline for injection.

  • Animal scale.

  • Filipin solution for staining.

  • Microscope with fluorescence capabilities.

Procedure:

  • Animal Husbandry: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dosing:

    • Begin treatment at postnatal day 7.

    • Administer this compound subcutaneously at a dose of 4000 mg/kg.

    • Prepare the dosing solution by dissolving this compound in sterile saline.

    • Administer the injection once weekly.

    • A control group of Npc1-/- mice should receive vehicle (saline) injections.

  • Monitoring:

    • Monitor animal weight and general health daily.

    • Assess neurological phenotype weekly using a standardized scoring system (e.g., tremor, ataxia, hind-limb clasping).

    • Record the age at which each animal reaches end-stage disease (defined by a specific set of clinical signs, such as inability to right itself within 30 seconds).

  • Tissue Collection and Analysis:

    • At the end of the study or upon reaching end-stage, euthanize the animals.

    • Collect brain and liver tissues.

    • For cholesterol analysis, prepare tissue sections and stain with filipin to visualize unesterified cholesterol.

    • Quantify filipin staining intensity using image analysis software.

  • Data Analysis:

    • Generate Kaplan-Meier survival curves and compare survival between treated and untreated groups using a log-rank test.

    • Analyze neurological scores and body weight data over time using appropriate statistical methods (e.g., repeated measures ANOVA).

    • Compare filipin staining intensity between groups using a t-test or ANOVA.

Protocol 2: Assessment of this compound-Induced Ototoxicity in a Feline Model

Objective: To determine the effect of this compound on auditory function in a feline model.

Materials:

  • Normal or NPC-affected cats.

  • This compound.

  • Sterile saline.

  • Brainstem Auditory Evoked Response (BAER) equipment.

  • Sedatives for the BAER procedure.

Procedure:

  • Baseline Auditory Assessment:

    • Prior to treatment, perform a baseline BAER test on all cats to determine their hearing threshold.

    • Sedate the cat and place electrodes according to the BAER system manufacturer's instructions.

    • Present auditory stimuli (clicks or tones) at varying intensities and record the resulting neural responses.

    • The hearing threshold is defined as the lowest intensity at which a reproducible waveform can be identified.

  • Dosing:

    • Administer this compound via the desired route (e.g., subcutaneous or intrathecal).

    • For intrathecal administration, a dose of 120 mg has been shown to cause hearing loss, while 7.5 mg did not.[5][6]

    • For subcutaneous administration, doses of 4000 mg/kg and 8000 mg/kg have been tested.[5][6]

  • Follow-up Auditory Assessments:

    • Perform BAER tests at regular intervals after this compound administration (e.g., weekly or bi-weekly) to monitor for changes in hearing threshold.

  • Data Analysis:

    • Compare the post-treatment hearing thresholds to the baseline values for each cat.

    • Analyze the change in hearing threshold over time and between different dose groups using appropriate statistical methods.

Visualizations

Signaling Pathways and Experimental Workflows

Adrabetadex_Mechanism_of_Action cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm Cholesterol Accumulated Cholesterol NPC1_defective Defective NPC1/NPC2 Protein Cholesterol->NPC1_defective Blocked Transport Complex This compound-Cholesterol Complex Cholesterol->Complex Adrabetadex_in This compound Adrabetadex_in->Complex Encapsulates Cholesterol_out Cholesterol Complex->Cholesterol_out Shuttles out Experimental_Workflow_In_Vivo start Start: NPC Animal Model (Mouse or Cat) treatment This compound Treatment (e.g., SC or IT) start->treatment monitoring Regular Monitoring: - Survival - Neurological Score - Body Weight - Auditory Function (BAER) treatment->monitoring endpoint Endpoint: - End-stage Disease - Pre-defined Time Point monitoring->endpoint analysis Data Analysis: - Survival Curves - Biomarker Levels - Histopathology endpoint->analysis Therapeutic_Index_Logic Therapeutic_Index Therapeutic Index Efficacy Efficacy (Cholesterol Clearance, Improved Phenotype) Efficacy->Therapeutic_Index Improves Toxicity Toxicity (Ototoxicity) Toxicity->Therapeutic_Index Reduces Dose Dose Dose->Efficacy Increases Dose->Toxicity Increases

References

Technical Support Center: Refinement of Intrathecal Injection Techniques for Adrabetadex

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining intrathecal (IT) injection techniques for Adrabetadex. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is intrathecal injection the chosen route of administration?

This compound (formerly known as VTS-270) is a formulation of 2-hydroxypropyl-β-cyclodextrin designed to treat Niemann-Pick disease type C (NPC).[1] NPC is a rare neurodegenerative disorder characterized by the accumulation of cholesterol and other lipids in lysosomes, leading to progressive neurological damage.[1] this compound's hydrophilic nature makes it difficult to cross the blood-brain barrier.[1] Therefore, intrathecal administration is used to deliver the drug directly into the cerebrospinal fluid (CSF), ensuring it reaches the central nervous system.[1]

Q2: What is the standard clinical protocol for intrathecal this compound injection?

In clinical trials, this compound has been administered intrathecally via lumbar puncture every two weeks.[2] The formulation provided is a 200 mg/mL solution, which is diluted with 0.9% sterile sodium chloride to a total volume of 10 mL for infusion.[3] Doses can be adjusted, with a maximum of 900 mg.[2]

Q3: What are the most common complications associated with the intrathecal injection of this compound?

The most frequently reported complications include hearing loss, post-dural puncture headache (PDPH), back pain, and complications related to the use of indwelling catheters such as migration, kinking, or blockage.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the intrathecal administration of this compound and provides potential solutions and refinement strategies.

Issue 1: High Incidence of Post-Dural Puncture Headache (PDPH)

Q: We are observing a high rate of PDPH in our animal models following intrathecal injection. What procedural modifications can we implement to reduce this?

A: PDPH is a common complication following lumbar puncture, primarily caused by CSF leakage through the dural puncture site.[5] Several factors can be optimized to mitigate this issue:

  • Needle Selection: The choice of spinal needle is a critical factor. Atraumatic (pencil-point) needles, such as the Whitacre or Sprotte needles, are associated with a significantly lower incidence of PDPH compared to conventional cutting (Quincke) needles.[6][7] The atraumatic needles separate dural fibers rather than cutting them, which is thought to facilitate better sealing of the puncture site.

  • Needle Gauge: Using a smaller gauge (larger number) needle can reduce the size of the dural puncture and thereby decrease CSF leakage.[8] However, very small needles can be more difficult to handle and may have a higher failure rate for successful puncture.[7]

  • Bevel Orientation: When using a cutting needle, orienting the bevel parallel to the longitudinal dural fibers may reduce the size of the dural tear and subsequent CSF leakage.

  • Number of Attempts: Multiple attempts at lumbar puncture can increase the risk of PDPH.[8] Ensuring proper technique and using imaging guidance, if necessary, can help improve first-pass success.

Issue 2: Inconsistent Drug Distribution and Efficacy

Q: We are seeing variable results in our experiments, which we suspect might be due to inconsistent drug distribution within the CSF. How can we refine our injection technique to improve consistency?

A: The distribution of a drug within the CSF is influenced by several factors related to the injection technique and the properties of the injectate.

  • Injection Volume and Rate: The volume and rate of injection can impact the initial distribution of the drug. A larger volume or a faster injection rate can lead to a wider initial distribution.[9] However, rapid injections of large volumes can also cause a significant increase in intracranial pressure (ICP), which can be dangerous.[10] It is crucial to find a balance that ensures adequate distribution without compromising safety. Monitoring ICP during preclinical studies can help establish safe parameters.

  • CSF Withdrawal: The volume of CSF withdrawn before injection can influence the final drug concentration and pressure dynamics. While some protocols advocate for withdrawing a volume of CSF equal to the volume of the drug to be injected, the impact of this on drug distribution is not fully elucidated.

  • Patient Positioning: The position of the subject during and immediately after the injection can influence the distribution of hyperbaric or hypobaric solutions due to gravity. For an isotonic solution like this compound, the effect of position is less pronounced but may still play a role in initial mixing.

Issue 3: Catheter-Related Complications

Q: In our long-term studies requiring repeated dosing, we are experiencing issues with our intrathecal catheters, including displacement and blockage. What are the best practices for troubleshooting these problems?

A: Catheter-related issues are a known complication of long-term intrathecal drug delivery.[5][11]

  • Catheter Migration/Dislodgement: This can lead to the drug being delivered to the wrong location (e.g., epidural or subcutaneous space), resulting in a loss of efficacy and potential side effects.[4] Proper anchoring of the catheter at the insertion site is crucial. If migration is suspected, imaging studies can be used to confirm the catheter tip position.[11]

  • Catheter Occlusion/Kinking: Blockage of the catheter can prevent drug delivery. This can be caused by kinking of the catheter tubing or the formation of a granuloma at the catheter tip, particularly with long-term opioid infusions.[12] If an occlusion is suspected, a catheter patency test can be performed. This may involve attempting to aspirate CSF through the catheter port or performing a dye study under fluoroscopy.[12]

  • Infection: Strict aseptic technique during catheter implantation and any subsequent access of the port is essential to prevent infection.[12]

Data Presentation: Impact of Needle Type on PDPH Incidence

The following table summarizes data from various studies on the incidence of post-dural puncture headache with different types of spinal needles.

Needle TypeNeedle GaugeIncidence of PDPH (%)Study Population
Quincke (Cutting)25G23%Patients undergoing elective cesarean section
Whitacre (Pencil-Point)22G8%Patients undergoing elective cesarean section
Quincke (Cutting)25G6%Patients undergoing elective cesarean section
Whitacre (Pencil-Point)25G0%Patients undergoing elective cesarean section
Whitacre (Pencil-Point)25G0%Patients undergoing elective cesarean section
Whitacre (Pencil-Point)27G0%Patients undergoing elective cesarean section

This table is a compilation of data from multiple sources and is intended for comparative purposes.[6][7] Actual incidence rates may vary depending on patient populations and procedural techniques.

Experimental Protocols

Best Practices Protocol for Intrathecal Injection of this compound in a Preclinical Model (e.g., Rat)

This protocol provides a general framework. Specific parameters such as injection volume and rate should be optimized for the specific animal model and experimental goals.

  • Animal Preparation:

    • Anesthetize the animal according to an approved institutional protocol.

    • Shave the area over the lumbar spine.

    • Position the animal in a stereotaxic frame or on a surgical board to flex the spine and widen the intervertebral spaces.

  • Drug Preparation:

    • Prepare the this compound solution under sterile conditions. The clinical formulation is 200 mg/mL, diluted to a final volume of 10 mL with 0.9% sterile saline.[3] For preclinical models, the dose and volume will need to be scaled appropriately.

    • Draw the final solution into a sterile syringe.

  • Lumbar Puncture and Injection:

    • Identify the injection site, typically between the L4-L5 or L5-L6 vertebrae.

    • Aseptically prepare the injection site.

    • Using an appropriate gauge atraumatic spinal needle, insert the needle into the intrathecal space. A characteristic "tail flick" response is often observed upon successful dural puncture.[13]

    • Confirm correct needle placement by observing the outflow of a small amount of clear CSF.

    • Slowly inject the this compound solution over a predetermined time (e.g., 1-2 minutes) to minimize rapid increases in ICP.

    • Withdraw the needle and apply gentle pressure to the injection site.

  • Post-Procedure Monitoring:

    • Monitor the animal for any adverse effects, such as neurological deficits or signs of distress.

    • Provide appropriate post-procedural care as per institutional guidelines.

Visualizations

Experimental Workflow for Intrathecal Injection

G cluster_prep Preparation cluster_injection Injection Procedure cluster_post Post-Procedure Animal_Anesthesia Anesthetize Animal Positioning Position Animal & Aseptic Prep Animal_Anesthesia->Positioning Drug_Formulation Prepare this compound Solution LP Perform Lumbar Puncture Positioning->LP CSF_Confirmation Confirm CSF Flow LP->CSF_Confirmation Injection Inject this compound Slowly CSF_Confirmation->Injection Withdrawal Withdraw Needle Injection->Withdrawal Monitoring Monitor for Adverse Events Withdrawal->Monitoring Recovery Animal Recovery Monitoring->Recovery

Caption: Workflow for intrathecal this compound administration.

Troubleshooting Decision Tree for Adverse Events

G cluster_neuro Neurological Symptoms cluster_systemic Systemic Symptoms Adverse_Event Adverse Event Observed Post-Injection Seizures Seizures/Ataxia Adverse_Event->Seizures Paralysis Paralysis/Paresis Adverse_Event->Paralysis Lethargy Lethargy/Respiratory Depression Adverse_Event->Lethargy PDPH Signs of PDPH (e.g., postural headache) Adverse_Event->PDPH Check_ICP Consider ICP Increase or Direct Needle Trauma Seizures->Check_ICP Check_Catheter Check Catheter Position (if applicable) Paralysis->Check_Catheter Supportive_Care Provide Supportive Care Lethargy->Supportive_Care Review_Technique Review Injection Technique (Needle, etc.) PDPH->Review_Technique

Caption: Troubleshooting common adverse events.

References

Validation & Comparative

A Comparative Guide: Adrabetadex Versus Other Cyclodextrins for Cholesterol Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclodextrins, a class of cyclic oligosaccharides, are widely utilized in pharmaceutical formulations for their ability to encapsulate hydrophobic molecules, thereby enhancing their solubility and stability.[1][2] Adrabetadex, a specific mixture of 2-hydroxypropyl-β-cyclodextrin (HPβCD) isomers, has gained significant attention as an investigational therapy for Niemann-Pick disease type C (NPC), a rare neurodegenerative disorder characterized by the accumulation of cholesterol in lysosomes.[3][4][5] This guide provides an objective comparison of this compound (HPβCD) with other common β-cyclodextrin derivatives, focusing on their efficacy in cholesterol solubilization, cellular cholesterol efflux, and associated cytotoxicity, supported by experimental data and detailed protocols.

Mechanism of Action

Cyclodextrins possess a hydrophilic outer surface and a hydrophobic inner cavity, allowing them to form inclusion complexes with lipophilic molecules like cholesterol.[1][3] This encapsulation facilitates the removal of cholesterol from cellular membranes and lysosomes, promoting its transport and efflux.[3][6] In the context of NPC, this compound directly addresses the core pathology by re-establishing intracellular cholesterol trafficking, which is impaired due to mutations in the NPC1 or NPC2 genes.[5][7][8]

Quantitative Comparison of β-Cyclodextrin Derivatives

The efficacy and safety of cyclodextrins are highly dependent on their specific chemical modifications. The following tables summarize quantitative data comparing key performance indicators for this compound (HPβCD), randomly methylated-β-cyclodextrin (RMβCD), and other derivatives.

Table 1: Cholesterol Solubilization Efficiency

The primary function of cyclodextrins in this context is their ability to solubilize cholesterol. Studies have shown significant differences among derivatives.

Cyclodextrin DerivativeRelative Cholesterol SolubilizationKey Findings
Randomly Methylated-β-CD (RMβCD) ~5-fold higher than HPβCD[9]Methylated β-cyclodextrins consistently show a higher affinity for cholesterol and greater solubilization capacity compared to hydroxypropyl derivatives.[10][11]
This compound (HPβCD) BaselineWhile less potent than methylated versions, HPβCD effectively solubilizes cholesterol and forms stable inclusion complexes.[11][12] Its maximum solubilization multiple for cholesterol can reach nearly 15-fold.[12]
Sulfobutyl Ether-β-CD (SBEβCD) Lower than MβCD and HPβCD[11]Ionic derivatives tend to be less effective at cholesterol solubilization compared to methylated and hydroxypropylated forms.[13]

Data compiled from phase-solubility diagrams and comparative studies.[9][11]

Table 2: Cellular Cholesterol Efflux

The capacity to induce cholesterol efflux from cells is a critical measure of therapeutic potential.

Cyclodextrin DerivativeCellular Cholesterol Efflux (% of total [³H]cholesterol)Experimental Conditions
Methyl-β-CD (MβCD) 50-90%[6][14]10 mM concentration on L-cells over 8 hours.[6][14]
This compound (HPβCD) 50-90%[6][14]10 mM concentration on L-cells over 8 hours.[6][14]
β-Cyclodextrin (unmodified) 50-90%[6][14]10 mM concentration on L-cells over 8 hours.[6][14]

Note: While the total efflux over 8 hours was similar for these three cyclodextrins at 10 mM, the kinetics and efficiency at lower concentrations can vary. MβCD is often considered a more efficient cholesterol-extracting agent.[6][15][16]

Table 3: Comparative Cytotoxicity

A crucial consideration for any therapeutic agent is its safety profile. There is a known correlation between a cyclodextrin's cholesterol complexation ability and its cytotoxicity.[10][17]

Cyclodextrin DerivativeRelative CytotoxicityKey Findings
Methylated-β-CDs (DIMEB, TRIMEB, RMβCD) High[10][13]Methylated derivatives exhibit the highest cytotoxicity, which is linked to their strong interaction with membrane lipids and cholesterol.[10][13] RMβCD was found to be more toxic to retinal explants than HPβCD.[10]
This compound (HPβCD) Low[10][17]Substitution with hydroxypropyl groups drastically decreases cytotoxicity compared to methylated derivatives.[10][17] HPβCD is tolerated by retinal tissue at concentrations as high as 10 mM.[10]
Ionic-β-CDs (e.g., CMBCD) Low[13]Ionic derivatives are generally less toxic than their methylated counterparts.[13]

Experimental Protocols

Detailed and reproducible methodologies are essential for comparative studies. Below are standard protocols for key assays.

Cholesterol Phase-Solubility Assay

This assay determines the concentration of cholesterol that can be solubilized by increasing concentrations of a cyclodextrin.

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of the test cyclodextrin (e.g., 0 to 50 mM).

  • Add an excess amount of cholesterol to each solution.

  • Seal the containers and agitate them at a constant temperature (e.g., 37°C) until equilibrium is reached (typically 24-48 hours).

  • Filter the solutions through a 0.22 µm filter to remove undissolved cholesterol.

  • Quantify the concentration of solubilized cholesterol in the filtrate using a suitable method, such as gas-liquid chromatography (GLC) or a cholesterol oxidase assay.[18]

  • Plot the concentration of solubilized cholesterol against the cyclodextrin concentration to generate a phase-solubility diagram.[9]

Cellular Cholesterol Efflux Assay

This protocol measures the ability of cyclodextrins to remove cholesterol from cultured cells.

Methodology:

  • Cell Culture: Plate cells (e.g., human fibroblasts, CHO cells) in multi-well plates and grow to confluence.

  • Cholesterol Labeling: Incubate the cells with a medium containing a radiolabeled cholesterol tracer (e.g., [³H]cholesterol) for 24-48 hours to allow the tracer to incorporate into cellular cholesterol pools.[16][19]

  • Equilibration: Wash the cells and incubate them in a serum-free medium for a period (e.g., 18-24 hours) to allow the labeled cholesterol to equilibrate among intracellular pools.[19]

  • Efflux Induction: Replace the medium with a serum-free medium containing the test cyclodextrin at the desired concentration. A control well with no cyclodextrin should be included to measure non-specific efflux.[19]

  • Sample Collection: After a defined incubation period (e.g., 2-8 hours), collect the medium (containing the effluxed cholesterol) and lyse the cells to determine the amount of cholesterol remaining.[6][19]

  • Quantification: Measure the radioactivity in both the medium and the cell lysate using liquid scintillation counting.

  • Calculation: Express the cholesterol efflux as the percentage of radioactivity in the medium relative to the total radioactivity (medium + cell lysate).

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of cyclodextrins on cell viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the test cyclodextrins for a specified duration (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to untreated control cells.

Visualizing Workflows and Pathways

Workflow for Cyclodextrin-Mediated Cholesterol Efflux Assay

G cluster_prep Cell Preparation & Labeling cluster_exp Efflux Experiment cluster_analysis Analysis p1 Seed cells in multi-well plates p2 Incubate with [³H]cholesterol (24-48h) p1->p2 p3 Equilibrate in serum-free medium (18h) p2->p3 e1 Incubate cells with Test Cyclodextrin (2-8h) p3->e1 e2 Collect Efflux Medium e1->e2 e3 Lyse Remaining Cells e1->e3 a1 Scintillation Counting (Medium & Lysate) e2->a1 e3->a1 a2 Calculate % Efflux a1->a2

Caption: Workflow of a cellular cholesterol efflux assay.

Mechanism of this compound in Niemann-Pick Type C

G cluster_cell NPC1 Deficient Cell cluster_lysosome Lysosome cluster_er Endoplasmic Reticulum L Accumulated Cholesterol ER Cholesterol Processing (Esterification) L->ER Bypasses NPC1 Block, Restores Trafficking NPC1 Mutated NPC1 Protein AD This compound (HPβCD) AD->L Enters Cell & Forms Complex

References

Comparative Efficacy of Adrabetadex and HPβCD in Niemann-Pick Disease Type C: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Niemann-Pick Disease Type C (NPC) is a rare, autosomal recessive neurodegenerative disorder caused by mutations in the NPC1 or NPC2 genes.[1][2][3] These mutations lead to a fatal disruption of intracellular lipid trafficking, resulting in the accumulation of unesterified cholesterol and other lipids within the late endosomes and lysosomes of virtually all cells.[2][4] The progressive neurodegeneration is the primary cause of mortality.

A leading therapeutic strategy involves the use of 2-hydroxypropyl-β-cyclodextrins (HPβCD), a class of compounds capable of mobilizing trapped cholesterol. This guide provides a comparative analysis of two key investigational drugs within this class: Adrabetadex (VTS-270), a specific mixture of HPβCD isomers, and other formulations of HPβCD, such as Trappsol® Cyclo™, which are also under clinical investigation.

Mechanism of Action: Bypassing the Defective Pathway

In healthy individuals, the NPC1 and NPC2 proteins work in tandem to facilitate the egress of cholesterol from lysosomes.[5][6] In NPC, this pathway is defunct, leading to cholesterol sequestration. HPβCDs are proposed to circumvent this defect. The toroidal structure of the HPβCD molecule features a hydrophobic interior that has a strong affinity for cholesterol.[7][8] It is believed to function as a shuttle, extracting the trapped cholesterol from the lysosomal compartment and facilitating its transport to other cellular destinations for processing or excretion, thereby acting as a surrogate for the dysfunctional NPC1 protein.[5][7]

cluster_0 Healthy Cell Cholesterol Egress cluster_1 Niemann-Pick Type C (NPC) Pathophysiology cluster_2 HPβCD Therapeutic Intervention LDL LDL Particle Endosome Late Endosome / Lysosome LDL->Endosome Endocytosis NPC2 NPC2 Protein Endosome->NPC2 Cholesterol Release NPC1 NPC1 Protein (Transmembrane) NPC2->NPC1 Cholesterol Hand-off Cytoplasm Cholesterol Transport to ER, etc. NPC1->Cytoplasm Egress LDL_npc LDL Particle Endosome_npc Late Endosome / Lysosome (Cholesterol Accumulation) LDL_npc->Endosome_npc Endocytosis Block Endosome_npc->Block NPC1_mut Mutated/Deficient NPC1 or NPC2 Block->NPC1_mut Endosome_ther Late Endosome / Lysosome (Cholesterol Accumulation) HPBCD HPβCD (e.g., this compound) Endosome_ther->HPBCD Binds Cholesterol HPBCD->Endosome_ther Enters Lysosome Cytoplasm_ther Restored Cholesterol Transport HPBCD->Cytoplasm_ther Bypasses Block, Facilitates Egress

Caption: Mechanism of HPβCD action in Niemann-Pick C.

Comparative Clinical Efficacy

Direct head-to-head trials comparing this compound and other HPβCD formulations are not available; however, data from their respective clinical trials provide insights into their efficacy. The primary clinical endpoint in most studies is the change in the NPC Neurological Severity Score (NSS) or the 17-Domain NPC-Clinical Severity Scale (17D-NPC-CSS), which measure disease progression across domains like ambulation, cognition, speech, and swallowing.

Table 1: Clinical Efficacy on Neurological Progression
Drug FormulationAdministrationStudy PhaseKey FindingReference(s)
This compound (VTS-270) Intrathecal (IT)Phase 1/2aSlowed disease progression: Annual NSS increase of 1.22 ± 0.34 points vs. 2.92 ± 0.27 in a historical cohort (p=0.0002).[9][10][11]
Specific domains with slowed progression included ambulation, cognition, and speech.[9][11]
HPβCD (Trappsol® Cyclo™) Intravenous (IV)Phase I/II8 of 9 patients (88.9%) who completed the 48-week study showed improvement in at least two domains of the 17D-NPC-CSS.[12][13]
7 of 9 patients were viewed as clinically improved by treating physicians.[12][13]
Table 2: Key Biomarker Responses

Biomarkers are crucial for assessing target engagement and downstream effects on neuronal health. 24(S)-hydroxycholesterol (24(S)-HC) is a proximal biomarker of cholesterol mobilization in the central nervous system, while Calbindin D and Fatty Acid-Binding Protein 3 (FABP3) are markers of neuronal injury.

Drug FormulationAdministrationBiomarkerResultReference(s)
This compound (VTS-270) Intrathecal (IT)24(S)-HC (CSF)+27.7% median increase from baseline to 52 weeks (p=0.0012).[14]
Calbindin D (CSF)-18.3% decrease, indicating reduced neuronal injury (p=0.0117).[14]
FABP3 (CSF)-40.5% decrease, indicating reduced neuronal injury (p=0.0079).[14]
HPβCD (from NIH trial) Intrathecal (IT)24(S)-HC (CSF/Plasma)Significant post-dose increases observed, particularly at higher doses (900-1200 mg).[9][15]
Table 3: Safety and Tolerability Profile
Drug FormulationAdministrationKey Adverse EventsReference(s)
This compound (VTS-270) Intrathecal (IT)Hearing loss (ototoxicity) is a significant, expected adverse event.[9][16]
Higher incidence of post-dose fatigue, ataxia, back pain, and vomiting compared to sham.[16][17]
HPβCD (Trappsol® Cyclo™) Intravenous (IV)Generally well-tolerated. Most adverse events were reported as transient and mild-to-moderate.[12][13]

Experimental Protocols

The methodologies of the key clinical trials differ primarily in the route of administration, reflecting different strategies for targeting systemic versus central nervous system pathology.

This compound (VTS-270) Phase 2b/3 Trial (NCT02534844)
  • Objective : To evaluate the safety and efficacy of intrathecal this compound in slowing the progression of neurological symptoms in NPC1.

  • Design : A multi-part study including a randomized, sham-controlled phase (Parts A/B) and an open-label extension (Part C).[18]

  • Patient Population : Participants aged 4 to 21 years with a confirmed diagnosis of NPC1 and existing neurological manifestations.[16]

  • Intervention : this compound administered via intrathecal (IT) injection through a lumbar puncture every two weeks.[14][16]

  • Primary Endpoint : Change from baseline to 52 weeks in the 4-item composite score of the NPC Neurological Severity Scale (NPC-SS), including ambulation, fine motor, cognition, and swallowing.[18]

  • Status : The sponsor announced the discontinuation of the program in 2021, stating a lack of clear evidence of benefit and that the treatment risk was higher than the chance of benefit.[16] The Investigational New Drug (IND) application was subsequently transferred to another entity.[19]

HPβCD (Trappsol® Cyclo™) Phase I/II Trial (NCT02912793)
  • Objective : To assess the pharmacokinetics, safety, and efficacy of long-term intravenous HPβCD in pediatric and adult NPC1 patients.[13]

  • Design : A 48-week, multicenter, randomized, double-blind, parallel-group study.[13]

  • Patient Population : Participants aged 2 years and older with a confirmed diagnosis of NPC1.[13]

  • Intervention : HPβCD administered via intravenous (IV) infusion every two weeks across three dose cohorts (1500 mg/kg, 2000 mg/kg, and 2500 mg/kg).[12][13]

  • Primary Endpoints : Safety and tolerability, pharmacokinetics in plasma and CSF. Efficacy was assessed via the 17D-NPC-CSS and other clinical measures.[13]

  • Status : A pivotal Phase 3 trial is ongoing.[20]

cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Endpoint Assessment Screen Patient Screening - Inclusion/Exclusion Criteria - Confirmed NPC1 Diagnosis Consent Informed Consent Screen->Consent Baseline Baseline Assessment - NPC Severity Score (NSS) - Biomarker Sampling (CSF/Plasma) - Audiometry Consent->Baseline Random Randomization (e.g., Drug vs. Sham/Placebo) Baseline->Random Dosing Drug Administration (IT or IV) Every 2 Weeks Random->Dosing Repeat Cycles (e.g., 48-52 weeks) Monitor Safety Monitoring (Adverse Events) Dosing->Monitor Repeat Cycles (e.g., 48-52 weeks) Monitor->Dosing Repeat Cycles (e.g., 48-52 weeks) FollowUp Follow-up Assessments - Periodic NSS/Biomarkers - Audiometry Monitor->FollowUp Final End-of-Study Assessment (e.g., Week 52) FollowUp->Final Analysis Data Analysis - Primary & Secondary Endpoints Final->Analysis

Caption: Generalized workflow for a clinical trial in Niemann-Pick C.

Conclusion and Future Outlook

Both this compound and other investigational HPβCD formulations have demonstrated a clear biological effect in patients with Niemann-Pick Disease Type C. Clinical data suggest that cyclodextrin-based therapies can slow the relentless progression of neurological decline and favorably modulate key biomarkers of cholesterol homeostasis and neuronal injury.[9][12][14]

The primary distinction lies in the route of administration. Intrathecal delivery of this compound was designed to directly address CNS pathology, while intravenous administration of formulations like Trappsol® Cyclo™ targets both systemic and, to the extent it crosses the blood-brain barrier, central disease. Ototoxicity, resulting in hearing loss, remains a significant and consistent adverse event across HPβCD treatments and requires careful management.[9][21]

The development of this compound was halted due to a risk-benefit assessment by its former sponsor, highlighting the challenges in demonstrating clear clinical efficacy in a slowly progressing, heterogeneous rare disease.[16] However, research into HPβCD continues, with ongoing trials for intravenous formulations. The collective data support the foundational mechanism of cyclodextrins as a promising therapeutic avenue for NPC, though further research is essential to optimize delivery, dosing, and long-term safety to fully realize its potential.

References

Validating Adrabetadex Target Engagement in the Central Nervous System: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the target engagement of Adrabetadex in the central nervous system (CNS) for the treatment of Niemann-Pick disease type C (NPC), a rare, progressive neurodegenerative disorder. The primary mechanism of NPC involves impaired intracellular cholesterol trafficking, leading to the accumulation of unesterified cholesterol in lysosomes. This compound, a mixture of 2-hydroxypropyl-β-cyclodextrin isomers, aims to address this by facilitating the removal of cholesterol from lysosomes.[1][2] Validating that this compound reaches its target and exerts its intended biological effect within the CNS is crucial for its clinical development.

This document will compare the biomarker-based approach used for this compound with alternative methods and other therapeutic agents for NPC, providing available experimental data and detailed protocols.

This compound: A Biomarker-Driven Approach to Target Engagement

Intrathecal administration of this compound is designed to directly address the neurological manifestations of NPC.[1] The validation of its target engagement in the CNS relies on the measurement of specific biomarkers in the cerebrospinal fluid (CSF).

Mechanism of Action and Key Biomarkers

This compound is believed to work by sequestering cholesterol from lysosomal accumulations, thereby making it available for cellular metabolism and transport.[1] This proposed mechanism is supported by changes in the following CSF biomarkers:

  • 24(S)-hydroxycholesterol (24S-OHC): This cholesterol metabolite is almost exclusively produced in the brain and is a marker of cholesterol metabolism and mobilization. In NPC, CSF levels of 24S-OHC are typically low. An increase in 24S-OHC following this compound administration suggests that the drug is successfully mobilizing cholesterol from neuronal lysosomes.[1][3][4]

  • Calbindin D and Fatty Acid-Binding Protein 3 (FABP3): These proteins are considered markers of neuronal injury and death. Elevated levels in the CSF are associated with neurodegeneration. A decrease in these markers following treatment with this compound indicates a potential neuroprotective effect.[1][2]

Quantitative Data Summary

The following table summarizes the reported changes in CSF biomarkers following this compound treatment in clinical studies.

BiomarkerBaseline (Pre-treatment)Post-treatmentPercentage Changep-valueCitation(s)
24(S)-hydroxycholesterol (24S-OHC) 0.27 ± 0.20 ng/mL0.43 ± 0.22 ng/mL (48h post-dose)▲ 1.6-fold increase (average)0.0289[3]
BaselineWeek 52▲ 27.7% (median increase)0.0012[2]
Calbindin D BaselineWeek 52▼ 18.3% (median decrease)0.0117[2]
Fatty Acid-Binding Protein 3 (FABP3) BaselineWeek 52▼ 40.5% (median decrease)0.0079[2]

Comparative Analysis of CNS Target Engagement Validation

This section compares the biomarker-based validation of this compound with alternative therapeutic agents for NPC and other validation methodologies.

Alternative Therapeutic Agents for Niemann-Pick Type C

Miglustat

Miglustat is an inhibitor of glucosylceramide synthase, which reduces the accumulation of glycosphingolipids, a secondary consequence of the primary cholesterol trafficking defect in NPC.[5][6] Its approval for NPC in some regions is primarily based on clinical outcomes rather than direct CNS biomarker evidence of target engagement.

  • Validation Method: The efficacy of miglustat is mainly assessed through clinical severity scales, such as the NPC Clinical Severity Scale (NPCCSS), which measure changes in ambulation, manipulation, speech, and swallowing.[5][7]

  • Biomarker Data: Some studies have shown that miglustat treatment is associated with a significant reduction in CSF Calbindin D levels, suggesting a reduction in cerebellar Purkinje cell loss.[6][7] However, a direct and consistent effect on cholesterol metabolism biomarkers like 24S-OHC has not been a primary endpoint for its validation.

Arimoclomol

Arimoclomol is a heat shock protein amplifier that is thought to aid in the proper folding of the NPC1 protein and improve lysosomal function.[8] Similar to miglustat, its clinical development has focused on assessing clinical efficacy.

  • Validation Method: The primary endpoint in clinical trials for arimoclomol has been the change in the 5-domain NPCCSS score.[8][9]

  • Biomarker Data: While the mechanism of action suggests a cellular-level target engagement, specific CNS biomarkers to quantify this engagement are not as well-established as for this compound. Biomarker analysis in studies has been supportive of the mechanism of action but not the primary method of validation.[8][10]

Alternative Methodologies for CNS Target Engagement

Neuroimaging: Positron Emission Tomography (PET)

PET imaging offers a non-invasive method to visualize and quantify biological processes in the brain. For diseases of cholesterol metabolism like NPC, PET could potentially be used to directly visualize target engagement.

  • Approach: This would involve the development of a specific PET radioligand that binds to a target involved in cholesterol metabolism, such as the enzyme CYP46A1 which is responsible for producing 24S-OHC.

  • Current Status: While promising, there are currently no validated PET radioligands for routine clinical use to assess cholesterol homeostasis in the brain. Research is ongoing in this area.

Neurofilament Light Chain (NfL)

NfL is a structural protein of neurons that is released into the CSF and blood upon neuronal damage. It is considered a general marker of neuro-axonal injury.

  • Application in NPC: Elevated levels of NfL are found in the CSF of individuals with NPC.

  • Therapeutic Response: Studies have shown that miglustat therapy is associated with a decrease in CSF NfL levels. In contrast, treatment with this compound did not show a significant decrease in CSF NfL levels in one study. This highlights the complexity of biomarker responses and the need for a multi-faceted approach to assessing therapeutic efficacy.

Comparison Table of CNS Target Engagement Validation Methods

MethodThis compoundMiglustatArimoclomolPET Imaging
Primary Validation Approach CSF Biomarkers (24S-OHC, Calbindin D, FABP3)Clinical Severity Scales (NPCCSS)Clinical Severity Scales (NPCCSS)Direct visualization of target
Direct Target Engagement Evidence High (Changes in cholesterol metabolism and neuronal injury markers)Indirect (Clinical improvement)Indirect (Clinical improvement)Potentially High (if specific ligand is available)
Invasiveness High (Lumbar puncture for CSF collection)Low (Clinical assessment)Low (Clinical assessment)Moderate (Intravenous radiotracer injection)
Quantitative Data Availability Yes (for key biomarkers)Limited (for CNS biomarkers)Limited (for CNS biomarkers)Not yet established for NPC
Regulatory Acceptance Supportive of mechanism of actionPrimary basis for approval in some regionsPrimary basis for clinical trialsInvestigational

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Measurement of 24(S)-hydroxycholesterol in CSF

Principle: Quantification of 24S-OHC in CSF is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.

Protocol Outline:

  • Sample Collection and Preparation:

    • CSF is collected via lumbar puncture.

    • To prevent non-specific binding of 24S-OHC to collection tubes, samples can be collected in tubes containing 2.5% 2-hydroxypropyl-β-cyclodextrin.

    • Samples are centrifuged to remove any cellular debris and stored at -80°C until analysis.

  • Extraction:

    • An internal standard (e.g., a deuterated form of 24S-OHC) is added to the CSF sample.

    • Lipids, including 24S-OHC, are extracted from the CSF using an organic solvent such as a mixture of isopropanol and hexane.

    • The organic phase is separated and evaporated to dryness.

  • Derivatization (Optional but common):

    • The dried extract is derivatized to improve its chromatographic properties and ionization efficiency for mass spectrometry.

  • LC-MS/MS Analysis:

    • The derivatized sample is reconstituted and injected into an LC-MS/MS system.

    • Separation is achieved on a C18 reversed-phase column.

    • Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.

  • Quantification:

    • The concentration of 24S-OHC is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of 24S-OHC.

Measurement of Calbindin D and FABP3 in CSF

Principle: Enzyme-linked immunosorbent assays (ELISAs) are commonly used to quantify Calbindin D and FABP3 in CSF. These assays utilize specific antibodies to capture and detect the target protein.

General ELISA Protocol Outline (specifics may vary by kit manufacturer):

  • Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for either Calbindin D or FABP3.

  • Sample and Standard Addition:

    • CSF samples and a series of standards of known concentrations are added to the wells.

    • The plate is incubated to allow the target protein to bind to the capture antibody.

  • Washing: The plate is washed to remove any unbound substances.

  • Detection Antibody Addition: A biotinylated detection antibody, also specific to the target protein, is added to the wells and the plate is incubated.

  • Washing: The plate is washed again to remove unbound detection antibody.

  • Enzyme Conjugate Addition: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. The plate is incubated.

  • Washing: A final wash step removes any unbound enzyme conjugate.

  • Substrate Addition: A substrate solution (e.g., TMB) is added to the wells. The HRP enzyme catalyzes a color change.

  • Reaction Stoppage: A stop solution is added to terminate the reaction.

  • Data Acquisition and Analysis: The optical density of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of the target protein in the samples is determined by interpolating from the standard curve.[11][12][13][14][15][16][17][18]

Visualizations

Adrabetadex_CNS_Target_Engagement_Pathway cluster_neuron CNS Neuron in NPC cluster_treatment Therapeutic Intervention cluster_biomarkers CSF Biomarkers Lysosome Lysosome with Cholesterol Accumulation Metabolism Cholesterol Metabolism (e.g., CYP46A1) Lysosome->Metabolism Increased Cholesterol Availability Injury Neuronal Injury & Death Lysosome->Injury Reduced Toxicity OHC Increased 24S-OHC Metabolism->OHC Increased Production InjuryMarkers Decreased Calbindin D & FABP3 Injury->InjuryMarkers Reduced Release This compound This compound (Intrathecal) This compound->Lysosome Mobilizes Cholesterol

Caption: this compound CNS Target Engagement and Biomarker Response.

Experimental_Workflow_CSF_Biomarker_Analysis cluster_analysis Biomarker Quantification start Patient with NPC lp Lumbar Puncture (CSF Collection) start->lp processing CSF Processing (Centrifugation, Aliquoting, Storage at -80°C) lp->processing lcms LC-MS/MS for 24S-OHC processing->lcms elisa ELISA for Calbindin D & FABP3 processing->elisa data Data Analysis (Comparison to Baseline/Control) lcms->data elisa->data

Caption: Workflow for CSF Biomarker Analysis in NPC Clinical Trials.

Comparison_Logic cluster_this compound This compound cluster_alternatives Alternatives cluster_validation Validation Approach A_Method Biomarker-based (24S-OHC, Calbindin D, FABP3) A_Evidence Direct Target Engagement A_Method->A_Evidence Alt_Therapy Other Therapies (Miglustat, Arimoclomol) Clinical Clinical Scales (NPCCSS) Alt_Therapy->Clinical Alt_Method Other Methods (PET, NfL) Imaging Neuroimaging Alt_Method->Imaging Indirect_Biomarker General Neuronal Injury (NfL) Alt_Method->Indirect_Biomarker

Caption: Logical Comparison of CNS Target Engagement Validation Approaches.

References

Cross-Validation of Biomarkers for Adrabetadex Therapeutic Response in Niemann-Pick Disease Type C

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Niemann-Pick disease type C (NPC) is a rare, progressive neurodegenerative disorder characterized by the accumulation of unesterified cholesterol and other lipids in lysosomes.[1] Adrabetadex (VTS-270), a derivative of cyclodextrin, has been investigated as a potential therapeutic agent to alleviate this lipid accumulation.[2][3] This guide provides a comparative analysis of key biomarkers used to assess the therapeutic response to this compound, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Analysis of Biomarker Response

The following table summarizes the quantitative changes observed in key biomarkers following treatment with this compound in clinical trials involving NPC patients.

BiomarkerMatrixAnalytical MethodTherapeutic EffectQuantitative ChangeClinical Trial Identifier
24(S)-Hydroxycholesterol (24(S)-OHC) Cerebrospinal Fluid (CSF)Liquid Chromatography-Mass Spectrometry (LC-MS)Increased▲ 27.7% median increase from baseline to week 52 (P = 0.0012)[4]NCT02534844[4]
CSFLC-MSIncreased▲ From a mean of 0.27 ± 0.20 ng/ml to 0.43 ± 0.22 ng/ml ~48 hours post-administration[5]Expanded Access Protocol
Calbindin D CSFNot SpecifiedDecreased▼ 18.3% median decrease from baseline to week 52 (P = 0.0117)[4]NCT02534844[4]
Fatty Acid-Binding Protein 3 (FABP3) CSFNot SpecifiedDecreased▼ 40.5% median decrease from baseline to week 52 (P = 0.0079)[4]NCT02534844[4]
Cholestane-3β,5α,6β-triol (COT) PlasmaGas Chromatography-Mass Spectrometry (GC-MS)Diagnostic MarkerQuantitative data on changes post-Adrabetadex treatment is not readily available in the public domain.Not Applicable
Lysosphingomyelin-509 (Lyso-SM-509) PlasmaLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Diagnostic MarkerQuantitative data on changes post-Adrabetadex treatment is not readily available in the public domain.Not Applicable

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Filipin Staining for Unesterified Cholesterol in Cultured Fibroblasts

This method is a widely used technique to visualize the accumulation of unesterified cholesterol in the lysosomes of NPC patient-derived fibroblasts.

  • Cell Culture: Culture human skin fibroblasts on glass coverslips in a suitable culture medium.

  • Fixation: Fix the cells with a 4% paraformaldehyde solution in phosphate-buffered saline (PBS) for 20-30 minutes at room temperature.

  • Quenching: Quench the fixation reaction by incubating the cells with 1.5 mg/mL glycine in PBS for 10 minutes.

  • Staining: Incubate the cells with a working solution of Filipin III (typically 50 µg/mL in PBS) for 30 minutes to 2 hours at room temperature, protected from light.

  • Washing: Wash the cells multiple times with PBS to remove excess stain.

  • Imaging: Visualize the stained cells using a fluorescence microscope with a UV filter set (excitation ~340-380 nm, emission ~385-470 nm). Filipin fluorescence is prone to rapid photobleaching, so images should be acquired promptly.

Quantification of Cellular Cholesterol

This protocol outlines a method for the quantitative analysis of total cholesterol in cultured cells.

  • Cell Lysis and Lipid Extraction:

    • Wash cultured cells with PBS.

    • Lyse the cells and extract lipids using an appropriate solvent mixture, such as hexane:isopropanol (3:2, v/v).

  • Cholesterol Measurement:

    • The lipid extract is dried and then resuspended in a reaction buffer.

    • Cholesterol is measured using a commercial cholesterol oxidase-based assay kit. This enzymatic reaction produces a colored or fluorescent product that is proportional to the amount of cholesterol present.

    • The absorbance or fluorescence is read using a spectrophotometer or fluorometer.

  • Normalization:

    • The cholesterol content is typically normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).

    • Results are expressed as µg of cholesterol per mg of protein.

Analysis of Cholestane-3β,5α,6β-triol (COT) by GC-MS

This method is used for the quantification of the oxysterol COT in plasma, a key diagnostic biomarker for NPC.[6][7]

  • Sample Preparation:

    • Plasma samples are subjected to alkaline saponification to release the oxysterols.

    • COT is then extracted from the saponified sample using an organic solvent.

  • Derivatization: The extracted COT is chemically derivatized to increase its volatility and improve its chromatographic properties for GC-MS analysis.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The components are separated on a capillary column and detected by the mass spectrometer, allowing for sensitive and specific quantification of COT.

Analysis of Lysosphingomyelin-509 (Lyso-SM-509) by LC-MS/MS

This technique is employed for the sensitive and specific quantification of Lyso-SM-509 in plasma, another important diagnostic biomarker for NPC.[8][9]

  • Sample Preparation: Plasma samples are typically subjected to a protein precipitation step followed by lipid extraction.

  • LC-MS/MS Analysis: The extracted lipids are separated using liquid chromatography and then detected by tandem mass spectrometry. This method allows for the precise identification and quantification of Lyso-SM-509 based on its mass-to-charge ratio and fragmentation pattern.

Mandatory Visualizations

Signaling Pathway: this compound Mechanism of Action

Adrabetadex_Mechanism cluster_lysosome Lysosome cluster_cytoplasm Cytoplasm Lysosomal_Cholesterol Accumulated Cholesterol NPC1 Mutated NPC1 (Non-functional) Lysosomal_Cholesterol->NPC1 Blocked Egress NPC2 Mutated NPC2 (Non-functional) Lysosomal_Cholesterol->NPC2 This compound This compound Lysosomal_Cholesterol->this compound Encapsulation Cholesterol_Complex This compound- Cholesterol Complex This compound->Cholesterol_Complex ER Endoplasmic Reticulum (ER) Cholesterol_Complex->ER Bypasses NPC1/NPC2 Block Cholesterol_Metabolism Restored Cholesterol Metabolism ER->Cholesterol_Metabolism

Caption: this compound bypasses the defective NPC1/NPC2 cholesterol transport pathway in lysosomes.

Experimental Workflow: Filipin Staining

Filipin_Staining_Workflow start Start: Cultured Fibroblasts fixation Fixation (4% PFA) start->fixation quenching Quenching (Glycine) fixation->quenching staining Staining (Filipin III) quenching->staining washing Washing (PBS) staining->washing imaging Fluorescence Microscopy washing->imaging end End: Visualize Cholesterol imaging->end

Caption: Workflow for visualizing cholesterol in cultured cells using Filipin staining.

Logical Relationship: Biomarker Cross-Validation for Therapeutic Response

Biomarker_Validation cluster_mechanism Mechanism of Action cluster_biomarkers Biomarker Response Therapy This compound Treatment Cholesterol_Egress Increased Cholesterol Egress from Lysosomes Therapy->Cholesterol_Egress Neuronal_Damage_Decrease ▼ Calbindin D & FABP3 (Neuronal Damage) Therapy->Neuronal_Damage_Decrease Oxysterol_Change Δ Oxysterols (COT) (Cholesterol Dysregulation) Therapy->Oxysterol_Change Lipid_Change Δ Lyso-SM-509 (Lipid Dysregulation) Therapy->Lipid_Change OHC_Increase ▲ 24(S)-OHC (Cholesterol Mobilization) Cholesterol_Egress->OHC_Increase Therapeutic_Response Assessment of Therapeutic Efficacy OHC_Increase->Therapeutic_Response Neuronal_Damage_Decrease->Therapeutic_Response Oxysterol_Change->Therapeutic_Response Lipid_Change->Therapeutic_Response

Caption: Logical flow from this compound treatment to biomarker response and efficacy assessment.

References

Evaluating the Disease-Modifying Potential of Adrabetadex in Long-Term Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Niemann-Pick disease type C (NPC) is a rare, progressive, and fatal neurodegenerative lysosomal storage disorder. The genetic basis of NPC lies in mutations in the NPC1 or NPC2 genes, which lead to impaired intracellular cholesterol trafficking and subsequent accumulation of unesterified cholesterol and other lipids in lysosomes. This accumulation drives the pathophysiology of the disease, resulting in a wide range of debilitating symptoms, including progressive neurological and visceral deterioration. For researchers and drug development professionals, understanding the landscape of therapeutic interventions is critical. This guide provides a detailed comparison of the investigational drug Adrabetadex with other therapeutic alternatives, focusing on their long-term disease-modifying potential, supported by experimental data and detailed methodologies.

Therapeutic Landscape for Niemann-Pick Disease Type C

The therapeutic landscape for NPC has evolved significantly, with several agents showing potential to modify the course of the disease. This guide focuses on this compound and compares it with approved and investigational therapies.

This compound (VTS-270) is an investigational drug, a proprietary mixture of 2-hydroxypropyl-β-cyclodextrin (HPβCD) isomers, designed to facilitate the clearance of trapped cholesterol from lysosomes.[1][2] Its mechanism involves encapsulating cholesterol, thereby enabling its transport out of the lysosome and reducing the toxic lipid accumulation that is a hallmark of NPC.[1]

Miglustat (Zavesca®) is an inhibitor of glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids. By reducing the production of these lipids, miglustat aims to alleviate the substrate accumulation in the brain.[3] It is approved in Europe and other regions for the treatment of progressive neurological manifestations of NPC.[4]

Arimoclomol (Miplyffa®) , recently approved by the FDA, is a heat shock protein amplifier. It is thought to work by enhancing the cellular protein repair mechanisms to reduce neurodegeneration and slow disease progression.[5][6]

Levacetylleucine (Aqneursa®) is another recently FDA-approved treatment for the neurological manifestations of NPC.[6][7] Its precise mechanism in NPC is still under investigation but it is thought to improve neurological function.

Trappsol® Cyclo™ is an investigational intravenous formulation of hydroxypropyl-beta-cyclodextrin, similar to this compound, aimed at enhancing cholesterol clearance from cells.[8]

AZ-3102 is an investigational, orally available small molecule designed to be a potent and selective inhibitor of two enzymes involved in glycolipid metabolism: glucosylceramide synthase (GCS) and non-lysosomal neutral glucosylceramidase (GBA2).[9]

Comparative Efficacy: Long-Term Clinical Trial Data

The following tables summarize the available long-term clinical trial data for this compound and its comparators, providing a quantitative overview of their disease-modifying potential.

Table 1: this compound Clinical Trial Data
Trial Identifier NCT02534844 (Phase 2b/3)[10][11]
Study Design Prospective, randomized, double-blind, sham-controlled trial.[11]
Participants 58 patients (ages 4-21) with neurological manifestations of NPC1.[11]
Intervention Intrathecal this compound (900 mg, 1200 mg, or 1800 mg) or sham procedure every 2 weeks for 52 weeks.[11]
Primary Outcome Change from baseline in the NPC Neurological Severity Score (NPC-NSS).[11]
Results The study did not meet its primary endpoint; this compound was not found to be better than the sham treatment in improving NPC symptoms based on the NPC-SS and Clinical Global Impression of Change (CGIC) scores after 52 weeks.[11] However, post-hoc analyses of long-term data from this trial and an expanded access program showed a statistically significant survival benefit in patients with infantile-onset NPC treated with this compound compared to matched external controls.[12]
Biomarkers Treatment with this compound led to a 27.7% median increase in cerebrospinal fluid (CSF) levels of 24(S)-hydroxycholesterol (a marker of cholesterol mobilization) and decreases in markers of neuronal injury, calbindin D (-18.3%) and fatty acid-binding protein 3 (FABP3) (-40.5%).[10][13]
Adverse Events Most common adverse events included hearing loss, balance problems, and tiredness.[11]
Table 2: Miglustat Clinical Trial and Observational Data
Study Design Large retrospective observational study and various clinical trials.[3][4]
Participants Data from 789 patients across five national cohorts and the NPC Registry.[3]
Primary Outcome Survival and stabilization of neurological manifestations.[3][4]
Results Miglustat treatment was associated with a significant reduction in the risk of mortality (Hazard Ratio = 0.51). The positive effect on survival was consistent across all age-at-neurological-onset subgroups.[3] Long-term follow-up studies (up to 96 months) suggest that miglustat can improve or stabilize neurological manifestations, particularly in patients with juvenile or adult-onset NPC.[4] However, some studies suggest it does not arrest cognitive decline.[14]
Adverse Events Commonly reported side effects include gastrointestinal issues such as diarrhea and weight loss.
Table 3: Arimoclomol (Miplyffa®) Clinical Trial Data
Trial Identifier NCT02612129 (Phase 2/3)[15]
Study Design Randomized, double-blind, placebo-controlled trial.[15]
Participants 50 patients (ages 2-18) with NPC.[15]
Intervention Oral Arimoclomol or placebo three times daily for 12 months, many in combination with miglustat.[15][16]
Primary Outcome Change in 5-domain NPC Clinical Severity Scale (NPC-CSS) score.[15]
Results At 12 months, the mean progression in the 5-domain NPC-CSS was 0.76 with Arimoclomol versus 2.15 with placebo. In the subgroup also receiving miglustat, Arimoclomol resulted in disease stabilization.[15] An open-label extension showed sustained reduction in disease progression for up to 5 years.[5]
Adverse Events Most common adverse reactions were upper respiratory tract infection, diarrhea, and decreased weight.[17]
Table 4: Levacetylleucine (Aqneursa®) Clinical Trial Data
Trial Identifier NCT05163288 (Phase 3)[18]
Study Design Randomized, double-blind, placebo-controlled, crossover trial.[18]
Participants 60 patients with a confirmed diagnosis of NPC.[18]
Primary Outcome Change in the functional Scale for the Assessment and Rating of Ataxia (fSARA).[18]
Results After 12 weeks, patients treated with Levacetylleucine showed a greater improvement in fSARA score compared to placebo. The mean change from baseline SARA score was -1.97 for the treatment group versus -0.60 for the placebo group.[18]
Adverse Events The most common adverse reactions were abdominal pain, upper respiratory tract infections, vomiting, and dysphagia.[7]
Table 5: Trappsol® Cyclo™ Clinical Trial Data
Trial Identifier NCT02912793 (Phase 1/2)[19]
Study Design Multicenter, randomized, double-blind, parallel-group, 48-week study.[19]
Participants 12 patients (ages 2-39) with a confirmed diagnosis of NPC1.[19]
Intervention Intravenous Trappsol® Cyclo™ at three different dosages (1500 mg/kg, 2000 mg/kg, or 2500 mg/kg) every 2 weeks for 48 weeks.[19]
Results The treatment improved clinical signs and symptoms and was generally well tolerated. 88.9% of patients who completed the study improved in at least two domains of the 17-Domain NPC-CSS.[8] A Phase 3 study (TransportNPC, NCT04860960) is ongoing.[20]
Adverse Events The adverse effect profile was in line with previous findings.
Table 6: AZ-3102 Preclinical and Early Clinical Data
Study Design Preclinical studies in NPC mouse models and a Phase 1 first-in-human study in healthy volunteers. A Phase 2 study (RAINBOW, NCT05758922) is ongoing.[9][21]
Mechanism of Action Dual inhibitor of glucosylceramide synthase (GCS) and non-lysosomal neutral glucosylceramidase (GBA2).[9]
Preclinical Results In an NPC mouse model, AZ-3102 reduced tremor levels and significantly spared cerebellar Purkinje cells.[22]
Phase 1 Results The study in healthy volunteers showed a positive safety and tolerability profile.[22]
Current Status A Phase 2 trial is currently enrolling patients with GM2 gangliosidosis and NPC.[21]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are protocols for key experiments cited in the evaluation of these therapies.

Niemann-Pick C Neurological Severity Score (NPC-NSS)

The NPC-NSS is a validated scale used to assess the severity of neurological manifestations in NPC.

  • Objective: To quantitatively measure the progression of neurological symptoms in NPC.

  • Procedure: A trained clinician evaluates the patient across 17 domains: ambulation, fine motor skills, swallowing, speech, cognition, memory, auditory, oculomotor function (saccadic eye movements, vertical gaze), seizures, cataplexy, dystonia, tremor, ataxia, hearing, and incontinence. Each domain is scored on a scale, with higher scores indicating greater severity. The total score provides a comprehensive measure of the patient's neurological status. For some clinical trials, a subset of these domains (e.g., a 5-domain scale) is used as the primary endpoint.[15]

Filipin Staining for Unesterified Cholesterol

This is the gold standard for diagnosing NPC and for assessing the efficacy of treatments in clearing cholesterol at a cellular level.

  • Objective: To visualize the accumulation of unesterified cholesterol in cultured fibroblasts.

  • Protocol:

    • Cell Culture: Patient-derived fibroblasts are cultured in a suitable medium.

    • LDL Incubation: Cells are incubated with low-density lipoprotein (LDL) to induce cholesterol uptake.

    • Fixation: The cells are washed and fixed with paraformaldehyde.

    • Staining: The fixed cells are stained with a filipin solution. Filipin is a fluorescent compound that specifically binds to unesterified cholesterol.

    • Microscopy: The cells are visualized using a fluorescence microscope. In NPC fibroblasts, a characteristic perinuclear accumulation of fluorescent cholesterol is observed. The intensity of this fluorescence can be quantified to assess the effect of a therapeutic agent.[23]

Biomarker Analysis: 24(S)-hydroxycholesterol (24S-HC)

24S-HC is a brain-specific cholesterol metabolite and a promising biomarker for NPC.

  • Objective: To measure the levels of 24S-HC in cerebrospinal fluid (CSF) or plasma as an indicator of cholesterol metabolism in the central nervous system.

  • Protocol:

    • Sample Collection: CSF is collected via lumbar puncture, and blood samples are collected for plasma.

    • Sample Preparation: Samples undergo liquid-liquid extraction with an organic solvent like methyl-tert-butyl ether. For CSF samples, 2-hydroxypropyl-β-cyclodextrin may be added to prevent nonspecific binding of 24S-HC.[24]

    • Derivatization: The extracted samples are derivatized with nicotinic acid to enhance detection.[24]

    • Quantification: The levels of 24S-HC are quantified using a highly sensitive two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-MS/MS) assay.[24]

Visualizing Molecular Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to NPC and its treatments.

NPC_Pathophysiology cluster_Cell Cell LDL LDL (Low-Density Lipoprotein) LDLR LDL Receptor LDL->LDLR Binds Endosome Early Endosome LDLR->Endosome Internalization Late_Endosome Late Endosome/ Lysosome Endosome->Late_Endosome Maturation NPC2 NPC2 Protein Late_Endosome->NPC2 Binds Cholesterol Lysosomal_Storage Lysosomal Accumulation of Unesterified Cholesterol Late_Endosome->Lysosomal_Storage Mutation in NPC1 or NPC2 NPC1 NPC1 Protein ER Endoplasmic Reticulum NPC1->ER Cholesterol Efflux NPC2->NPC1 Transfers Cholesterol Cholesterol Free Cholesterol Golgi Golgi Apparatus ER->Golgi Cell_Membrane Cell Membrane Golgi->Cell_Membrane

Caption: Pathophysiology of Niemann-Pick Disease Type C.

Adrabetadex_MOA cluster_Lysosome Late Endosome/Lysosome Trapped_Cholesterol Accumulated Unesterified Cholesterol This compound This compound (HPβCD) Trapped_Cholesterol->this compound Encapsulation Cholesterol_Complex This compound-Cholesterol Complex This compound->Cholesterol_Complex Cellular_Metabolism Cellular Cholesterol Metabolism Cholesterol_Complex->Cellular_Metabolism Facilitates Efflux

Caption: Mechanism of Action of this compound.

Clinical_Trial_Workflow cluster_Workflow Clinical Trial Workflow for NPC Therapies Patient_Recruitment Patient Recruitment (Confirmed NPC Diagnosis) Baseline_Assessment Baseline Assessment (NPC-NSS, Biomarkers, etc.) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm Treatment Group (e.g., this compound) Randomization->Treatment_Arm Control_Arm Control Group (Placebo or Sham) Randomization->Control_Arm Follow_Up Long-Term Follow-up (Regular Assessments) Treatment_Arm->Follow_Up Control_Arm->Follow_Up Data_Analysis Data Analysis (Efficacy and Safety) Follow_Up->Data_Analysis Outcome Primary & Secondary Outcomes Data_Analysis->Outcome

Caption: Generalized Clinical Trial Workflow for NPC Therapies.

Conclusion

The landscape of therapeutic options for Niemann-Pick disease type C is rapidly evolving. While this compound has shown some promise in long-term survival benefits for infantile-onset NPC and favorable biomarker changes, its Phase 2b/3 trial did not meet its primary endpoint, highlighting the complexities of developing treatments for this devastating disease. In contrast, Miglustat has a longer history of use and has demonstrated stabilization of neurological symptoms in certain patient populations. The recent FDA approvals of Arimoclomol and Levacetylleucine mark significant progress, offering new hope for patients. Furthermore, investigational therapies like Trappsol® Cyclo™ and AZ-3102 are advancing through clinical trials, potentially offering alternative mechanisms of action. For researchers and drug developers, a thorough understanding of the comparative data, mechanisms of action, and experimental methodologies is essential for advancing the field and ultimately improving the lives of individuals with NPC. This guide provides a foundational resource for these ongoing efforts.

References

A Comparative Guide: Gene Therapy Approaches Versus Adrabetadex for Niemann-Pick Disease Type C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Niemann-Pick disease type C (NPC) is a rare, autosomal recessive neurodegenerative disorder characterized by the accumulation of unesterified cholesterol and other lipids within lysosomes.[1] The majority of cases are caused by mutations in the NPC1 gene, which encodes a large transmembrane protein crucial for intracellular cholesterol trafficking.[2] The resulting cellular dysfunction leads to a progressive and devastating clinical course, including hepatosplenomegaly, ataxia, dystonia, and cognitive decline, ultimately leading to premature death.[3] The urgent need for effective therapies has driven the development of diverse treatment strategies, with gene therapy and Adrabetadex (a cyclodextrin-based therapy) emerging as prominent contenders.

This guide provides an objective comparison of these two therapeutic modalities, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Restoring Cellular Homeostasis

The therapeutic strategies for NPC aim to address the fundamental cellular pathology: the toxic accumulation of cholesterol and other lipids due to dysfunctional NPC1 protein. Gene therapy and this compound approach this problem from different angles.

Gene Therapy: The primary goal of gene therapy for NPC is to introduce a functional copy of the NPC1 gene to compensate for the mutated, non-functional version.[4] Adeno-associated viruses (AAVs), particularly serotype 9 (AAV9), are the most commonly used vectors due to their ability to cross the blood-brain barrier and transduce neuronal cells.[3][5] By providing the genetic blueprint for a correct NPC1 protein, this approach aims to restore the natural mechanism of cholesterol transport out of the lysosome, thereby addressing the root cause of the disease.[4]

This compound (2-hydroxypropyl-β-cyclodextrin): this compound is a cyclic oligosaccharide that is thought to act as a cholesterol-sequestering agent.[6] Its mechanism of action involves facilitating the mobilization and clearance of cholesterol and other lipids that have accumulated in the lysosomes.[6] By binding to cholesterol, this compound is believed to promote its transport out of the lysosome, bypassing the defective NPC1 protein and helping to restore cellular lipid homeostasis.[6] It also appears to have beneficial effects on other cellular processes disrupted in NPC, such as enhancing autophagy.[6]

Signaling Pathways in Niemann-Pick Type C

Mutations in the NPC1 gene disrupt the normal trafficking of cholesterol from the late endosome/lysosome to other cellular compartments like the endoplasmic reticulum and plasma membrane. This initial defect triggers a cascade of downstream pathological events. The accumulation of cholesterol and other lipids within the lysosome leads to lysosomal dysfunction, which in turn impairs autophagy, the cellular process for degrading and recycling damaged components.[7] This disruption in cellular "housekeeping" contributes to further cellular stress and ultimately, neurodegeneration.[8]

Caption: Pathological cascade in Niemann-Pick Type C.

Preclinical and Clinical Data: A Head-to-Head Comparison

The efficacy of gene therapy has been primarily evaluated in preclinical mouse models of NPC, while this compound has progressed through clinical trials in human patients. This section presents a comparative summary of the available quantitative data.

Gene Therapy: Preclinical Efficacy in Mouse Models

Numerous studies have demonstrated the potential of AAV9-mediated NPC1 gene therapy in the Npc1-/- mouse model, which recapitulates many features of the human disease.

Study (Vector) Dose (vector genomes) Administration Route Age at Treatment Median Survival (Treated vs. Untreated) Key Motor Function Outcomes
Chandler et al. (AAV9-CamKII-NPC1)[4][9]2.6 x 1011Retro-orbitalNeonatal97 days vs. 69 daysGrossly improved motor function.
Chandler et al. (AAV9-CamKII-NPC1)[4][9]1.3 x 1012Retro-orbitalWeaning103 days vs. 69 daysGrossly improved motor function.
Chandler et al. (AAV9-EF1a-NPC1)[4][9]1.2 x 1012Retro-orbitalWeaning166 days vs. 69 daysDelayed motor decline.
Optimization Study (AAV9-EF1a-hNPC1)[3][10]7.87 x 1012 vg/kg (Low)Retro-orbital4 weeks11.4 weeks vs. 10.6 weeks-
Optimization Study (AAV9-EF1a-hNPC1)[3][10]1.28 x 1014 vg/kg (Medium)Retro-orbital4 weeks21.5 weeks vs. 10.6 weeksDelayed disease progression.
Optimization Study (AAV9-EF1a-hNPC1)[3][10]3.06 x 1014 vg/kg (High)Retro-orbital4 weeks34.6 weeks vs. 10.6 weeksDelayed disease progression.
Hughes et al. (AAV9-hNPC1)[11]4.6 x 109IntracerebroventricularNewbornIncreased lifespan (data not quantified in abstract)Normalization or improvement in neurological and locomotor function.
Matsui et al. (AAV9/3-CMV-hNPC1)[12]1.35 x 1011Intracerebroventricular & Cisterna Magna4-5 days>28 weeks vs. <16 weeksSignificant improvement in rotarod test performance.
This compound: Clinical Trial Data

Clinical trials of this compound have provided insights into its safety and efficacy in patients with NPC.

Trial Identifier Phase Patient Population Dose and Administration Key Efficacy Endpoints & Outcomes
NCT02534844[13]2b/3Children with NPC1Intrathecal, every 2 weeksBiomarkers: 27.7% median increase in CSF 24(S)-hydroxycholesterol (p=0.0012), suggesting improved cholesterol transport. 18.3% decrease in Calbindin D (p=0.0117) and 40.5% decrease in FABP3 (p=0.0079), indicating reduced neuronal damage.[13]
Mandos Health Analysis (2025)[14][15]-Infantile-onset NPCIntrathecalSurvival: Statistically significant increase in overall survival in treated participants compared to matched, untreated external controls.[14][16]
NCT03471143[17]1/2aInfants with NPC and liver diseaseIntravenous, twice weekly for 6 weeks (500-1000 mg/kg)To evaluate the reduction of liver damage.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the typical experimental protocols for preclinical gene therapy studies and clinical trials of this compound.

AAV-mediated Gene Therapy in NPC1 Mouse Models

Gene_Therapy_Workflow cluster_Vector_Production Vector Production cluster_Animal_Study Animal Study AAV_Plasmid AAV Plasmid (containing NPC1 gene) Cell_Culture HEK293T Cell Transfection AAV_Plasmid->Cell_Culture Packaging_Plasmids Packaging & Helper Plasmids Packaging_Plasmids->Cell_Culture Vector_Purification Vector Purification & Titer Measurement Cell_Culture->Vector_Purification Vector_Administration Vector Administration (e.g., Retro-orbital) Vector_Purification->Vector_Administration NPC1_Mice Npc1-/- Mouse Model NPC1_Mice->Vector_Administration Monitoring Monitoring: - Survival - Weight - Motor Function Vector_Administration->Monitoring Tissue_Analysis Post-mortem Analysis: - Histopathology - Cholesterol levels Monitoring->Tissue_Analysis

Caption: Experimental workflow for AAV gene therapy in NPC1 mice.

1. Vector Construction and Production:

  • Plasmid Construction: A human NPC1 cDNA is cloned into an AAV vector plasmid. A promoter, such as the ubiquitous EF1α or the neuron-specific CamKII, is included to drive gene expression.[4][9]

  • AAV Production: The AAV vector plasmid, along with packaging and helper plasmids, is transfected into a cell line like HEK293T to produce recombinant AAV9 particles.

  • Purification and Titer: The viral particles are purified from the cell lysate and the vector genome titer is determined by quantitative PCR.

2. Animal Model and Administration:

  • Animal Model: The Npc1m1N/J (Npc1-/-) mouse model is commonly used.[4]

  • Administration: The AAV9 vector is typically administered via a single retro-orbital or intracerebroventricular injection at a specific age (e.g., neonatal or weaning).[4][11] Doses are calculated as vector genomes (vg) per mouse or per kilogram.[3][10]

3. Outcome Measures:

  • Survival: Kaplan-Meier survival curves are generated to compare treated and untreated mice.

  • Motor Function: Tests such as the rotarod test are used to assess motor coordination and balance.[12]

  • Histopathology: Brain sections, particularly the cerebellum, are analyzed for Purkinje cell loss, a hallmark of NPC.

  • Biochemical Analysis: Cholesterol accumulation in tissues like the liver and brain is quantified using methods like filipin staining.

This compound Administration in Clinical Trials

Adrabetadex_Workflow cluster_Patient_Enrollment Patient Enrollment cluster_Treatment_Monitoring Treatment & Monitoring Inclusion_Criteria Inclusion Criteria: - Confirmed NPC1 diagnosis - Neurological symptoms Informed_Consent Informed Consent Inclusion_Criteria->Informed_Consent Exclusion_Criteria Exclusion Criteria: - Contraindications to LP LP_Administration Intrathecal Administration via Lumbar Puncture (every 2 weeks) Informed_Consent->LP_Administration Dose_Escalation Dose Titration (e.g., 400mg to 900mg) LP_Administration->Dose_Escalation Safety_Monitoring Safety Monitoring: - Adverse Events - Audiology LP_Administration->Safety_Monitoring Efficacy_Assessment Efficacy Assessment: - Biomarkers (CSF) - Clinical Scales LP_Administration->Efficacy_Assessment

Caption: Workflow for this compound clinical trials.

1. Patient Population:

  • Inclusion Criteria: Patients with a confirmed diagnosis of NPC1 and exhibiting neurological symptoms are enrolled. Age ranges can vary depending on the specific trial.[18]

  • Exclusion Criteria: May include contraindications to lumbar puncture or hypersensitivity to cyclodextrins.

2. Drug Administration:

  • Route: this compound is administered intrathecally via lumbar puncture.[19]

  • Dosing Regimen: Typically administered every two weeks.[19] Doses may be escalated based on tolerance, for example, from 400 mg up to 900 mg.[19]

3. Outcome Measures:

  • Safety: Monitoring for adverse events, with a particular focus on hearing loss, which is a known potential side effect.[20]

  • Biomarkers: Cerebrospinal fluid (CSF) is collected to measure levels of 24(S)-hydroxycholesterol (a marker of cholesterol metabolism) and markers of neuronal injury like Calbindin D and FABP3.[13]

  • Clinical Efficacy: While some trials have not shown significant differences in efficacy measures compared to placebo, other analyses suggest a survival benefit in certain patient populations.[14][20]

Future Directions and Conclusion

Both gene therapy and this compound represent significant advancements in the therapeutic landscape for Niemann-Pick type C.

Gene therapy offers the potential for a one-time, curative treatment by addressing the genetic root of the disease. Preclinical data in mouse models are highly encouraging, demonstrating substantial increases in lifespan and improvements in motor function.[4][10] However, the translation of this approach to the clinic faces challenges, including ensuring long-term safety and efficacy, determining the optimal vector and promoter for widespread and sustained gene expression in the central nervous system, and navigating the complexities of manufacturing and regulatory approval.[21][22]

This compound has the advantage of having been studied in human clinical trials, providing valuable data on its safety profile and biological activity in patients.[13][14] The observed improvements in biomarkers of cholesterol metabolism and neuronal injury, along with evidence of a survival benefit in infantile-onset NPC, are promising.[13][14] However, the requirement for repeated intrathecal injections poses a significant burden on patients and their families, and the clinical efficacy in slowing disease progression requires further investigation. The development of this compound has also faced regulatory hurdles.[23]

Ultimately, the choice between these and other emerging therapies will depend on a comprehensive evaluation of their long-term safety, efficacy, and the specific needs of individual patients. Continued research, including head-to-head comparative studies where feasible, will be crucial in defining the optimal treatment paradigm for this devastating disease. The ongoing efforts in both gene therapy and small molecule development provide a strong sense of hope for patients and families affected by Niemann-Pick type C.

References

Adrabetadex Shows Promise in Extending Survival for Infantile-Onset Niemann-Pick Disease Type C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, new analyses of Adrabetadex (formerly VTS-270) suggest a significant survival benefit for patients with infantile-onset Niemann-Pick disease type C (NPC), a rare and fatal neurodegenerative disorder. This comparison guide synthesizes the available data on this compound and places it in the context of other therapeutic alternatives and the natural progression of the disease.

Niemann-Pick disease type C is a lysosomal storage disorder caused by mutations in the NPC1 or NPC2 gene, leading to the accumulation of cholesterol and other lipids in various tissues, particularly the brain.[1][2] The infantile-onset form, with neurological symptoms appearing before the age of six, is particularly aggressive and associated with rapid decline and a shortened lifespan.[1][3]

Recent data from clinical trials and an expanded access program for this compound, a proprietary mixture of 2-hydroxypropyl-β-cyclodextrin isomers, have shown a statistically significant and clinically meaningful increase in survival compared to matched external controls.[3][4][5][6] While specific quantitative data such as hazard ratios and median survival times from these recent analyses are not yet fully published, the findings have been highlighted as significant at major neurology conferences.[3][7] The FDA has granted Breakthrough Therapy Designation to this compound for infantile-onset NPC based on this survival data.[2]

Comparative Survival Data

The following table summarizes the available quantitative data on survival outcomes for various treatment options and the natural history of infantile-onset NPC.

Treatment/CohortStudy PopulationKey Survival FindingsSource
This compound Infantile-onset NPC (neurological symptoms <6 years)Statistically significant and clinically meaningful increase in survival compared to matched, untreated external controls. Specific hazard ratio and median survival data from latest analyses are not yet publicly available.[3][4][6]
Miglustat Early-infantile onset NPC (<2 years)French Retrospective Study: Median survival of 5.56 years (treated) vs. 4.42 years (untreated). The difference was not statistically significant (p=0.11).[7]
Early-infantile onset NPC (<2 years)Large Retrospective Study: Hazard Ratio of 0.671 for mortality in the early infantile-onset subgroup (not statistically significant).
Arimoclomol NPC patients (including infantile-onset)Data primarily focuses on slowing disease progression as measured by the 5-domain NPC Clinical Severity Scale (NPCCSS). No direct survival benefit data for the infantile-onset subgroup is currently available.[8]
Natural History Early-infantile onset NPC (<2 years)Mean age of death is approximately 5.6 years.[9]
Infantile-onset NPCIndividuals with neurological symptoms evident by 18 months typically die before the age of 5.

Experimental Protocols

This compound Survival Analysis Methodology

The survival benefit of this compound in infantile-onset NPC was assessed through a rigorously conducted investigation comparing treated participants to matched external controls.[5]

  • Patient Population: The analysis included participants with infantile-onset NPC (neurological symptom onset before six years of age) who received intrathecal this compound through clinical trials and an ongoing expanded access program.[3][5]

  • Control Group: The control group consisted of matched, untreated external controls derived from four major natural history databases or publications.[3][4] This approach is crucial for rare diseases where a placebo-controlled trial may not be feasible or ethical.

  • Administration: this compound is administered intrathecally, meaning it is injected directly into the cerebrospinal fluid, to bypass the blood-brain barrier and target the neurological manifestations of NPC.[10]

  • Data Collection: The analyses incorporated long-term treatment and survival data to provide a comprehensive understanding of the drug's impact on disease progression and mortality.[3]

Miglustat Survival Analysis

The data for miglustat in early-infantile onset NPC comes from a national retrospective study in France.

  • Patient Population: The study included patients with NPC with neurological onset before the age of two. Ten patients were in the treated group and 16 in the untreated group.

  • Data Analysis: Survival curves were generated using the Kaplan-Meier method and compared using a log-rank test.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound's therapeutic potential stems from its ability to address the core pathology of NPC. By acting as a cholesterol-complexing and -solubilizing agent, it facilitates the transport of accumulated cholesterol out of the lysosomes, thereby restoring intracellular cholesterol trafficking.[3] This is supported by biomarker data showing an increase in cerebrospinal fluid levels of 24(S)-hydroxycholesterol, a metabolite of cholesterol that is typically low in NPC patients, and a decrease in markers of neuronal injury.[3][9]

Adrabetadex_Mechanism cluster_cell NPC Patient's Neuron cluster_treatment Therapeutic Intervention Lysosome Lysosome with Cholesterol Accumulation Cholesterol Free Cholesterol Lysosome->Cholesterol Impaired Egress Healthy_Metabolism Restored Cholesterol Metabolism & Reduced Neuronal Injury Lysosome->Healthy_Metabolism Facilitates Cholesterol Transport NPC1_Protein Mutated NPC1/NPC2 Protein This compound This compound This compound->Lysosome Enters Lysosome

Caption: Mechanism of this compound in NPC neurons.

Experimental Workflow for Survival Assessment

The assessment of this compound's survival benefit followed a structured workflow, from patient identification to data analysis.

Survival_Assessment_Workflow Patient_Identification Patient Identification (Infantile-Onset NPC) Treatment_Arm Treatment Arm: This compound Administration (Clinical Trials & EAP) Patient_Identification->Treatment_Arm Control_Arm Control Arm: Matched External Controls (Natural History Data) Patient_Identification->Control_Arm Data_Collection Long-term Follow-up & Survival Data Collection Treatment_Arm->Data_Collection Control_Arm->Data_Collection Statistical_Analysis Statistical Analysis (e.g., Kaplan-Meier, Hazard Ratio) Data_Collection->Statistical_Analysis Outcome Assessment of Survival Benefit Statistical_Analysis->Outcome

References

Meta-analysis of Clinical Trial Data for Adrabetadex in Niemann-Pick Disease Type C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a meta-analysis of clinical trial data for Adrabetadex (VTS-270) in the treatment of Niemann-Pick disease type C (NPC), offering a comparative perspective against other therapeutic alternatives, namely Miglustat and Arimoclomol. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative data, details experimental protocols, and visualizes key biological and procedural pathways to facilitate an objective evaluation of these treatments.

Introduction to Niemann-Pick Disease Type C and Therapeutic Strategies

Niemann-Pick disease type C is a rare, autosomal recessive neurovisceral lipid storage disorder characterized by the accumulation of unesterified cholesterol and glycolipids within the lysosomal/late endosomal system.[1][2] Mutations in the NPC1 gene (in approximately 95% of cases) or the NPC2 gene are responsible for this condition, leading to impaired intracellular lipid trafficking.[2] The progressive neurological deterioration is a hallmark of the disease and the primary target for therapeutic intervention.

Current therapeutic strategies for NPC aim to address the underlying cellular pathology. This guide focuses on three key investigational and approved drugs:

  • This compound (VTS-270): A proprietary mixture of 2-hydroxypropyl-β-cyclodextrin isomers designed to facilitate the transport of cholesterol out of lysosomes.

  • Miglustat (Zavesca®): A substrate reduction therapy that inhibits glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids.[3][4]

  • Arimoclomol (Miplyffa™): A heat shock protein amplifier that targets protein misfolding and aims to improve lysosomal function.[5][6]

Comparative Efficacy of this compound and Alternatives

The clinical development of this compound has yielded mixed results. While it has shown promise in preclinical models and demonstrated a survival benefit in patients with infantile-onset NPC, its efficacy in broader patient populations, as measured by standard clinical severity scales, has not been definitively established in clinical trials.[7][8] In contrast, Arimoclomol has shown a statistically significant reduction in disease progression, and Miglustat has been found to stabilize neurological manifestations.

The following tables summarize the available quantitative data from key clinical trials for each drug.

Table 1: Efficacy Outcomes Based on NPC Clinical Severity Scale (NPCCSS)
DrugTrial IdentifierPrimary EndpointKey Findings
This compound NCT02534844 (Phase 2b/3)Change from baseline in a 4-item composite of the NPCCSS (ambulation, cognition, fine motor, swallowing) and Clinician Global Impression of Change (CGIC) at 52 weeks.No significant difference was observed between the this compound-treated group and the sham-control group on the primary efficacy endpoints.[9]
Arimoclomol NCT02612129 (Phase 2/3)Change from baseline in the 5-domain NPCCSS (ambulation, fine motor skills, swallow, cognition, speech) at 12 months.Statistically significant reduction in disease progression compared to placebo. The mean progression from baseline in the 5-domain NPCCSS was 0.76 with arimoclomol versus 2.15 with placebo, representing a 65% reduction in annual disease progression.[5][6]
Miglustat Multiple studiesVarious neurological assessments, including horizontal saccadic eye movement (HSEM) velocity and NPCCSS.Long-term therapy has been shown to stabilize neurological disease.[10] An exploratory analysis showed that 68% of patients receiving at least 12 months of therapy had stable disease.[10]
Table 2: Biomarker and Survival Data
DrugKey Biomarker FindingsSurvival Data
This compound Increased cerebrospinal fluid (CSF) levels of 24(S)-hydroxycholesterol (a marker of cholesterol mobilization) and decreased levels of calbindin D and fatty acid-binding protein 3 (FABP3) (markers of neuronal injury).[7]Statistically significant increase in survival compared to matched, untreated external controls in participants with infantile-onset NPC (neurological symptoms before 6 years of age).[7][8]
Arimoclomol Not a primary focus of the initial efficacy trials.Long-term survival data is still emerging from open-label extension studies.
Miglustat Not a primary focus of the initial efficacy trials.Long-term follow-up data suggests an impact on disease progression and survival.
Table 3: Safety and Tolerability
DrugCommon Adverse EventsSerious Adverse Events
This compound Hearing loss, problems with balance, fatigue, vomiting, and back pain.[9] Worsening hearing loss was more frequent in the treated group compared to sham.[9]Hearing impairment is a significant concern.
Arimoclomol Generally well-tolerated. Adverse events occurred in 88.2% of patients receiving arimoclomol and 75.0% receiving placebo.[6]Fewer patients had serious adverse events with arimoclomol (14.7%) versus placebo (31.3%).[6] Treatment-related serious adverse events included urticaria and angioedema.[6]
Miglustat Diarrhea, weight decrease, flatulence, and tremor.[10]Generally considered well-tolerated for long-term use.

Experimental Protocols

This compound (NCT02534844)
  • Study Design: A Phase 2b/3 prospective, randomized, double-blind, sham-controlled trial.[9]

  • Patient Population: Patients aged 4 to 21 years with neurologic manifestations of NPC1.[9]

  • Intervention: this compound was administered intrathecally via lumbar puncture every 2 weeks. The selected dose for Part B of the study was 900 mg.[9]

  • Control: A sham procedure involving a needle prick at the lumbar puncture site without drug injection.[9]

  • Duration: 52 weeks for the primary analysis.[9]

  • Primary Outcome Measures: The primary efficacy endpoint was the change from baseline in a 4-item composite score of the Niemann-Pick Type C Severity Scale (NPCCSS), which includes ambulation, cognition, fine motor skills, and swallowing. The Clinician Global Impression of Change (CGIC) was also a primary outcome measure.[9]

Arimoclomol (NCT02612129)
  • Study Design: A 12-month, prospective, randomized, double-blind, placebo-controlled, phase 2/3 trial.[5][11]

  • Patient Population: Patients aged 2 to 18 years with NPC.[5]

  • Intervention: Arimoclomol was administered orally three times daily. Dosing was based on the patient's body weight.[11]

  • Control: Matching placebo capsules administered orally three times daily.[12]

  • Duration: 12 months.[5][11]

  • Primary Outcome Measure: The change from baseline in the 5-domain NPC Clinical Severity Scale (NPCCSS) score, which includes ambulation, fine motor skills, swallow, cognition, and speech.[5][11]

Miglustat (Patterson et al., 2007 & 2010)
  • Study Design: A randomized, controlled trial with a subsequent open-label extension phase.[10]

  • Patient Population: Adult and juvenile patients with NPC. The mean age in the randomized phase was 24.6 years.[10]

  • Intervention: Miglustat administered orally.

  • Control: Standard care.

  • Duration: 12 months for the randomized trial, with a 12-month open-label extension.[10]

  • Primary Outcome Measures: The primary endpoint was horizontal saccadic eye movement (HSEM) velocity. Other key parameters of disease progression, including swallowing, ambulation, and cognition, were also assessed.[10]

Visualizations

NPC Pathophysiology and Drug Mechanisms of Action

NPC_Pathway cluster_Cell Affected Cell (Neuron) cluster_Lysosome Lysosome / Late Endosome cluster_Therapeutics Therapeutic Interventions NPC1 NPC1 Protein (mutated) ER Endoplasmic Reticulum NPC2 NPC2 Protein (mutated) Cholesterol Unesterified Cholesterol Cholesterol->ER Impaired Trafficking Neurodegeneration Neurodegeneration Cholesterol->Neurodegeneration Accumulation Leads to Glycosphingolipids Glycosphingolipids Glycosphingolipids->ER Impaired Trafficking Glycosphingolipids->Neurodegeneration Accumulation Leads to GCS Glucosylceramide Synthase ER->GCS Synthesis of Glycosphingolipids Golgi Golgi Apparatus This compound This compound This compound->Cholesterol Facilitates Egress Miglustat Miglustat Miglustat->GCS Inhibits Arimoclomol Arimoclomol HSP Heat Shock Proteins Arimoclomol->HSP Amplifies HSP->NPC1 Aids Protein Folding

Caption: Pathophysiology of NPC and the mechanisms of action for this compound, Miglustat, and Arimoclomol.

Generalized Clinical Trial Workflow for an NPC Therapeutic

NPC_Trial_Workflow cluster_Preclinical Preclinical Phase cluster_Clinical Clinical Phases cluster_Postmarket Post-Marketing Preclinical_Studies In vitro & In vivo (e.g., NPC mouse models) Phase1 Phase 1 (Safety & Dosage) Preclinical_Studies->Phase1 IND Application Phase2 Phase 2 (Efficacy & Safety) Phase1->Phase2 Phase1_note Focus on safety, pharmacokinetics, and dose-ranging. Phase1->Phase1_note Phase3 Phase 3 (Pivotal Efficacy & Safety) Phase2->Phase3 Phase2_note Assess preliminary efficacy in a small patient group. Phase2->Phase2_note Regulatory_Review Regulatory Review (e.g., FDA, EMA) Phase3->Regulatory_Review New Drug Application Phase3_note Large-scale, often randomized, controlled trial to confirm efficacy. Phase3->Phase3_note Phase4 Phase 4 (Long-term Surveillance) Regulatory_Review->Phase4 Approval

Caption: A generalized workflow for the clinical development of a therapeutic agent for Niemann-Pick disease type C.

Conclusion

The therapeutic landscape for Niemann-Pick disease type C is evolving, with several agents showing promise in clinical trials. This compound has demonstrated a potential survival benefit in a subset of patients and has shown positive effects on relevant biomarkers, though its efficacy on clinical severity scales in broader populations remains to be definitively established. In contrast, Arimoclomol has shown a significant reduction in disease progression in a phase 2/3 trial, and Miglustat is an approved therapy that has been shown to stabilize neurological disease.

For researchers and drug development professionals, the comparison of these agents highlights the complexities of clinical trials in rare neurodegenerative diseases and the importance of diverse endpoints, including clinical severity scales, biomarkers, and survival data. The differing mechanisms of action also suggest the potential for combination therapies in the future. This guide serves as a summary of the current publicly available data to inform ongoing and future research in the pursuit of effective treatments for NPC.

References

A Comparative Analysis of the Safety Profiles of Cyclodextrin-Based Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclodextrins are increasingly utilized in pharmaceutical formulations to enhance the solubility, stability, and bioavailability of therapeutic agents. This guide provides a comparative overview of the safety profiles of three prominent cyclodextrin-based therapies: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBECD), and Sugammadex. The following sections present a compilation of preclinical and clinical safety data, detailed experimental protocols for key safety assessments, and a proposed cellular mechanism of cyclodextrin-associated renal effects.

Quantitative Safety Data Comparison

The safety of cyclodextrin-based therapies is influenced by the specific cyclodextrin derivative, the route of administration, and the dose. Below is a summary of key preclinical toxicology data for HP-β-CD and SBECD, as well as clinical adverse event data for all three cyclodextrins. It is important to note that direct head-to-head comparative studies under identical conditions are limited, and the data presented are compiled from various sources.

Table 1: Preclinical Toxicity Data for HP-β-CD and SBECD

CyclodextrinSpeciesRoute of AdministrationLD50NOAEL (No-Observed-Adverse-Effect Level)Key Findings
HP-β-CD RatOral>5,000 mg/kg500 mg/kg/day (1-year)Generally well-tolerated orally. High doses may cause loose stools.[1]
RatIntravenousNot established50 mg/kg/dayAt higher doses (100-400 mg/kg), reversible histological changes in the urinary bladder, kidney, and liver were observed.[2]
DogOral>5,000 mg/kg2,250 mg/kg/day (1-month)Well-tolerated.[1]
DogIntravenousNot established100 mg/kg/dayHigher doses (400 mg/kg) led to slight increases in liver enzymes and histological changes in the lungs, urinary bladder, and renal pelvis.[2]
SBECD RatOral>2,000 mg/kg3,600 mg/kg/day (90-day)Well-tolerated.[1]
RatIntravenousNot established80 mg/kg/day (1-month)At the maximum dose of 3,000 mg/kg, mild, reversible renal and hepatic toxicity (vacuolation) was observed.[3]
DogOral>2,000 mg/kg500 mg/kg/day (52-week)Well-tolerated.[1]
DogIntravenousNot established1,500 mg/kgNo histopathological evidence of kidney toxicity at doses up to 1,500 mg/kg.[3]

Table 2: Clinically Reported Adverse Events for HP-β-CD, SBECD, and Sugammadex

CyclodextrinCommon Adverse EventsSerious Adverse EventsIncidence Notes
HP-β-CD Diarrhea, loose stools (oral administration)[4]Ototoxicity, increased liver enzymes (high-dose, long-term use)Diarrhea is dose-dependent, occurring at oral doses of 16-24 g/day .[5] Considered non-toxic at daily oral doses below 16g.[4]
SBECD Generally well-toleratedRenal toxicity (in patients with pre-existing severe renal impairment)Accumulation of SBECD can occur in patients with renal dysfunction, but multiple studies have shown it does not independently cause or worsen renal function.[6][7] Serum creatinine monitoring is recommended in this population.[3][8]
Sugammadex Vomiting, dry mouth, tachycardia, dizziness, hypotension[9]Anaphylaxis, hypersensitivity, bradycardia, cardiac arrest[10][11]Incidence of anaphylaxis is reported to be between 0.02% and 0.33%.[4][12] The risk of hypersensitivity and bradycardia may be dose-dependent.[10][13]

Experimental Protocols for Key Safety Assessments

Repeated Dose Toxicity Study (Oral)

This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 407 (Repeated Dose 28-day Oral Toxicity Study in Rodents) and Test No. 409 (Repeated Dose 90-day Oral Toxicity Study in Non-Rodents).[2][14]

  • Objective: To evaluate the potential adverse effects of a cyclodextrin following repeated oral administration.

  • Test Species: Typically Wistar or Sprague-Dawley rats and Beagle dogs.

  • Administration: The test substance is administered daily by oral gavage or in the diet at a minimum of three dose levels, plus a control group. The highest dose should induce some toxicity but not mortality.

  • Duration: 28 or 90 days.

  • Observations:

    • Clinical Signs: Daily observation for any signs of toxicity.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination (and potentially at interim time points) to analyze a standard panel of hematological and biochemical parameters (e.g., complete blood count, liver enzymes, renal function markers like BUN and creatinine).

    • Urinalysis: Urine is collected to assess kidney function.

    • Ophthalmology: Examinations are conducted before and at the end of the study.

  • Pathology:

    • Gross Necropsy: All animals are subjected to a full necropsy at the end of the study.

    • Organ Weights: Key organs are weighed.

    • Histopathology: A comprehensive set of tissues from control and high-dose groups are examined microscopically. Tissues from lower dose groups showing treatment-related changes are also examined.

Assessment of Nephrotoxicity

A key safety concern with some cyclodextrins is the potential for kidney injury. The following outlines a typical workflow for assessing nephrotoxicity in animal models.

  • Experimental Model: Rodents (rats or mice) are often used. Nephrotoxicity can be assessed as part of a general toxicity study or in a dedicated study.

  • Dosing: The cyclodextrin is administered, typically intravenously, at various dose levels.

  • Sample Collection: Blood and urine are collected at baseline and at various time points after administration. Kidney tissue is collected at the end of the study.

  • Biochemical Analysis:

    • Serum: Blood Urea Nitrogen (BUN) and creatinine levels are measured as indicators of glomerular filtration.

    • Urine: Volume, osmolality, and the presence of proteins (proteinuria) and specific kidney injury biomarkers (e.g., KIM-1, NGAL) are assessed.

  • Histopathological Examination:

    • Tissue Processing: Kidneys are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

    • Staining:

      • Hematoxylin and Eosin (H&E): For general morphology.

      • Periodic acid-Schiff (PAS): To visualize basement membranes and brush borders of the proximal tubules.[1][2][6][14][15] This is particularly useful for identifying tubular vacuolation.

    • Microscopic Evaluation: Sections are examined for signs of injury, including tubular vacuolation, degeneration, necrosis, and interstitial inflammation.

  • Apoptosis Detection (TUNEL Assay):

    • Principle: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.[16][17]

    • Procedure: Paraffin-embedded kidney sections are deparaffinized and rehydrated. The tissue is then treated with proteinase K to permeabilize the cells. TdT enzyme and labeled nucleotides (e.g., BrdU-Red) are added, allowing the enzyme to label the 3'-OH ends of fragmented DNA. The labeled cells are then visualized using fluorescence microscopy or with an antibody-enzyme conjugate for chromogenic detection.[18]

Proposed Mechanism of Cyclodextrin-Induced Renal Cellular Effects

The primary mechanism of cyclodextrin-induced nephrotoxicity, particularly with older, less soluble cyclodextrins, is thought to be osmotic nephrosis.[19] This involves the accumulation of the cyclodextrin in the proximal tubular cells, leading to cellular swelling and vacuolation.[20][21] More recent research suggests a complex interplay between endocytosis, lysosomal function, and autophagy.

Cyclodextrin_Nephrotoxicity cluster_blood Bloodstream cluster_cell Proximal Tubule Cell CD_blood Cyclodextrin Endocytosis Endocytosis CD_blood->Endocytosis Filtration & Reabsorption Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Vacuole Osmotic Vacuole (Swollen Lysosome) Lysosome->Vacuole High Concentration Accumulation Autolysosome Autolysosome Lysosome->Autolysosome Fusion Vacuole->Autolysosome Impaired Fusion CellStress Cellular Stress (ER Stress, Mitochondrial Dysfunction) Vacuole->CellStress Lysosomal Dysfunction Autophagy Autophagy Autophagosome Autophagosome Autophagy->Autophagosome Formation Autophagosome->Autolysosome Fusion with Lysosome CellStress->Autophagy Induces Apoptosis Apoptosis CellStress->Apoptosis Triggers

References

Safety Operating Guide

Proper Disposal of Adrabetadex: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe and compliant disposal of Adrabetadex, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational drugs like this compound are paramount to maintaining a safe and compliant laboratory environment. This compound, a formulation of (2-Hydroxypropyl)-β-cyclodextrin, is an investigational drug and should be managed as a non-hazardous pharmaceutical waste, with specific procedures in place to prevent environmental contamination and ensure personnel safety.

Core Principles of this compound Disposal

As an investigational compound not specifically listed as hazardous under the Resource Conservation and Recovery Act (RCRA), this compound waste is generally classified as non-hazardous pharmaceutical waste.[1][2][3] However, this does not mean it can be disposed of as common trash or flushed down the drain.[2][4] The recommended and most environmentally sound method for disposing of non-hazardous pharmaceutical waste is incineration.[1][5][6]

Step-by-Step Disposal Protocol for this compound

The following protocol provides a detailed, step-by-step guide for the proper disposal of this compound in a laboratory setting. This procedure is designed to be in general alignment with guidelines for investigational new drug disposal.[7][8][9]

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing the appropriate PPE, including:

    • Safety goggles

    • Lab coat

    • Nitrile gloves

2. Waste Segregation:

  • Solid Waste:

    • Place unused or expired this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and empty stock containers into a designated non-hazardous pharmaceutical waste container. This is often a white container with a blue lid, clearly labeled "FOR INCINERATION ONLY".[1]

  • Liquid Waste:

    • Aqueous solutions of this compound should not be disposed of down the drain.

    • Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled waste container. The container should be marked as "Non-Hazardous Pharmaceutical Waste for Incineration" and include the name "this compound" and its approximate concentration.

  • Sharps Waste:

    • Any sharps contaminated with this compound, such as needles and syringes, must be disposed of in a designated sharps container.

3. Container Management:

  • Ensure all waste containers are securely sealed to prevent spills or aerosolization.

  • Label all containers clearly with the contents, including the name "this compound," and the date.

  • Store waste containers in a designated and secure satellite accumulation area until they are collected for disposal.

4. Disposal and Documentation:

  • Arrange for the collection of the this compound waste by your institution's Environmental Health and Safety (EHS) department or a licensed pharmaceutical waste vendor.

  • All investigational drug waste should be transported by a licensed hazardous materials vendor to a permitted incineration facility.[6][7]

  • Obtain and retain a certificate of destruction from the waste vendor for your records. This is a critical step for regulatory compliance, especially in a clinical trial setting.[6]

Quantitative Data Summary for this compound Disposal

The following table summarizes key quantitative parameters and guidelines for the disposal of this compound.

ParameterGuideline/SpecificationRationale
Waste Classification Non-Hazardous Pharmaceutical WasteNot listed as a characteristic or listed hazardous waste under RCRA.
Primary Disposal Method IncinerationEnsures complete destruction of the active pharmaceutical ingredient.[1][5][6]
Aqueous Solution Disposal Prohibited from sewer disposalPrevents contamination of waterways.
Container Type (Solid) White container with blue lidStandard for non-hazardous pharmaceutical waste destined for incineration.[1]
Container Labeling "FOR INCINERATION ONLY"Clearly indicates the required disposal method.[1]

Experimental Protocols

The disposal procedures outlined above are based on standard practices for the management of investigational and non-hazardous pharmaceutical waste in a laboratory setting. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance from the outset.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a research environment.

Adrabetadex_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Accumulation & Collection cluster_2 Final Disposition start Generate this compound Waste (Solid, Liquid, Sharps) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste Container (White w/ Blue Lid) segregate->solid_waste Solids liquid_waste Liquid Waste Container (Sealed & Labeled) segregate->liquid_waste Liquids sharps_waste Sharps Container segregate->sharps_waste Sharps store Store in Secure Satellite Accumulation Area solid_waste->store liquid_waste->store sharps_waste->store collection Arrange for EHS/ Vendor Collection store->collection transport Transport by Licensed Vendor collection->transport incinerate Incineration at Permitted Facility transport->incinerate document Obtain & File Certificate of Destruction incinerate->document

References

Essential Safety and Logistical Information for Handling Adrabetadex

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety and efficiency in the laboratory is paramount. This document provides crucial guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for handling Adrabetadex, a proprietary mixture of 2-hydroxypropyl-β-cyclodextrin. Adherence to these guidelines is critical for minimizing exposure risk and maintaining a safe research environment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure to this compound. Given that it is a potent pharmaceutical powder, a comprehensive PPE strategy is required. This includes protection for the skin, eyes, and respiratory system.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecification
Hand Protection GlovesDouble gloving with powder-free nitrile gloves is recommended. The outer glove should have a thickness of at least 5 mil and a breakthrough time of greater than 240 minutes for prolonged contact. Change gloves every 30 minutes or immediately if contaminated.
Body Protection Gown/CoverallA disposable, long-sleeved gown that closes in the back is required. For extensive handling, "bunny suit" coveralls offering head-to-toe protection should be considered. Gowns should be changed every 2-3 hours or immediately after a spill.
Eye Protection GogglesChemical splash goggles are mandatory to protect against spills and splashes. Standard safety glasses with side shields are not sufficient.
Respiratory Protection RespiratorFor weighing and handling the powder outside of a containment system, a fit-tested N95 respirator is the minimum requirement. For procedures with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.
Head and Foot Protection Hair and Shoe CoversDisposable hair covers and two pairs of shoe covers should be worn. The second pair of shoe covers should be donned before entering the designated handling area and removed upon exiting.

Experimental Protocol: Safe Handling and Reconstitution of this compound

This protocol outlines the step-by-step procedure for safely handling and reconstituting lyophilized this compound powder. All procedures should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

Materials:

  • Lyophilized this compound vial

  • Sterile diluent (as specified by the manufacturer or research protocol)

  • Sterile syringes and needles

  • Appropriate PPE (as outlined in Table 1)

  • Sharps container

  • Hazardous drug waste container

Procedure:

  • Preparation:

    • Don all required PPE as specified in Table 1.

    • Prepare a clean and decontaminated workspace within a chemical fume hood or biological safety cabinet.

    • Allow the this compound vial and the diluent to reach room temperature before reconstitution.

  • Reconstitution:

    • Carefully remove the cap from the this compound vial.

    • Using a sterile syringe, draw up the prescribed volume of the sterile diluent.

    • Slowly inject the diluent into the this compound vial, directing the stream against the side of the vial to avoid frothing.

    • Gently swirl the vial to dissolve the powder. Do not shake, as this can cause the protein to denature.[1]

    • Visually inspect the solution to ensure complete dissolution and the absence of particulate matter.

  • Post-Reconstitution:

    • The reconstituted solution is now ready for its intended use.

    • Properly dispose of the needle and syringe in a designated sharps container immediately after use.

    • Any materials that have come into contact with this compound, including gloves, gown, and empty vials, must be disposed of in a hazardous drug waste container.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and accidental exposure. As an investigational drug, it should be treated as a hazardous substance unless determined otherwise by a safety assessment.

Table 2: Disposal Guidelines for this compound Waste

Waste TypeDisposal Procedure
Unused/Expired this compound Powder Treat as hazardous pharmaceutical waste. Place in a clearly labeled, sealed container and dispose of through a licensed hazardous waste vendor in accordance with local, state, and federal regulations.[2]
Empty Vials and Packaging All empty vials, packaging, and containers that held this compound should be placed in a hazardous drug waste container for incineration.[2]
Contaminated PPE All used PPE, including gloves, gowns, masks, and shoe covers, should be considered contaminated and disposed of in a designated hazardous drug waste container immediately after handling.
Sharps Needles, syringes, and any other contaminated sharps must be disposed of in a puncture-resistant sharps container designated for hazardous pharmaceutical waste.
Spills In case of a spill, isolate the area. Wear appropriate PPE, including a respirator. Use a spill kit designed for hazardous drugs to absorb the material. Clean the area with an appropriate deactivating agent. All materials used for cleanup must be disposed of as hazardous waste.

Visual Guidance

To further clarify the procedural flow and logical relationships in handling this compound, the following diagrams are provided.

Handling_Workflow cluster_prep Preparation cluster_recon Reconstitution cluster_post Post-Reconstitution Prep Don PPE Workspace Prepare Workspace Prep->Workspace Equilibrate Equilibrate Materials Workspace->Equilibrate Add_Diluent Add Diluent Equilibrate->Add_Diluent Dissolve Gently Dissolve Add_Diluent->Dissolve Inspect Visually Inspect Dissolve->Inspect Use_Solution Use Solution Inspect->Use_Solution Dispose_Sharps Dispose of Sharps Use_Solution->Dispose_Sharps Dispose_Waste Dispose of Contaminated Waste Dispose_Sharps->Dispose_Waste

Caption: Workflow for the safe handling and reconstitution of this compound.

PPE_Decision_Tree cluster_procedure Procedure Type cluster_containment Containment cluster_ppe Required PPE Procedure Handling this compound Powder? Contained In Containment System? Procedure->Contained Yes StandardPPE Standard Lab Coat and Gloves Procedure->StandardPPE No (Solution) N95 N95 Respirator Contained->N95 Yes PAPR PAPR Recommended Contained->PAPR No

Caption: Decision tree for selecting appropriate respiratory protection.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adrabetadex
Reactant of Route 2
Adrabetadex

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。